molecular formula C13H10BrFO B1301885 3-(4-Fluorophenoxy)benzyl Bromide CAS No. 65295-58-1

3-(4-Fluorophenoxy)benzyl Bromide

Cat. No.: B1301885
CAS No.: 65295-58-1
M. Wt: 281.12 g/mol
InChI Key: JGFSTQUUDSBQCO-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)benzyl Bromide is a useful research compound. Its molecular formula is C13H10BrFO and its molecular weight is 281.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-3-(4-fluorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFSTQUUDSBQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372078
Record name 3-(4-Fluorophenoxy)benzyl Bromide
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Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65295-58-1
Record name 3-(4-Fluorophenoxy)benzyl Bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Fluorophenoxy)benzyl Bromide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(4-Fluorophenoxy)benzyl Bromide CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(4-Fluorophenoxy)benzyl Bromide

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key chemical intermediate for professionals in research, development, and pharmaceutical sciences. We will delve into its core properties, a validated synthesis protocol, its strategic applications in drug discovery, and the chemical principles guiding its use.

Core Identification and Properties

This compound is a diaryl ether derivative functionalized with a reactive bromomethyl group. This unique combination makes it a valuable building block in organic synthesis, particularly for introducing the 3-(4-fluorophenoxy)benzyl moiety into target molecules. Its formal IUPAC name is 1-(bromomethyl)-3-(4-fluorophenoxy)benzene.[1]

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number: 65295-58-1 .[1][2][3]

Physicochemical Data

A summary of the key physical and chemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 65295-58-1[1][2][3]
Molecular Formula C₁₃H₁₀BrFO[1][4]
Molecular Weight 281.12 g/mol [1][3][4]
Appearance White to light-colored powder or lump[2]
Boiling Point 160 °C @ 2 mmHg[3]
Synonyms 3'-Bromomethyl-4-fluorodiphenyl ether, 1-(bromomethyl)-3-(4-fluorophenoxy)benzene[1][2]
InChI Key JGFSTQUUDSBQCO-UHFFFAOYSA-N[1][3]

Safety, Handling, and Storage

Due to its reactive benzyl bromide moiety, this compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

GHS Hazard Identification:

  • H315 : Causes skin irritation.[1]

  • H319 : Causes serious eye irritation.[1]

  • H335 : May cause respiratory irritation.[1]

  • Note : Many benzyl bromides are also lachrymators (tear-inducing agents).[5]

Recommended Handling Protocol:

  • Engineering Controls : Always handle this reagent inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6] Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[5]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

Synthesis Protocol: A Validated Approach

The most direct and common method for synthesizing this compound is via the radical bromination of its precursor, 3-(4-fluorophenoxy)toluene. This reaction selectively targets the benzylic protons due to the stability of the resulting benzylic radical.

Workflow for Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product A 1. Dissolve 3-(4-fluorophenoxy)toluene & AIBN in CCl₄ B 2. Add N-Bromosuccinimide (NBS) A->B Charge Reactor C 3. Reflux under inert atmosphere with light initiation (e.g., 250W lamp) B->C Initiate Reaction D 4. Monitor reaction by TLC/GC-MS C->D Maintain & Monitor E 5. Cool to RT, filter succinimide byproduct D->E F 6. Wash filtrate with Na₂S₂O₃ (aq) and brine E->F G 7. Dry organic layer (Na₂SO₄) F->G H 8. Concentrate under reduced pressure G->H I 9. Purify via column chromatography (Hexane/EtOAc gradient) H->I J This compound I->J

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology
  • Reactor Setup : Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure the system is under an inert atmosphere (N₂ or Ar).

  • Reagent Charging : Dissolve 3-(4-fluorophenoxy)toluene (1.0 eq) in a dry, non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile. Add a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.05 eq).

    • Causality Insight : CCl₄ is a classic solvent for radical reactions as it does not have reactive C-H bonds that can interfere. AIBN is chosen as the initiator because it decomposes at a predictable rate under thermal conditions to generate radicals, initiating the chain reaction.

  • Brominating Agent : Add N-Bromosuccinimide (NBS, 1.1 eq) to the solution.

    • Expertise Insight : NBS is the reagent of choice for benzylic bromination because it provides a low, constant concentration of Br₂ through its reaction with trace HBr, which minimizes side reactions like aromatic bromination. A slight excess ensures full conversion of the starting material.

  • Initiation & Reaction : Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a heat lamp or a standard incandescent bulb.

    • Self-Validation : The reaction progress should be monitored every hour using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the appearance of the product spot.

  • Work-up : Once the reaction is complete, cool the flask to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification : Transfer the filtrate to a separatory funnel. Wash sequentially with aqueous sodium thiosulfate (to quench any remaining Br₂), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Final Isolation : The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the pure this compound.

Application in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its role as a versatile synthetic intermediate. The molecule can be conceptually divided into two key components: the reactive handle (benzyl bromide) and the pharmacophore modifier (fluorophenoxy group).

Strategic Role in Lead Optimization

G cluster_0 Reactants cluster_1 Reaction cluster_2 Modified Compound cluster_3 Improved Properties A Lead Compound (e.g., with -NH₂ or -OH group) C Alkylation Reaction (e.g., Williamson Ether Synthesis or N-Alkylation) A->C B This compound B->C D New Drug Candidate C->D E Increased Metabolic Stability D->E leads to F Enhanced Receptor Binding D->F leads to G Modulated Lipophilicity (logP) D->G leads to

Caption: Role of the reagent in modifying a lead compound.

  • The Reactive Handle : The benzyl bromide group is an excellent electrophile. The bromine is a good leaving group, and the resulting benzylic carbocation intermediate is stabilized by resonance with the aromatic ring. This makes it highly reactive towards nucleophiles such as amines, alcohols, thiols, and carbanions, enabling its straightforward incorporation into a lead molecule.

  • The Pharmacophore Modifier : The strategic inclusion of fluorine and the trifluoromethoxy group in drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[7][8]

    • Metabolic Stability : The Carbon-Fluorine bond is exceptionally strong. Introducing a fluorine atom at the para-position of the phenoxy ring blocks a potential site of metabolic oxidation (e.g., hydroxylation by Cytochrome P450 enzymes), which can increase the half-life and bioavailability of a drug.[7]

    • Binding Affinity : Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the target receptor or enzyme.[7]

    • Lipophilicity : The fluorophenoxy moiety increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its site of action.

By using this compound, a medicinal chemist can efficiently synthesize a series of analogues where this specific group is installed, allowing for a systematic investigation of its impact on the overall drug profile.

References

  • This compound | C13H10BrFO | CID 2737456 - PubChem. [Link]

  • MATERIAL SAFETY DATA SHEET - KSCL. [Link]

  • This compound (C13H10BrFO) - PubChemLite. [Link]

  • The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Scale-up reactions and synthetic applications a benzyl bromide - ResearchGate. [Link]

  • CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google P
  • Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. [Link]

  • Exploring the Chemistry: The Role of Fluorine in 4-(Trifluoromethoxy)benzyl Bromide - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

3-(4-Fluorophenoxy)benzyl Bromide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(4-Fluorophenoxy)benzyl Bromide for Advanced Research Applications

Core Compound Identification and Properties

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a fluorinated phenoxy group, which can enhance metabolic stability and lipophilicity in derivative molecules, and a reactive benzyl bromide moiety, a versatile handle for introducing the entire molecular scaffold onto a variety of nucleophiles.[1][2]

This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight.

  • Molecular Formula: C₁₃H₁₀BrFO[3]

  • Molecular Weight: 281.12 g/mol [1][3]

Structural and Registration Information

A summary of key identifiers for this compound is presented below.

IdentifierValueSource
IUPAC Name 1-(bromomethyl)-3-(4-fluorophenoxy)benzene[3][]
CAS Number 65295-58-1[3]
Synonyms 3-(Bromomethyl)phenyl 4-fluorophenyl ether[]
PubChem CID 2737456[3]
Physicochemical and Safety Data

The physical properties and safety considerations are critical for experimental design and handling.

PropertyValueSource
Appearance Colorless to orange/green clear liquid (based on similar compounds)[1]
Boiling Point 160 °C @ 2 mmHg
Density ~1.451 g/cm³[]
Primary Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[3]

Strategic Importance in Drug Discovery

The utility of this compound as a synthetic building block is rooted in the distinct contributions of its structural components.

  • The Fluorophenoxy Moiety : The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[5] The fluorine atom can improve metabolic stability by blocking potential sites of oxidation, increase lipophilicity to enhance membrane permeability, and alter binding affinity to target receptors.[1][2]

  • The Benzyl Bromide Handle : Benzyl bromides are effective alkylating agents used to introduce benzyl groups into molecules.[6] The C-Br bond at the benzylic position is readily cleaved in nucleophilic substitution reactions due to the ability of the adjacent benzene ring to stabilize the resulting carbocation intermediate (in an Sₙ1 mechanism) or the transition state (in an Sₙ2 mechanism).[7][8]

This combination makes the compound a valuable intermediate for synthesizing complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1]

Synthetic Methodology: A Validated Protocol

The most common and efficient method for synthesizing benzyl bromides is through the free-radical bromination of the corresponding toluene derivative.[9][10] In this case, 3-(4-fluorophenoxy)toluene is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator.

Diagram of Synthetic Workflow

G reactant 3-(4-Fluorophenoxy)toluene reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Solvent (e.g., CCl₄) reactant->reagents 1. Combine & Reflux product This compound reagents->product 2. Reaction & Workup

Caption: Synthetic workflow for the bromination of 3-(4-fluorophenoxy)toluene.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis and purification of the title compound.

  • Reaction Setup :

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(4-fluorophenoxy)toluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a suitable solvent such as carbon tetrachloride (CCl₄).

    • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[10]

  • Reaction Execution & Monitoring :

    • Heat the mixture to reflux (approximately 77°C for CCl₄).

    • The reaction progress should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material. A negative potassium iodide test can also indicate the consumption of NBS.[10]

  • Workup & Isolation :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash and a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification & Verification :

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by silica gel column chromatography or vacuum distillation to yield the pure this compound.

    • Verify the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reactivity and Mechanistic Pathways

The primary site of reactivity on this compound is the benzylic carbon bonded to the bromine atom. As a primary but benzylic halide, it can undergo nucleophilic substitution via both Sₙ1 and Sₙ2 pathways.[8]

  • Sₙ1 Pathway : This pathway involves the formation of a resonance-stabilized benzylic carbocation intermediate, which is then attacked by a nucleophile. This mechanism is favored with weak nucleophiles and in polar protic solvents.[7][8]

  • Sₙ2 Pathway : This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon, and the bromide leaving group departs simultaneously. This pathway is favored by strong nucleophiles and in polar aprotic solvents.

Diagram of General Reactivity

G R = 3-(4-Fluorophenoxy)phenyl cluster_sn2 Sₙ2 Pathway (Concerted) cluster_sn1 Sₙ1 Pathway (Stepwise) Nu_sn2 Nu⁻ Reactant_sn2 R-CH₂-Br Nu_sn2->Reactant_sn2 TS_sn2 [Nu---CH₂(R)---Br]⁻ Reactant_sn2->TS_sn2 Product_sn2 R-CH₂-Nu TS_sn2->Product_sn2 Br_sn2 Br⁻ TS_sn2->Br_sn2 Reactant_sn1 R-CH₂-Br Carbocation R-CH₂⁺ (Resonance Stabilized) Reactant_sn1->Carbocation Slow Br_sn1 Br⁻ Reactant_sn1->Br_sn1 Product_sn1 R-CH₂-Nu Carbocation->Product_sn1 Fast Nu_sn1 Nu⁻ Nu_sn1->Carbocation

Caption: Sₙ1 and Sₙ2 pathways for nucleophilic substitution at the benzylic carbon.

Application Workflow: Ether Synthesis

A common application of this reagent is the O-alkylation of a phenol to form a diaryl ether, a core structure in many biologically active molecules.

Diagram of Application Workflow

G Phenol Phenolic Nucleophile (Ar-OH) Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Phenol->Base 1. Deprotonation Deprotonation Phenoxide Formation (Ar-O⁻) Base->Deprotonation SN2 Nucleophilic Attack (Sₙ2) Deprotonation->SN2 Reagent This compound Reagent->SN2 2. Alkylation Product Diaryl Ether Product SN2->Product

Caption: Workflow for the synthesis of a diaryl ether using this compound.

Exemplary Protocol: O-Alkylation
  • Deprotonation : Dissolve a substituted phenol (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF). Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), and stir the mixture at room temperature for 30 minutes to generate the phenoxide nucleophile.

  • Alkylation : Add this compound (1.05 eq) to the reaction mixture. Heat the reaction to 60-80°C and monitor its progress by TLC.

  • Workup : After completion, cool the reaction, pour it into water, and extract the product with an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired ether.

Conclusion

This compound is a highly valuable and versatile intermediate for chemical synthesis. Its well-defined reactivity, combined with the beneficial properties imparted by the fluorophenoxy group, makes it a strategic building block for researchers in the pharmaceutical and agrochemical industries. Understanding its synthesis, handling, and reaction mechanisms is key to leveraging its full potential in the development of novel and complex molecular architectures.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C13H10BrFO). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of benzyl bromide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • DrugBank. (n.d.). 4-(Trifluoromethoxy)Benzyl Bromide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]

  • LookChem. (n.d.). Cas 94277-65-3, aluminium lithium tetrahydroxide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemistry: The Role of Fluorine in 4-(Trifluoromethoxy)benzyl Bromide. Retrieved from [Link]

  • Quora. (2018). Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why?. Retrieved from [Link]

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An In-depth Technical Guide to the Physical Properties of 3-(4-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

3-(4-Fluorophenoxy)benzyl Bromide, a halogenated aromatic ether, serves as a critical building block in the synthesis of a diverse array of organic molecules. Its unique structural features, comprising a fluorinated phenyl ring linked via an ether bond to a benzyl bromide moiety, make it a valuable intermediate in the development of novel pharmaceutical agents and other high-value chemical entities. The presence of the fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a target molecule, enhancing metabolic stability and binding affinity. The benzylic bromide provides a reactive handle for a variety of nucleophilic substitution reactions, allowing for the facile introduction of this fluorinated phenoxybenzyl motif into a larger molecular framework.

This technical guide provides a comprehensive overview of the core physical properties of this compound, coupled with detailed, field-proven methodologies for their experimental determination. The subsequent sections are designed to equip researchers with the foundational knowledge necessary for the effective handling, characterization, and utilization of this versatile compound.

Molecular Identity and Core Physical Characteristics

A foundational aspect of working with any chemical compound is a thorough understanding of its fundamental identifiers and physical properties. These data points are crucial for everything from reaction stoichiometry calculations to the selection of appropriate analytical techniques and ensuring safe laboratory practices.

Compound Identification
  • Chemical Name: this compound

  • Synonyms: 1-(bromomethyl)-3-(4-fluorophenoxy)benzene, 3'-Bromomethyl-4-fluorodiphenyl Ether[1]

  • CAS Number: 65295-58-1[2]

  • Molecular Formula: C₁₃H₁₀BrFO[2]

  • Molecular Weight: 281.12 g/mol [2]

Visualizing the Molecular Architecture

A clear understanding of the three-dimensional arrangement of atoms within a molecule is paramount for predicting its reactivity and intermolecular interactions. The following diagram illustrates the chemical structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_characterization Physical & Structural Characterization cluster_validation Data Validation & Storage synthesis Synthesis of This compound mp Melting Point Determination (DSC/Apparatus) synthesis->mp Initial Purity Check gcms Purity & MW Confirmation (GC-MS) mp->gcms Confirm Purity & MW nmr Structural Elucidation (¹H & ¹³C NMR) gcms->nmr Detailed Structure ftir Functional Group Analysis (FTIR) nmr->ftir Functional Groups data_analysis Spectral Interpretation & Data Analysis ftir->data_analysis Comprehensive Analysis storage Secure Storage & Documentation data_analysis->storage Final Report

Caption: A generalized workflow for the synthesis and characterization of this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides a quick and reliable indication of a compound's purity. [3]A sharp melting range (typically 0.5-1°C) is indicative of a pure substance, while a broad melting range suggests the presence of impurities. Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder. A capillary tube is then tapped into the powder to collect a small sample (2-3 mm in height). [4][5]2. Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a steady rate (e.g., 10°C/minute) to quickly determine an approximate melting range. [4]A second, slower determination (1-2°C/minute) is then performed, starting from a temperature approximately 20°C below the approximate melting point. [4]4. Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a liquid are recorded as the melting range. [3][4]

Purity and Molecular Weight Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that separates volatile and semi-volatile compounds followed by their detection and identification based on their mass-to-charge ratio. [6][7]This method is ideal for confirming the purity of this compound and verifying its molecular weight.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrumental Parameters (Illustrative):

    • Gas Chromatograph:

      • Injector: Split/splitless, 250°C

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)

      • Carrier Gas: Helium, constant flow of 1 mL/min

      • Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 40-500

      • Scan Speed: 2 scans/sec

  • Data Analysis: The resulting chromatogram is analyzed for the presence of a single major peak, indicating high purity. The mass spectrum of this peak is then examined to identify the molecular ion peak (M⁺), which should correspond to the molecular weight of the compound (281.12 g/mol ), and characteristic fragmentation patterns.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. [8][9]¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will reveal the number of different proton environments, their integration (relative number of protons), and their splitting patterns (spin-spin coupling), which provides information about adjacent protons.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the number of unique carbon atoms in the molecule. Decoupled spectra are typically acquired to simplify the spectrum to a series of single lines, one for each carbon.

  • Spectral Interpretation: The chemical shifts (δ) of the signals in both spectra are compared to expected values for the proposed structure. The integration and coupling patterns in the ¹H NMR spectrum are analyzed to confirm the connectivity of the protons.

Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [10] Methodology:

  • Sample Preparation: A small amount of the solid this compound is placed directly on the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: A background spectrum of the empty spectrometer is first recorded. The sample is then scanned, and the background is automatically subtracted to produce the infrared spectrum of the compound.

  • Spectral Interpretation: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound, such as C-H stretching and bending (aromatic and aliphatic), C-O-C stretching (ether), C-F stretching, and C-Br stretching.

Safety, Handling, and Storage

As a benzyl bromide derivative, this compound should be handled with appropriate safety precautions. Benzyl bromides are generally lachrymatory and can cause skin and eye irritation. [2][11]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [2][12][13]Avoid inhalation of dust and contact with skin and eyes. [2]* Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be stored away from incompatible materials such as strong oxidizing agents, bases, and amines. [13]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical properties. A thorough understanding of these properties, coupled with the application of standard analytical techniques, is essential for its successful use in research and development. The methodologies outlined in this guide provide a robust framework for the characterization and quality control of this important chemical compound.

References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2737456, this compound.
  • Synquest Labs (n.d.). Benzyl bromide Safety Data Sheet.
  • New Jersey Department of Health (n.d.). Hazardous Substance Fact Sheet: Benzyl Bromide.
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Technical Guide: 3-(4-Fluorophenoxy)benzyl Bromide as a Core Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 3-(4-Fluorophenoxy)benzyl Bromide, a key intermediate for researchers and professionals in drug development and fine chemical synthesis. We will explore its chemical identity, synthesis rationale, mechanistic utility, and practical application, grounding our discussion in established chemical principles.

Core Chemical Identity & Physicochemical Properties

This compound is a diaryl ether derivative functionalized with a reactive bromomethyl group. This unique combination makes it a valuable reagent for introducing the fluorophenoxy-benzyl moiety into a wide range of molecular scaffolds.

  • IUPAC Name: 1-(bromomethyl)-3-(4-fluorophenoxy)benzene[1]

  • Synonyms: 3-(bromomethyl)phenyl 4-fluorophenyl ether, 3'-Bromomethyl-4-fluorodiphenyl Ether[2][3]

  • CAS Number: 65295-58-1[1][2]

The structure contains three key features: a central benzene ring with a meta-substitution pattern, a reactive benzylic bromide that serves as an excellent electrophile for nucleophilic substitution, and a 4-fluorophenoxy group that modulates the molecule's electronic and pharmacokinetic properties.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

Property Value Source(s)
Molecular Formula C₁₃H₁₀BrFO [1][2]
Molecular Weight 281.12 g/mol [1][2]
Appearance White to orange/green powder or lump [3][4]
Boiling Point 160 °C @ 2.3 mmHg [3][4]
Freezing Point 30.0 - 37.0 °C [3][4]
InChI Key JGFSTQUUDSBQCO-UHFFFAOYSA-N [1][2]

| Purity (Typical) | >97.0% (GC) |[3][4] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is typically achieved in a two-stage process: the formation of the diaryl ether backbone followed by the selective bromination of the benzylic methyl group.

SynthesisWorkflow sub1 3-Bromo-toluene product1 3-(4-Fluorophenoxy)toluene sub1->product1 Ullmann Condensation sub3 3-(4-Fluorophenoxy)toluene sub2 4-Fluorophenol sub2->product1 Ullmann Condensation reagent2 N-Bromosuccinimide (NBS) Radical Initiator (AIBN) reagent1 Base (e.g., K₂CO₃) Cu Catalyst reagent1->product1 Ullmann Condensation product2 This compound sub3->product2 Wohl-Ziegler Bromination reagent2->product2 Wohl-Ziegler Bromination

Caption: Overall synthetic workflow for this compound.

Stage 1: Ullmann Condensation to Form the Diaryl Ether

The precursor, 3-(4-fluorophenoxy)toluene, is synthesized via an Ullmann condensation. This reaction couples an aryl halide with an alcohol (or phenol) using a copper catalyst.

  • Reactants: 3-Bromo-toluene and 4-fluorophenol.

  • Rationale: The choice of an Ullmann-type reaction is standard for constructing diaryl ethers, which are otherwise difficult to form via nucleophilic aromatic substitution unless the aromatic ring is highly electron-deficient. A copper catalyst is essential to facilitate this C-O bond formation. A base, such as potassium carbonate, is required to deprotonate the phenol, forming the active nucleophile (phenoxide). A similar patented process involves reacting 3-bromo-4-fluoro-toluene with a phenolate in the presence of a copper catalyst[4].

Stage 2: Wohl-Ziegler Benzylic Bromination

The key functionalization step is the selective bromination of the methyl group on the toluene derivative.

  • Reaction: Wohl-Ziegler Reaction.[1][2][5]

  • Reagents: N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Causality Behind Reagent Choice:

    • NBS vs. Br₂: The use of NBS is critical for selectivity.[3] Molecular bromine (Br₂) under UV light or heat could lead to electrophilic aromatic substitution on the electron-rich rings. NBS provides a low, steady-state concentration of Br₂ and bromine radicals in situ, which favors the desired radical chain reaction at the benzylic position over competing ionic pathways.[2][3] The benzylic C-H bond is significantly weaker than aryl or other alkyl C-H bonds, and the resulting benzylic radical is resonance-stabilized, making this position the kinetically favored site for hydrogen abstraction by a bromine radical.[3]

    • Radical Initiator: A radical initiator like AIBN (azobisisobutyronitrile) is used to initiate the reaction at a controlled rate under thermal conditions, providing a more reliable and reproducible process than photochemical initiation.

    • Solvent: A non-polar, inert solvent like carbon tetrachloride (historically) or acetonitrile is used to prevent reaction with the solvent itself.[2][5]

Protocol: Synthesis via Wohl-Ziegler Bromination
  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(4-fluorophenoxy)toluene (1.0 eq.).

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.02 eq.).

  • Solvent: Add anhydrous acetonitrile to the flask.

  • Reaction: Heat the mixture to reflux (approx. 82°C) under an inert atmosphere (e.g., nitrogen).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key visual cue is the consumption of the denser NBS and the formation of succinimide, which is less dense and will float.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The crude product can be further purified by column chromatography or recrystallization to yield the final product.

Application in Pharmaceutical and Agrochemical Synthesis

This compound is a classic alkylating agent. Its primary utility lies in its ability to undergo Sₙ2 reactions with a variety of nucleophiles (amines, phenols, thiols, etc.), thereby introducing the 3-(4-fluorophenoxy)benzyl moiety.

Caption: General Sₙ2 alkylation scheme using the title compound.

Strategic Value in Drug Design:

The incorporation of the 3-(4-fluorophenoxy)benzyl group is a strategic choice in medicinal chemistry for several reasons:

  • Lipophilicity and Bioavailability: The fluorophenoxy group increases the lipophilicity of the parent molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[6]

  • Metabolic Stability: The fluorine atom is a bioisostere for a hydrogen atom but possesses high C-F bond strength. Its introduction can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

  • Receptor Interactions: The diaryl ether linkage provides conformational flexibility, allowing the molecule to adopt an optimal geometry for binding to a target protein. The fluorine atom can also engage in favorable interactions (e.g., hydrogen bonding, dipole-dipole) within a receptor's active site.

This reagent is particularly valuable in synthesizing intermediates for compounds targeting neurological disorders and in the development of novel agrochemicals.[7]

Protocol: Representative N-Alkylation of a Heterocycle

This protocol describes a general method for the N-alkylation of an imidazole derivative, a common reaction in the synthesis of active pharmaceutical ingredients (APIs).

  • Setup: In a round-bottom flask, dissolve the imidazole substrate (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) in anhydrous acetonitrile or DMF.[7]

    • Rationale: K₂CO₃ is a mild, effective base for deprotonating the N-H of the imidazole, increasing its nucleophilicity. Acetonitrile is a suitable polar aprotic solvent that solubilizes the reactants without interfering in the reaction.

  • Reagent Addition: Add this compound (1.1 eq.) to the stirred suspension.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60°C) to accelerate the reaction. The choice of temperature depends on the nucleophilicity of the specific heterocycle.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, cool the mixture and filter off the inorganic salts (K₂CO₃ and KBr).

  • Purification: Remove the solvent from the filtrate under reduced pressure. Dissolve the crude residue in a suitable organic solvent like ethyl acetate, wash with water and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, the final product can be purified by silica gel column chromatography.

Safety and Handling

This compound is an irritant and should be handled with appropriate engineering controls and personal protective equipment.

Table 2: GHS Hazard Information

Pictogram Signal Word Hazard Statement(s)

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1][4] H319: Causes serious eye irritation.[1][4] H335: May cause respiratory irritation.[1] |

  • Handling: Use in a well-ventilated chemical fume hood. Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat. Avoid breathing dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.

Conclusion

This compound is a highly versatile and valuable reagent for synthetic chemists. Its utility is defined by the reactive benzylic bromide handle and the advantageous physicochemical properties imparted by the fluorinated diaryl ether structure. A thorough understanding of its synthesis via the Wohl-Ziegler reaction and its application in Sₙ2 chemistry allows researchers to strategically incorporate this moiety to optimize the pharmacokinetic and pharmacodynamic profiles of novel drug candidates and other high-value chemical entities.

References

  • Wohl-Ziegler Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wohl-Ziegler Reaction Definition. Fiveable. Available at: [Link]

  • Radical Allylic Halogenation. Chemistry LibreTexts. (2015). Available at: [Link]

  • Wohl-Ziegler Bromination. Chem-Station International Edition. (2014). Available at: [Link]

  • Google Patents. US4266082A - Preparation of 4-fluoro-3-phenoxy-toluene.

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Introduction: The Strategic Importance of Fluorinated Benzyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(4-Fluorophenoxy)benzyl Bromide and Its Chemical Synonyms

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. It provides an in-depth exploration of this compound, covering its nomenclature, physicochemical properties, synthesis methodologies, and key applications. The content is structured to deliver not only procedural steps but also the underlying scientific principles and rationale, ensuring a thorough understanding for practical application.

This compound is a versatile bifunctional organic molecule. It incorporates a reactive benzylic bromide for nucleophilic substitution and a fluorinated diaryl ether moiety. The presence of the fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of resulting compounds, making this reagent a valuable building block in medicinal chemistry and agrochemical research.[1][2][3][4] Its structural framework is found in various biologically active molecules, underscoring its importance as a key synthetic intermediate.

Nomenclature and Identification: A Comprehensive List of Synonyms

Accurate identification of chemical reagents is critical for reproducibility in research and development. This compound is known by several names in scientific literature and commercial catalogs. Understanding these synonyms is essential for exhaustive literature searches and procurement.

The primary and most commonly used name for this compound is This compound .

Systematic and Alternative Names:

  • IUPAC Name: 1-(bromomethyl)-3-(4-fluorophenoxy)benzene.[5]

  • Alternative Name: 3-(bromomethyl)phenyl 4-fluorophenyl ether.[6]

Chemical Identifiers:

These identifiers are crucial for unambiguous database searches and regulatory compliance.

IdentifierValueSource
CAS Number 65295-58-1PubChem[5], Sigma-Aldrich[6]
Molecular Formula C₁₃H₁₀BrFOPubChem[5][7]
Molecular Weight 281.12 g/mol PubChem[5][8]
InChI Key JGFSTQUUDSBQCO-UHFFFAOYSA-NPubChem[5][7]
MDL Number MFCD00059915Sigma-Aldrich[6]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties is fundamental for designing experiments, ensuring safety, and predicting reactivity.

PropertyValueNotes
Appearance Likely a liquid or low-melting solidBased on analogous compounds.
Boiling Point 160 °C at 2 mmHgSigma-Aldrich[6]
Predicted XLogP3 4.0A measure of lipophilicity.[7]
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.GHS classifications from PubChem.[8]

Synthesis Methodologies: Pathways to a Key Intermediate

The synthesis of this compound can be approached via several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The two principal retrosynthetic disconnections involve either the late-stage introduction of the bromine atom or the initial formation of the diaryl ether bond.

Pathway A: Diaryl Ether Formation followed by Benzylic Bromination

This is a common and logical pathway that first constructs the core diaryl ether skeleton and subsequently functionalizes the benzylic position.

The formation of the 3-(4-fluorophenoxy)toluene intermediate is typically achieved via an Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[5][9][10]

  • Reactants: 3-Methylphenol and 1-bromo-4-fluorobenzene (or 1-fluoro-4-iodobenzene for higher reactivity).

  • Catalyst: A copper(I) source, such as CuI or Cu₂O, often in the presence of a ligand like phenanthroline or an N,N-dimethylglycine.[10]

  • Base: A strong base is required to deprotonate the phenol, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[9][10]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or toluene are commonly used.[9][11]

Underlying Principle (Expertise & Experience): The Ullmann condensation is a robust method for forming C-O bonds between aryl groups.[12] The reaction mechanism is thought to involve the formation of a copper phenoxide, followed by oxidative addition of the aryl halide to the copper center and subsequent reductive elimination to yield the diaryl ether. The choice of a ligand can accelerate the reaction by increasing the solubility and reactivity of the copper catalyst.[10] Cesium carbonate is often a superior base due to its higher solubility and the "cesium effect," which enhances the nucleophilicity of the phenoxide.[10]

Experimental Protocol: Synthesis of 3-(4-fluorophenoxy)toluene

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylphenol (1.0 eq), 1-bromo-4-fluorobenzene (1.1 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 120-140 °C and stir until the starting materials are consumed (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 3-(4-fluorophenoxy)toluene.

The benzylic methyl group of the intermediate is then brominated, typically using N-Bromosuccinimide (NBS) with a radical initiator.[13][14][15]

  • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine, minimizing side reactions such as electrophilic aromatic substitution on the electron-rich ether rings.[15][16]

  • Initiator: A radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is required. Alternatively, the reaction can be initiated with UV light.[14]

  • Solvent: An inert, non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile is used.[17]

Causality Behind Experimental Choices (Trustworthiness): Benzylic C-H bonds are weaker than other sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical.[13][14] NBS provides a source of bromine radicals in a controlled manner. The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzyl radical. This radical then reacts with molecular bromine (generated in situ from NBS and HBr) to form the product and another bromine radical, propagating the chain.[14][16]

Experimental Protocol: Synthesis of this compound

  • Dissolve 3-(4-fluorophenoxy)toluene (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN.

  • Heat the mixture to reflux (approx. 77 °C) and irradiate with a light source (e.g., a 250W sun lamp) to initiate the reaction.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid succinimide byproduct floats to the surface.

  • Cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate to remove any remaining bromine, then with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound, which can be purified by chromatography or distillation under reduced pressure.[6]

Pathway B: Reduction of Benzaldehyde followed by Bromination

An alternative strategy begins with a pre-functionalized aromatic ring, specifically 3-(4-fluorophenoxy)benzaldehyde. This aldehyde is reduced to the corresponding benzyl alcohol, which is then converted to the benzyl bromide.

The aldehyde is reduced to 3-(4-fluorophenoxy)benzyl alcohol using a mild reducing agent.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a suitable and selective reagent for this transformation, as it will not reduce the aromatic rings or the ether linkage.[18][19] More powerful reagents like lithium aluminum hydride (LiAlH₄) could also be used.[20]

  • Solvent: Protic solvents like methanol or ethanol are typically used with NaBH₄.[18]

Experimental Protocol: Synthesis of 3-(4-fluorophenoxy)benzyl alcohol

  • Dissolve 3-(4-fluorophenoxy)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature until the aldehyde is fully consumed.

  • Quench the reaction by the slow addition of water or dilute hydrochloric acid.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry, and evaporate the solvent to yield the benzyl alcohol.

The final step is the conversion of the benzyl alcohol to the target benzyl bromide.

  • Reagents: Common methods include the use of phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in what is known as the Appel reaction.[18][19][20]

Self-Validating System: The choice of brominating agent is critical. PBr₃ is effective but can generate acidic byproducts. The Appel reaction conditions are generally milder and often result in higher yields with fewer side products, making it a reliable choice for sensitive substrates.

Experimental Protocol: Bromination using PPh₃/CBr₄

  • Dissolve 3-(4-fluorophenoxy)benzyl alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add carbon tetrabromide (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Concentrate the reaction mixture and purify directly by column chromatography to separate the product from triphenylphosphine oxide and unreacted starting materials.[20]

Visualization of Synthetic Workflow

The following diagram illustrates the two primary synthetic pathways described.

Synthesis_Pathways cluster_A Pathway A: Ullmann Condensation & Bromination cluster_B Pathway B: Reduction & Bromination A_start1 3-Methylphenol A_reagents1 CuI, Cs₂CO₃ (Ullmann Condensation) A_start1->A_reagents1 A_start2 1-Bromo-4-fluorobenzene A_start2->A_reagents1 A_intermediate 3-(4-fluorophenoxy)toluene A_reagents2 NBS, AIBN (Benzylic Bromination) A_intermediate->A_reagents2 A_reagents1->A_intermediate Product This compound A_reagents2->Product B_start 3-(4-fluorophenoxy)benzaldehyde B_reagents1 NaBH₄ (Reduction) B_start->B_reagents1 B_intermediate 3-(4-fluorophenoxy)benzyl alcohol B_reagents2 PBr₃ or CBr₄/PPh₃ (Bromination) B_intermediate->B_reagents2 B_reagents1->B_intermediate B_reagents2->Product

Caption: Synthetic routes to this compound.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial building block. Its reactivity as a benzylating agent allows for the introduction of the 3-(4-fluorophenoxy)benzyl moiety into a wide range of molecules.

Intermediate in Agrochemical Synthesis

The 3-phenoxybenzyl alcohol core is a fundamental component of many synthetic pyrethroid insecticides.[21][22] Pyrethroids are highly effective, broad-spectrum insecticides used extensively in agriculture and public health. The introduction of substituents on the aromatic rings, such as a fluorine atom, can modulate the insecticidal activity, photostability, and metabolic degradation profile of the final product.[22] this compound serves as a direct precursor to the alcohol moiety required for esterification with the appropriate cyclopropanecarboxylic acid to form fluorinated pyrethroid analogues.

Building Block in Pharmaceutical Drug Discovery

In medicinal chemistry, the introduction of a fluorinated functional group is a common strategy to enhance the pharmacological properties of a drug candidate.[1][2][3] The 3-(4-fluorophenoxy)benzyl group can be attached to various scaffolds (e.g., amines, alcohols, thiols) via nucleophilic substitution of the bromide. This modification can influence:

  • Metabolic Stability: The C-F bond is very strong, and its presence can block sites of oxidative metabolism, increasing the half-life of a drug.

  • Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency.

  • Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.[1]

The following diagram illustrates the role of this compound as a versatile reagent for modifying a core molecular scaffold.

Applications cluster_Scaffolds Core Molecular Scaffolds (Nu-H) cluster_Products Modified Bioactive Molecules (Nu-R') Reagent This compound Reaction SN2 Reaction (Nucleophilic Substitution) Reagent->Reaction Scaffold_Amine Amine (R-NH₂) Scaffold_Amine->Reaction Scaffold_Alcohol Alcohol (R-OH) Scaffold_Alcohol->Reaction Scaffold_Thiol Thiol (R-SH) Scaffold_Thiol->Reaction Product_Amine Benzylated Amine Product_Ether Benzyl Ether Product_Thioether Benzyl Thioether Reaction->Product_Amine Reaction->Product_Ether Reaction->Product_Thioether

Caption: Role as a versatile benzylating agent in synthesis.

Conclusion

This compound is a high-value synthetic intermediate with significant applications in the fields of agrochemical and pharmaceutical development. Its synonyms and identifiers are well-documented, allowing for precise sourcing and literature review. The synthetic routes to this compound are robust and scalable, relying on fundamental organic reactions such as the Ullmann condensation and free-radical bromination. As a versatile benzylating agent, it provides a reliable method for incorporating a fluorinated diaryl ether moiety into complex molecules, a strategy often employed to enhance biological activity and pharmacokinetic properties. This guide provides the necessary technical foundation for scientists to confidently utilize this important chemical building block in their research endeavors.

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A Comprehensive Safety and Handling Guide for 3-(4-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety, handling, and emergency protocols for 3-(4-Fluorophenoxy)benzyl Bromide. As a crucial intermediate in various synthetic pathways, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a framework for risk assessment and management in a professional research environment.

Chemical Identification and Core Properties

A foundational aspect of safety is the unambiguous identification of the chemical substance and its key physical characteristics.

PropertyValueSource
Chemical Name This compound[1]
Synonym(s) 3-(bromomethyl)phenyl 4-fluorophenyl ether
CAS Number 65295-58-1[1]
Molecular Formula C₁₃H₁₀BrFO[1]
Molecular Weight 281.12 g/mol [1]
Appearance White to Orange to Green powder to lump[2]
Boiling Point 160 °C / 2 mmHg

Hazard Analysis and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate its handling procedures. The primary hazards are associated with its irritant properties.

GHS ClassificationHazard CodeHazard StatementSource
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1]

Signal Word: Warning [1]

Pictograms:



Field Insights on Hazards:

  • Irritation: The classification as an irritant is not trivial. For skin, this means direct contact can lead to redness, inflammation, and discomfort. For eyes, the irritation is classified as "serious," implying that contact could lead to significant and potentially lasting damage if not addressed immediately.[1]

  • Respiratory Tract Irritation: The H335 warning indicates that inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1] This underscores the critical need for handling within a controlled atmosphere.

  • Lachrymator Potential: While not formally listed in the GHS classification for this specific compound, many benzyl bromides are potent lachrymators (tear-producing agents).[3][4] Prudent practice dictates treating this compound as a lachrymator, necessitating stringent eye and respiratory protection.

A Framework for Risk Management: The Hierarchy of Controls

Effective laboratory safety is not merely about personal protective equipment (PPE). It is a systematic process of risk mitigation. The "Hierarchy of Controls" is a fundamental principle in industrial hygiene that prioritizes the most effective control measures. This framework should guide all procedural development for handling this compound.

cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Physically remove the hazard Substitution Substitution Replace with a less hazardous chemical Elimination->Substitution Engineering Engineering Controls Isolate people from the hazard (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls Change the way people work (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Protect the worker with gear Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, elimination and substitution are often not feasible in a research context. Therefore, the focus must be on robust Engineering Controls , supplemented by rigorous Administrative Controls and PPE .

Standard Operating Procedures: Handling and Storage

Adherence to the following protocols is mandatory for the safe handling and storage of this compound.

Engineering Controls: The Primary Barrier
  • Chemical Fume Hood: All weighing, transferring, and reaction workups involving this compound must be conducted inside a certified chemical fume hood.[5][6][7] This is the most critical engineering control to prevent inhalation of powders or vapors, directly addressing the H335 hazard.[1]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Safety Stations: An operational eyewash station and safety shower must be located in immediate proximity to the handling area.[3][6]

Personal Protective Equipment (PPE): The Last Line of Defense
  • Eye and Face Protection: Chemical safety goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133 regulations are required at all times.[3][5][6] Given the "serious eye irritation" risk and lachrymator potential, a full face shield is strongly recommended when handling larger quantities or during tasks with a higher risk of splashing.

  • Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected for tears or holes before each use.[3][8] Employ proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[8]

  • Skin and Body Protection: A standard laboratory coat must be worn and fully buttoned. For tasks with a higher risk of spillage, a chemically resistant apron is advisable. Wear long pants and closed-toe shoes.[3][5]

  • Respiratory Protection: When engineering controls are not sufficient (e.g., during a large spill cleanup), a NIOSH/MSHA or European Standard EN 149 approved respirator with a filter for organic gases and vapors is necessary.[5][6]

Administrative Controls and Safe Work Practices
  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[3][5]

  • Avoid Inhalation: Do not breathe dust, mist, or vapors.[8]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3] Contaminated work clothing should be removed promptly and laundered separately.[9]

  • Access Control: Store the chemical in a locked cabinet or a secure area accessible only to authorized personnel.[5]

Storage Requirements
  • Container: Keep the container tightly closed to prevent exposure to moisture and air.[7]

  • Environment: Store in a cool, dry, and well-ventilated area.[7]

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, alcohols, and amines.[9][10]

Emergency Response and First Aid

Immediate and correct response to an exposure is critical to minimizing harm. All personnel must be trained on these procedures.

cluster_1 Emergency Response Workflow: Chemical Exposure Start Exposure Event Occurs Identify Identify Exposure Type Start->Identify Eye Eye Contact Identify->Eye Eyes Skin Skin Contact Identify->Skin Skin Inhale Inhalation Identify->Inhale Inhalation Ingest Ingestion Identify->Ingest Ingestion EyeAction IMMEDIATELY flush with water for 15+ min. Remove contact lenses. Hold eyelids open. Eye->EyeAction SkinAction IMMEDIATELY wash with soap & water. Remove all contaminated clothing. Skin->SkinAction InhaleAction Move to fresh air. Keep comfortable for breathing. Inhale->InhaleAction IngestAction Rinse mouth with water. DO NOT induce vomiting. Ingest->IngestAction SeekMed Seek Immediate Medical Attention Bring SDS with you EyeAction->SeekMed SkinAction->SeekMed InhaleAction->SeekMed IngestAction->SeekMed

Caption: A streamlined workflow for responding to chemical exposures.

Step-by-Step First Aid Protocols:
  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3][10] If skin irritation occurs, seek medical advice. Wash clothing before reuse.

  • If Inhaled: Remove the person from the exposure area to fresh air and keep them in a position comfortable for breathing.[3] If the individual feels unwell or breathing is difficult, call a poison control center or doctor immediately. If not breathing, provide artificial respiration.[3]

  • If Swallowed: Do NOT induce vomiting.[3][8][10] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[8] Call a physician or poison control center immediately.[3][10]

Accidental Release and Fire-Fighting Measures

Spill Response Protocol
  • Evacuate: Evacuate non-essential personnel from the immediate area.[8]

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Protect: Wear full PPE, including respiratory protection if necessary.[8]

  • Contain: Prevent further leakage or spillage if safe to do so. For solid spills, avoid generating dust. For liquid spills, cover with a non-combustible absorbent material like sand or earth.[11]

  • Collect: Carefully sweep or scoop the material into a suitable, closed container for disposal.[7]

  • Clean: Clean the spill area thoroughly.

  • Dispose: Dispose of the waste material according to local, regional, and national hazardous waste regulations.[5]

Fire-Fighting
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8] A water spray can be used to cool unopened containers.[8]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides and hydrogen bromide gas.[5][8][12]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[5][8][12]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Krishna Solvechem Ltd. (n.d.). Material Safety Data Sheet: Benzyl bromide. KSCL. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

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An In-depth Technical Guide to the Storage and Handling of 3-(4-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Fluorophenoxy)benzyl bromide is a halogenated aromatic ether, a chemical intermediate utilized in the synthesis of more complex molecules in agrochemical and pharmaceutical research. Its structure, featuring a reactive benzylic bromide group, makes it a valuable building block but also necessitates stringent storage and handling protocols to ensure laboratory safety and material integrity. This guide provides a comprehensive overview of the essential procedures for managing this compound, grounded in established safety principles and chemical reactivity data. The causality behind each recommendation is explained to provide researchers, scientists, and drug development professionals with the foundational knowledge to work with this and similar reagents safely.

Compound Identification and Properties

A foundational understanding of the physicochemical properties of this compound is critical for predicting its behavior and implementing appropriate safety measures.

PropertyValue
CAS Number 65295-58-1
Molecular Formula C13H10BrFO
Appearance Varies; often a liquid or low-melting solid
Boiling Point 160 °C at 2 mmHg
Reactivity Profile Moisture-sensitive; lachrymator; incompatible with strong bases, oxidizing agents, alcohols, and amines.[1][2]

Note: Physical properties can vary slightly between suppliers. Always refer to the specific Safety Data Sheet (SDS) provided with the material.

Hazard Identification and Toxicological Profile

Benzyl bromides as a class are known for their irritant and lachrymatory properties. This compound is classified with specific hazards that demand rigorous control measures.[3]

  • Skin and Eye Irritation: The compound is a skin irritant and can cause serious eye irritation.[3] Direct contact can lead to redness, pain, and in severe cases, chemical burns. It is classified as causing skin irritation (H315) and serious eye irritation (H319).[3]

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation, leading to symptoms like coughing and shortness of breath.[1][4]

  • Lachrymator: The compound is a lachrymator, meaning it stimulates the tear glands, causing profuse tearing upon exposure. This is a key indicator of exposure and reinforces the need for handling in a well-ventilated area.

  • Moisture Sensitivity: Like many benzyl bromides, this compound is sensitive to moisture. It can hydrolyze to release hydrogen bromide gas, which is corrosive and can create a hazardous atmosphere, especially in the presence of metals.[1]

Long-Term Storage Protocols

The chemical stability of this compound is contingent upon strict adherence to appropriate storage conditions. The primary goal is to prevent degradation, which can compromise experimental results and create unforeseen hazards.

Core Storage Requirements:

  • Inert Atmosphere: To prevent hydrolysis from atmospheric moisture, the compound should be stored under an inert atmosphere, such as nitrogen or argon.[5][6][7]

  • Temperature Control: Store in a cool, dry, and well-ventilated place, away from sources of heat or ignition.[8][9] Refrigerated storage is often recommended, but consult the supplier-specific SDS for the optimal temperature range.

  • Light Sensitivity: Protect from direct sunlight, as UV radiation can promote degradation.[1][8] Store in an amber or opaque container.

  • Container Integrity: Containers must be tightly sealed to prevent moisture ingress and vapor escape.[1] Opened containers must be carefully resealed and kept upright.[1]

Incompatibility: It is critical to segregate this compound from incompatible materials to prevent violent reactions.[2] Store separately from:

  • Strong Bases (e.g., sodium hydroxide)[2][5]

  • Oxidizing Agents (e.g., peroxides, nitrates)[1][2][5]

  • Alcohols and Amines[1][2][5]

  • Metals (can corrode steel)[1][2]

HandlingWorkflow Start Start: Prepare for Handling VerifyControls Verify Engineering Controls (Fume Hood, Eyewash) Start->VerifyControls DonPPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) VerifyControls->DonPPE Transfer Transfer Compound in Fume Hood DonPPE->Transfer Work Perform Experiment Transfer->Work Cleanup Clean Work Area & Decontaminate Equipment Work->Cleanup DoffPPE Doff & Dispose of PPE (Gloves First) Cleanup->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash End End Wash->End

Caption: Step-by-step workflow for the safe handling of the compound.

Spill and Exposure Management

Prompt and correct response to spills or exposures is crucial to mitigate harm.

Spill Response
  • Evacuate: Evacuate all non-essential personnel from the immediate area. [1][2]2. Ventilate: Ensure the area is well-ventilated, but do not direct fans at the spill.

  • Control Ignition Sources: Remove all sources of ignition. [1][2]4. Contain: For liquid spills, cover with an inert, non-combustible absorbent material like dry lime, sand, or soda ash. [2]DO NOT USE WATER . [2]5. Collect: Using non-sparking tools, carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal. [8]6. Decontaminate: Clean the spill area thoroughly.

First Aid and Exposure Protocol
  • Inhalation: Move the affected person to fresh air immediately. [1]If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. [1][6]* Skin Contact: Immediately remove all contaminated clothing. [2][8]Wash the affected skin area with plenty of soap and water for at least 15 minutes. [1]Seek immediate medical attention. [6]* Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1][2][8]Remove contact lenses if present and easy to do. [3]Seek immediate medical attention. [1][6]* Ingestion: Do NOT induce vomiting. [1][6][10]Rinse the mouth with water and seek immediate medical attention. [1]

Waste Disposal

Disposal of this compound and its containers must be handled as hazardous waste in accordance with all local, state, and federal regulations.

  • Unused Material: Offer surplus and non-recyclable solutions to a licensed disposal company. [1]* Contaminated Materials: Absorbents, used PPE, and empty containers should be collected in a designated, sealed hazardous waste container. [1][10]Empty containers may retain product residue and should be handled as hazardous. [8]* Method: Chemical incineration equipped with an afterburner and scrubber is a suitable disposal method. [1]Do not allow the product to enter drains. [1]

Conclusion

The safe and effective use of this compound in a research setting is predicated on a comprehensive understanding of its reactivity and hazards. By implementing the robust storage, handling, and emergency protocols detailed in this guide, research professionals can mitigate risks, ensure the integrity of their experiments, and maintain a safe laboratory environment. The causality-driven approach—understanding why each step is critical—empowers scientists to make informed decisions and foster a proactive safety culture.

References

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  • Benzyl bromide.Santa Cruz Biotechnology.
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  • Benzyl bromide - SAFETY DATA SHEET. (2010-09-03). Thermo Fisher Scientific.
  • Benzyl bromide.SynQuest Labs.
  • This compound SDS. (2018-11-03). TCI EUROPE N.V.
  • SAFETY DATA SHEET - 4-(Trifluoromethoxy)benzyl bromide. (2025-04-30). Sigma-Aldrich.
  • BENZYL BROMIDE FOR SYNTHESIS MSDS. (2013-08-06). Loba Chemie.
  • 3-Fluoro-4-(trifluoromethyl)
  • MATERIAL SAFETY DATA SHEET - Benzyl bromide.Krishna Solvechem Ltd.
  • SAFETY DATA SHEET - 4-(Trifluoromethoxy)benzyl bromide. (2025-09-15). Thermo Fisher Scientific.
  • 4-(Trifluoromethoxy)benzyl bromide.SynQuest Labs.
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An In-Depth Technical Guide to the Reactivity Profile of 3-(4-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Fluorophenoxy)benzyl bromide is a key bifunctional organic intermediate, prized in medicinal chemistry and materials science for its precise reactivity. This guide provides a comprehensive analysis of its chemical behavior, focusing on the interplay between its three core structural components: the reactive benzylic bromide, the stable fluorophenoxy ether, and the electronically influential aromatic systems. We will explore its susceptibility to nucleophilic substitution, the underlying mechanistic pathways (SN1 vs. SN2), and provide actionable experimental protocols. This document serves as a technical resource to enable researchers to effectively and safely utilize this versatile building block in complex synthetic applications.

Introduction: Structural Features and Synthetic Importance

This compound, with the chemical formula C₁₃H₁₀BrFO, is a solid organic compound that serves as a valuable building block in multi-step organic synthesis.[1][2] Its utility stems from the distinct chemical functionalities integrated within its structure:

  • Benzylic Bromide: The bromomethyl group attached to the benzene ring is the primary site of reactivity. Benzylic C-H bonds are inherently weaker than typical alkyl C-H bonds, and the resulting benzylic radicals or carbocations are stabilized by resonance with the adjacent aromatic ring.[3][4] This makes the benzylic position highly susceptible to both radical and polar reactions.

  • Diarylether Linkage: The ether bond connecting the two aromatic rings is generally stable under the conditions used for modifying the benzylic bromide, providing a robust scaffold.

  • Fluorinated Phenyl Ring: The fluorine atom on the phenoxy ring acts as a mild electron-withdrawing group through induction. This electronic feature can influence the overall reactivity of the molecule and is often incorporated into pharmaceutical candidates to modulate properties like metabolic stability and binding affinity.

The strategic combination of a highly reactive "handle" (the benzyl bromide) with a stable, functionalized core makes this molecule an ideal intermediate for introducing the 3-(4-fluorophenoxy)benzyl moiety into larger, more complex target structures.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and hazards is critical for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 65295-58-1[1]
Molecular Formula C₁₃H₁₀BrFO[1]
Molecular Weight 281.12 g/mol [1]
Appearance White to orange to green powder or lump
Boiling Point 180 - 183 °C at 13 hPa; 160 °C at 2mm Hg[5]
Density 1.594 g/cm³ at 25 °C

Safety and Handling Precautions:

This compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[6] Like many benzylic bromides, it is a lachrymator, meaning it causes irritation and tearing of the eyes.[6]

Key Safety Recommendations:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood while wearing appropriate PPE, including chemical safety goggles, a face shield, and chemical-resistant gloves.[7][8]

  • Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe vapors or dust.[6] Ensure eyewash stations and safety showers are readily accessible.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from moisture and strong oxidizing agents.[7]

  • First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes and seek immediate medical attention.[6] If inhaled, move the person to fresh air.

Core Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the chemistry of the benzylic bromide group. This functionality is an excellent electrophile, readily participating in nucleophilic substitution reactions.

Nucleophilic Substitution: The Primary Reaction Pathway

The carbon atom of the bromomethyl group is electrophilic and is the primary target for a wide range of nucleophiles. These reactions can proceed through either an SN1 or SN2 mechanism, and the operative pathway is dictated by the reaction conditions.[9]

  • SN2 (Bimolecular Nucleophilic Substitution): This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the bromide leaving group departs.[9]

  • SN1 (Unimolecular Nucleophilic Substitution): This pathway is favored by weak nucleophiles and polar protic solvents (like methanol or water) that can stabilize the intermediate carbocation.[10] The reaction proceeds in a stepwise manner, beginning with the slow departure of the bromide to form a resonance-stabilized benzylic carbocation. This carbocation is then rapidly captured by the nucleophile. The stability of the benzylic carbocation is a key reason why benzylic halides are so reactive in SN1 reactions.[10]

G cluster_legend Reaction Pathways start This compound sn2_ts [Nu---C---Br] Transition State start->sn2_ts Strong Nucleophile (e.g., CN⁻, RS⁻) Polar Aprotic Solvent sn1_int Resonance-Stabilized Benzylic Carbocation start->sn1_int Weak Nucleophile (e.g., H₂O, ROH) Polar Protic Solvent product Substitution Product sn2_ts->product Concerted Step sn1_int->product Fast Capture sn2_path Sₙ2 Pathway sn1_path Sₙ1 Pathway

Figure 1: Competing SN1 and SN2 pathways for this compound.

Influence of the Aromatic Systems

The electronic nature of the two phenyl rings plays a subtle but important role:

  • The Benzyl Ring: The π-system of the benzene ring directly attached to the bromomethyl group is crucial for stabilizing the transition state in SN2 reactions and the carbocation intermediate in SN1 reactions through resonance.[3][11]

  • The 4-Fluorophenoxy Group: The ether oxygen is an electron-donating group by resonance but the fluorine and the sp² carbons are electron-withdrawing by induction. The overall effect on the benzylic position is complex but generally considered to be weakly deactivating or neutral, modulating the reactivity without fundamentally altering it.

Synthetic Applications and Protocols

The primary application of this reagent is as an alkylating agent to install the 3-(4-fluorophenoxy)benzyl group. This is a common strategy in the synthesis of pharmaceuticals and agrochemicals.

Example Application: N-Alkylation of Amines

A frequent use of this compound is in the alkylation of primary or secondary amines to form the corresponding benzylamines. These products are often intermediates in the synthesis of more complex drug targets.

Experimental Protocol: Synthesis of N-benzyl-3-(4-fluorophenoxy)aniline

This protocol describes a representative SN2 reaction.

1. Reagents and Setup:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN) as solvent

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

2. Procedure:

  • To a solution of aniline in acetonitrile, add potassium carbonate.

  • Stir the suspension at room temperature for 10 minutes.

  • Add a solution of this compound in acetonitrile dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

3. Workup and Purification:

  • Filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Redissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-benzyl-3-(4-fluorophenoxy)aniline.

Figure 2: General workflow for a nucleophilic substitution reaction and purification.

Conclusion

This compound is a synthetically valuable intermediate whose reactivity is centered on the electrophilic nature of its benzylic carbon. It reliably undergoes nucleophilic substitution reactions, with the mechanism tunable between SN1 and SN2 pathways based on the choice of nucleophile and solvent. Its robust diarylether backbone and the presence of a fluorine atom make it an attractive building block for introducing specific pharmacophores in drug discovery. A comprehensive understanding of its reactivity profile and strict adherence to safety protocols are essential for leveraging this reagent to its full potential in complex organic synthesis.

References

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The Strategic Utility of 3-(4-Fluorophenoxy)benzyl Bromide: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the landscape of modern chemical research, particularly within the realms of agrochemical and pharmaceutical development, the strategic selection of synthetic intermediates is paramount. 3-(4-Fluorophenoxy)benzyl Bromide (CAS No. 65295-58-1) emerges not merely as a halogenated aromatic compound but as a sophisticated building block designed for purpose-driven synthesis. Its unique trifecta of a reactive benzylic bromide, a flexible diphenyl ether linkage, and a strategically placed fluorine atom provides chemists with a powerful tool for molecular construction. This guide delineates the core applications of this reagent, moving beyond theoretical reactivity to provide practical, field-proven insights into its use, with a significant focus on its role in the synthesis of advanced non-ester pyrethroid insecticides.

Core Physicochemical & Reactivity Profile

A foundational understanding of the molecule's properties is critical for its effective application. The presence of the benzylic bromide functional group is the primary driver of its reactivity, making it an excellent electrophile for nucleophilic substitution reactions.

PropertyValueReference(s)
CAS Number 65295-58-1[1][2]
Molecular Formula C₁₃H₁₀BrFO[3]
Molecular Weight 281.12 g/mol [1][3]
Boiling Point 160 °C / 2 mmHg[1]
Synonyms 3-(bromomethyl)phenyl 4-fluorophenyl ether[1]

The key to its utility lies in the lability of the carbon-bromine bond. This bond is readily cleaved by a wide range of nucleophiles, including alcohols, amines, and thiols, facilitating the introduction of the 3-(4-fluorophenoxy)benzyl moiety into a target structure. This reactivity is the cornerstone of its application in Williamson ether synthesis, a critical reaction in the production of certain agrochemicals.

Primary Application: Synthesis of Fluorinated Non-Ester Pyrethroids

The most significant and well-documented application of this compound is in the synthesis of non-ester pyrethroid insecticides, which are analogues of the highly successful insecticide, Etofenprox. These compounds are valued for their potent insecticidal activity combined with low mammalian toxicity.[2] The synthesis of these advanced insecticides hinges on a classic yet powerful reaction: the Williamson ether synthesis .

The Strategic Rationale: Why Fluorinate?

The introduction of a fluorine atom into a pesticide molecule is a deliberate strategy to enhance its biological efficacy and stability.[4] In the context of pyrethroids, fluorination of the phenoxybenzyl moiety can lead to:

  • Enhanced Lipophilicity: The fluorine atom increases the molecule's affinity for lipids, which can improve its ability to penetrate the waxy cuticle of insects, leading to faster uptake and higher potency.[4]

  • Increased Metabolic Stability: The strong carbon-fluorine bond can block sites on the molecule that are susceptible to metabolic degradation by enzymes like cytochrome P450s within the target pest. This leads to a longer-lasting insecticidal effect.[4]

  • Altered Binding Affinity: The electronic properties of the fluorine atom can modify the way the insecticide binds to its target site (typically voltage-gated sodium channels in the insect's nervous system), potentially overcoming certain forms of target-site resistance.[5]

The choice of this compound, therefore, is a calculated decision to imbue the final insecticide product with these advantageous properties.

The Synthetic Workflow: A Two-Component Convergence

The synthesis of a fluorinated Etofenprox analogue is a convergent process, requiring the preparation of two key intermediates that are then coupled together. This compound constitutes one of these essential components.

Convergent synthesis of a fluorinated Etofenprox analogue.

Detailed Experimental Protocols

The following protocols are representative methodologies for the synthesis of the necessary precursors and the final coupling reaction. These are based on established chemical principles and published procedures for analogous compounds.

Protocol 1: Synthesis of the Alcohol Coupling Partner (Component A)

This protocol details the preparation of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol, the nucleophilic component in the key etherification step. The procedure is based on the efficient reduction of the corresponding ethyl ester.[1]

Reaction: Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate → 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol

Materials:

  • Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate (1 equivalent)

  • Potassium Borohydride (KBH₄) (2 equivalents)

  • Lithium Chloride (LiCl) (1 equivalent)

  • Ethanol (anhydrous)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate (1 eq.) in anhydrous ethanol.

  • Addition of Reagents: Add lithium chloride (1 eq.) and potassium borohydride (2 eq.) to the solution.

  • Reaction: Heat the reaction mixture to approximately 60-85 °C and maintain for 3-8 hours.[1][6] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully add water to quench the reaction, followed by recovery of the ethanol under reduced pressure.[6]

  • Extraction: Add dichloromethane to the aqueous residue and transfer to a separatory funnel. Extract the aqueous layer three times with dichloromethane.[6]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 2-(4-ethoxyphenyl)-2-methylpropan-1-ol.[1][6] The product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.[1]

Protocol 2: The Key Coupling Step - Williamson Ether Synthesis

This protocol describes the SN2 reaction between the prepared alcohol (Component A) and this compound (Component B) to yield the final product. The procedure is a robust and widely used method for ether formation.[7][8][9]

Reaction: 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol + this compound → Fluorinated Etofenprox Analogue

Materials:

  • 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol (1 equivalent)

  • This compound (1.1 equivalents)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate or Diethyl ether

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, nitrogen/argon inlet, magnetic stirrer, dropping funnel

Procedure:

  • Alkoxide Formation: To a dry, nitrogen-flushed round-bottom flask, add a stirred suspension of Sodium Hydride (1.2 eq.) in anhydrous THF.

  • Alcohol Addition: Dissolve 2-(4-ethoxyphenyl)-2-methylpropan-1-ol (1 eq.) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 15-30 minutes, or until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.

  • Electrophile Addition: Dissolve this compound (1.1 eq.) in anhydrous THF and add it dropwise to the alkoxide solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until TLC analysis indicates the complete consumption of the starting alcohol.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or diethyl ether.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure fluorinated Etofenprox analogue.

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Attack A1 Alcohol + NaH in THF A2 Sodium Alkoxide + H₂ (gas) A1->A2 Deprotonation B1 Alkoxide + 3-(4-F-Phenoxy)benzyl Bromide A2->B1 B2 Transition State B1->B2 Nucleophilic Attack B3 Final Ether Product + NaBr B2->B3 Bromide Departure

Logical workflow of the Williamson ether synthesis.

Conclusion and Future Outlook

This compound stands as a testament to the power of rational molecular design in modern chemistry. Its primary application in the synthesis of next-generation insecticides showcases how specific structural motifs can be leveraged to enhance biological activity and performance. The protocols and principles outlined in this guide provide a framework for researchers and drug development professionals to effectively utilize this versatile building block. As the demand for more effective and environmentally conscious agrochemicals continues to grow, the strategic use of fluorinated intermediates like this compound will undoubtedly play an increasingly crucial role in the development of innovative chemical solutions.

References

  • BenchChem. (2025). Application Note & Protocol: Synthesis of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol. BenchChem.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). This compound | 65295-58-1. MilliporeSigma.
  • PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-phenoxy-benzyl bromide.
  • AERU, University of Hertfordshire. (n.d.). Etofenprox (Ref: MTI 500).
  • Google Patents. (n.d.). CN100398511C - Preparation method of insecticide etofenprox.
  • Khan, F. A., & Murphy, B. P. (2021). Structures of the fluorinated pyrethroid insecticides transfluthrin and β-cyfluthrin. (Please note: A full citation would require the journal and volume information, which is not fully provided in the search snippet).
  • Coats, J. R. (1990). Mechanisms of Toxic Action and Structure-Activity Relationships for Organochlorine and Synthetic Pyrethroid Insecticides. Environmental Health Perspectives, 87, 255–262.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol in Organic Synthesis. BenchChem.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Google Patents. (n.d.). CN1548415A - Prepn of etofenprox as pesticide.
  • Supporting Information for an unspecified article, detailing a general procedure for the reaction of a benzylic alcohol with a benzyl bromide.

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The Lynchpin in Modern Synthesis: A Technical Guide to 3-(4-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Building Blocks

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] Among the repertoire of fluorinated building blocks, 3-(4-Fluorophenoxy)benzyl Bromide has emerged as a versatile and highly valuable intermediate for the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of this compound as a pivotal building block in organic synthesis. We will delve into its synthesis, explore its characteristic reactivity, and present a detailed, field-proven protocol for its application in the construction of ether linkages—a common motif in both pharmaceuticals and agrochemicals.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in any synthetic endeavor.

PropertyValue
CAS Number 65295-58-1[3][4]
Molecular Formula C₁₃H₁₀BrFO[4]
Molecular Weight 281.12 g/mol [3][4]
Appearance White to off-white crystalline solid
Boiling Point 160 °C at 2 mmHg[3]
Solubility Soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetone. Insoluble in water.

Safety Profile: this compound is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is known to cause skin and serious eye irritation.[4] All manipulations should be conducted in a well-ventilated fume hood.

Synthesis of this compound: A Robust Protocol

The most direct and widely employed method for the synthesis of this compound is the radical bromination of the corresponding toluene precursor, 3-(4-fluorophenoxy)toluene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in an inert solvent.[5][6]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-(4-fluorophenoxy)toluene

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-(4-fluorophenoxy)toluene (1.0 eq), N-bromosuccinimide (1.1 eq), and carbon tetrachloride.

  • Add a catalytic amount of AIBN (0.05 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound as a white to off-white solid.

Reactivity and Key Transformations: The Benzyl Bromide as an Electrophile

The synthetic utility of this compound lies in the reactivity of the benzylic bromide. The carbon-bromine bond is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by a wide range of nucleophiles. Furthermore, the benzylic position allows for the formation of a resonance-stabilized carbocation intermediate, which can facilitate Sₙ1-type reactions.[7]

A quintessential transformation involving this building block is the formation of ether linkages through nucleophilic substitution with alcohols or phenols. This reaction is fundamental in the synthesis of numerous biologically active molecules.

Application in Synthesis: The Etofenprox Analogue

A compelling illustration of the utility of phenoxybenzyl bromides is in the synthesis of the pyrethroid insecticide, etofenprox.[8][9] The core structure of etofenprox features a 3-phenoxybenzyl ether moiety. By analogy, this compound can be employed to synthesize fluorinated analogues of etofenprox, a strategy often pursued in medicinal chemistry to enhance biological activity and metabolic stability.

The following protocol details the synthesis of a fluorinated etofenprox analogue, demonstrating a key application of this compound.

Experimental Protocol: Synthesis of a Fluorinated Etofenprox Analogue

Materials:

  • This compound

  • 2-(4-ethoxyphenyl)-2-methylpropan-1-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and 2-(4-ethoxyphenyl)-2-methylpropan-1-ol (1.0 eq).

  • Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired fluorinated etofenprox analogue.

Visualizing the Synthetic Workflow

To provide a clearer understanding of the synthetic processes described, the following diagrams illustrate the key transformations.

Synthesis_of_3_4_Fluorophenoxy_benzyl_Bromide reactant 3-(4-fluorophenoxy)toluene product This compound reactant->product Radical Bromination reagents NBS, AIBN CCl4, Reflux reagents->product

Caption: Synthesis of this compound.

Synthesis_of_Etofenprox_Analogue cluster_reactants Reactants benzyl_bromide This compound product Fluorinated Etofenprox Analogue benzyl_bromide->product Williamson Ether Synthesis alcohol 2-(4-ethoxyphenyl)-2-methylpropan-1-ol alcohol->product Williamson Ether Synthesis reagents NaH, THF reagents->product

Caption: Synthesis of a Fluorinated Etofenprox Analogue.

Conclusion: A Versatile Tool for Innovation

This compound stands as a testament to the power of fluorinated building blocks in modern organic synthesis. Its straightforward preparation and predictable reactivity make it an invaluable tool for researchers and scientists in the pharmaceutical and agrochemical industries. The ability to readily introduce the 3-(4-fluorophenoxy)benzyl moiety allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. As the demand for more effective and safer chemical entities continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in driving innovation and discovery.

References

  • PrepChem. Synthesis of 4-fluoro-3-phenoxy-benzyl bromide. [Link]

  • MySkinRecipes. 3-Fluoro-4-(trifluoromethoxy)benzyl bromide. [Link]

  • The Royal Society of Chemistry. Supplementary Information for: [Title of paper - Note: A generic reference to supplementary information which discusses benzylic bromination]. [Link]

  • Google Patents.
  • Google Patents. A kind of preparation method of benzyl bromide a-bromotoluene.
  • PubChem. This compound. [Link]

  • PubChem. Flufenprox. [Link]

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  • PrepChem. Synthesis of 3-(4-fluorophenoxy)-α-ethynyl-benzyl alcohol. [Link]

  • Google Patents. Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
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  • Google Patents.
  • Macquarie University Research PURE. Synthesis of Fluorinated Benzophenones for Biological Activity Probing. [Link]

  • INCHEM. ETOFENPROX (185). [Link]

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  • Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

  • Google Patents. Prepn of etofenprox as pesticide.
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  • Google Patents.
  • Google Patents. Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • Google Patents. Synthesis method of 2,4,5-trifluorophenylacetic acid.
  • Google Patents. Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Google Patents. Synthetic method of 3-bromo-4-fluorobenzaldehyde.

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A Comprehensive Technical Guide to the Solubility of 3-(4-Fluorophenoxy)benzyl Bromide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the solubility characteristics of 3-(4-Fluorophenoxy)benzyl Bromide (CAS No. 65295-58-1), a key intermediate in pharmaceutical synthesis. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document synthesizes theoretical principles with practical experimental protocols to offer a comprehensive resource for laboratory applications.

Introduction to this compound

This compound is a bifunctional organic molecule featuring a bromomethyl group and a fluorophenoxy moiety.[1][2] Its chemical structure lends itself to a variety of synthetic transformations, making it a valuable building block in the development of novel therapeutic agents.[3][4] The presence of the polar ether linkage and the halogen atoms, combined with the largely nonpolar aromatic rings, results in a nuanced solubility profile that necessitates empirical determination for specific applications.

Key Physicochemical Properties:

  • Molecular Formula: C₁₃H₁₀BrFO[2]

  • Molecular Weight: 281.12 g/mol [2]

  • Appearance: Typically a white to orange or green powder or lump.

  • Boiling Point: 160 °C at 2.3 mmHg

  • Freezing Point: 30.0 to 37.0 °C

Theoretical Principles of Solubility: A Predictive Framework

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[5][6][7] This concept is rooted in the polarity of both the solute and the solvent.

  • Polar Solvents: These solvents, such as water and ethanol, have significant partial charges and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

  • Nonpolar Solvents: Solvents like hexane and toluene lack significant partial charges and primarily interact with nonpolar solutes through weaker van der Waals forces.

Based on the structure of this compound, we can make some initial predictions:

  • The molecule possesses both polar (ether linkage, C-F and C-Br bonds) and nonpolar (two aromatic rings) regions.

  • The large nonpolar surface area suggests that it will likely exhibit good solubility in nonpolar to moderately polar organic solvents.

  • Its solubility in highly polar solvents like water is expected to be low.

dot graph solubility_prediction { layout=neato; node [shape=box, style=filled, fontname="Arial"]; center [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"]; polar [label="Polar Solvents\n(e.g., Water, Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,2!"]; nonpolar [label="Nonpolar Solvents\n(e.g., Hexane, Toluene)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,2!"]; moderate [label="Moderately Polar Solvents\n(e.g., Acetone, Ethyl Acetate)", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-3!"];

center -- polar [label="Low Solubility\n(Predicted)", color="#5F6368"]; center -- nonpolar [label="High Solubility\n(Predicted)", color="#5F6368"]; center -- moderate [label="Good to High Solubility\n(Predicted)", color="#5F6368"]; } caption: Predicted solubility of this compound.

Experimental Determination of Solubility

While theoretical predictions are useful, empirical testing is essential for accurate solubility data. A qualitative assessment can be performed by observing the dissolution of a small amount of the solute in a given solvent. For quantitative analysis, a more rigorous experimental protocol is required.

Qualitative Solubility Assessment: A Step-by-Step Protocol

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of common organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.[6][8]

Quantitative Solubility Determination: The Shake-Flask Method

For precise solubility values, the shake-flask method is a widely accepted technique.[5]

Materials:

  • This compound

  • Chosen organic solvent

  • Scintillation vials or flasks with sealed caps

  • Analytical balance

  • Shaker or orbital incubator set to a constant temperature (e.g., 25 °C)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed vial.

  • Place the vial on a shaker and agitate at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the solution to stand undisturbed for a short period to allow undissolved solids to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

  • Dilute the filtered solution with a known volume of a suitable solvent.

  • Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or GC method.

  • Calculate the original solubility based on the measured concentration and the dilution factor.

dot graph experimental_workflow { rankdir=LR; node [shape=box, style=filled, fontname="Arial"]; start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare [label="Prepare Saturated Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; agitate [label="Agitate at Constant Temp.", fillcolor="#F1F3F4", fontcolor="#202124"]; settle [label="Settle Undissolved Solids", fillcolor="#F1F3F4", fontcolor="#202124"]; filter [label="Filter Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze Concentration\n(HPLC/GC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calculate [label="Calculate Solubility", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prepare -> agitate -> settle -> filter -> analyze -> calculate -> end; } caption: Workflow for quantitative solubility determination.

Predicted Solubility in Common Organic Solvents

Based on the principles of "like dissolves like" and the molecular structure of this compound, the following table summarizes the predicted solubility in a range of common organic solvents. Note: These are predictions and should be confirmed experimentally.

Solvent ClassificationSolvent ExamplePredicted SolubilityRationale
Nonpolar HexaneSolubleThe large nonpolar aromatic structure should interact favorably with nonpolar solvents.
TolueneVery SolubleThe aromatic nature of toluene will have strong affinity for the aromatic rings of the solute.
Moderately Polar DichloromethaneVery SolubleThe polarity is suitable to dissolve the molecule without strong repulsion from the nonpolar parts.
Ethyl AcetateSolubleThe ester group provides sufficient polarity to interact with the ether and halogen groups.
AcetoneSolubleThe ketone functionality offers a good balance of polarity.
Polar Aprotic AcetonitrileModerately SolubleThe high polarity may start to disfavor the large nonpolar regions of the solute.
Dimethylformamide (DMF)SolubleA highly polar aprotic solvent that is often a good solvent for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)SolubleSimilar to DMF, it is a powerful and versatile polar aprotic solvent.
Polar Protic EthanolModerately SolubleThe hydroxyl group can interact with the polar parts of the solute, but the alkyl chain is short.
MethanolSparingly SolubleThe higher polarity compared to ethanol may lead to lower solubility.
WaterInsolubleThe high polarity and strong hydrogen bonding network of water will not effectively solvate the large nonpolar molecule.

Safety and Handling

This compound is classified as a hazardous substance.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.[9][10] Refer to the Safety Data Sheet (SDS) for complete safety information.[9][10][11][12]

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. This guide has provided a theoretical framework for predicting its solubility, along with detailed experimental protocols for its determination. The predictions suggest that the compound is likely to be soluble in a range of nonpolar to moderately polar organic solvents, with limited solubility in highly polar solvents. For precise applications, it is strongly recommended to perform experimental verification as outlined in this guide.

References

  • This compound | C13H10BrFO | CID 2737456 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025, February 11). Retrieved January 11, 2026, from [Link]

  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024, May 28). Retrieved January 11, 2026, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 11, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 11, 2026, from [Link]

  • Solubility of organic compounds (video) - Khan Academy. (n.d.). Retrieved January 11, 2026, from [Link]

  • synthetic material Potassium carbonate K2CO3 CAS 584-08-7. (n.d.). Retrieved January 11, 2026, from [Link]

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  • Potassium Carbonate | K2CO3 | CID 11430 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

  • Buy Potassium carbonate | 584-08-7. (n.d.). Retrieved January 11, 2026, from [Link]

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  • 4-(Trifluoromethoxy)benzyl bromide - Chem-Impex. (n.d.). Retrieved January 11, 2026, from [Link]

  • potassium carbonate, 584-08-7 - The Good Scents Company. (n.d.). Retrieved January 11, 2026, from [Link]

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An In-depth Technical Guide on the Thermochemical Properties of 3-(4-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Fluorophenoxy)benzyl Bromide is a halogenated aromatic ether of significant interest in synthetic organic chemistry, serving as a versatile building block in the development of novel pharmaceutical agents and functional materials. The presence of a fluorine atom, a phenoxy linker, and a reactive benzyl bromide moiety imparts a unique combination of lipophilicity, metabolic stability, and reactivity to molecules derived from this scaffold. A thorough understanding of its thermochemical properties is paramount for ensuring process safety, optimizing reaction conditions, and enabling the computational design of new chemical entities with desired thermodynamic profiles.

This guide provides a comprehensive overview of the key thermochemical properties of this compound, detailing both the experimental methodologies for their determination and computational approaches for their prediction. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the energetic landscape of this important chemical intermediate.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted aromatic compound with the chemical formula C₁₃H₁₀BrFO. Its structure features a central benzene ring substituted at the 1 and 3 positions with a 4-fluorophenoxy group and a bromomethyl group, respectively.

PropertyValueSource
Molecular Formula C₁₃H₁₀BrFOPubChem[1]
Molecular Weight 281.12 g/mol PubChem[1]
CAS Number 65295-58-1Sigma-Aldrich
Boiling Point 160 °C at 2 mmHgSigma-Aldrich
Appearance Not specified (typically a solid or high-boiling liquid)
Solubility Insoluble in waterInferred from structure

Experimental Determination of Thermochemical Properties

The experimental determination of thermochemical properties for organic compounds, particularly halogenated ones, requires specialized techniques to ensure accuracy and handle potentially reactive species.

Enthalpy of Combustion

The standard enthalpy of combustion (ΔH°c) is a fundamental thermochemical property that can be determined with high precision using bomb calorimetry.[2] For a brominated organic compound like this compound, a moving-bomb calorimeter is often employed to ensure complete combustion and to properly handle the resulting acidic gases.[3]

  • Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within the bomb.

  • Bomb Sealing and Filling: The bomb is sealed and pressurized with an excess of pure oxygen. A small, known amount of a suitable reducing agent solution (e.g., arsenious oxide) is added to the bomb to quantitatively reduce the bromine produced during combustion to bromide ions.[3]

  • Calorimeter Assembly: The bomb is placed in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse, and the temperature of the water is monitored with high precision as a function of time until a final, stable temperature is reached.

  • Data Analysis: The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter and its known heat capacity. Corrections are applied for the heat of ignition and the formation of nitric acid and other side products. The standard enthalpy of combustion is then determined from the corrected heat of reaction.

Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.

Enthalpy of Formation

The standard enthalpy of formation (ΔH°f) can be derived from the experimentally determined enthalpy of combustion using Hess's Law. The combustion reaction for this compound is:

C₁₃H₁₀BrFO(s/l) + 15 O₂(g) → 13 CO₂(g) + 5 H₂O(l) + HBr(aq) + HF(aq)

The enthalpy of formation is then calculated as:

ΔH°f(C₁₃H₁₀BrFO) = [13 * ΔH°f(CO₂) + 5 * ΔH°f(H₂O) + ΔH°f(HBr) + ΔH°f(HF)] - ΔH°c(C₁₃H₁₀BrFO)

The standard enthalpies of formation for CO₂, H₂O, HBr, and HF are well-established reference values.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules. Density Functional Theory (DFT) is a widely used method that offers a good balance of accuracy and computational cost for molecules of this size.[4]

Computational Protocol: DFT Calculations
  • Molecular Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation. A common level of theory for this is B3LYP with a 6-311++G(d,p) basis set, which has been shown to be reliable for organofluorine compounds.[4]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using an isodesmic reaction scheme. This involves constructing a balanced chemical reaction where the types of chemical bonds are conserved on both the reactant and product sides. This approach helps to cancel out systematic errors in the calculations. An example of an isodesmic reaction is:

    This compound + Benzene + Methyl Bromide + Phenol → Benzyl Bromide + 4-Fluorophenol + Phenyl Ether

    The enthalpy of this reaction is calculated from the computed total energies of all species. The enthalpy of formation of the target molecule can then be derived using the known experimental enthalpies of formation of the other molecules in the reaction.

Caption: Computational workflow for predicting the enthalpy of formation using DFT.

Summary of Thermochemical Data

The following table summarizes the predicted thermochemical properties for this compound based on computational methods, as experimental data is not currently available in the public domain. These values should be considered as estimates and used with an understanding of the inherent approximations in the computational models.

Thermochemical PropertyPredicted Value (gas phase)Method
Standard Enthalpy of Formation (ΔH°f) Value to be calculatedDFT (B3LYP/6-311++G(d,p)) with isodesmic reactions
Standard Gibbs Free Energy of Formation (ΔG°f) Value to be calculatedDFT (B3LYP/6-311++G(d,p))
Standard Entropy (S°) Value to be calculatedDFT (B3LYP/6-311++G(d,p))
Heat Capacity (Cv) Value to be calculatedDFT (B3LYP/6-311++G(d,p))

Note: The actual numerical values are not provided as they would require performing new, time-intensive calculations. The table structure and methodology are presented as a template for such a study.

Applications in Drug Development and Process Chemistry

A thorough understanding of the thermochemical properties of this compound is crucial for several applications:

  • Reaction Hazard Assessment: The enthalpy of reaction for processes involving this compound can be predicted, allowing for proper heat management and prevention of thermal runaways in industrial-scale synthesis.

  • Computational Drug Design: The enthalpy of formation is a key parameter in computational models that predict the binding affinity of drug candidates to their biological targets.

  • Process Optimization: Knowledge of the thermodynamics of reactions involving this building block can aid in optimizing reaction conditions to maximize yield and minimize energy consumption.

Conclusion

References

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC - NIH.
  • This compound | 65295-58-1 - Sigma-Aldrich.
  • This compound | C13H10BrFO | CID 2737456 - PubChem.
  • COMBUSTION CALORIMETRY OF ORGANIC BROMINE COMPOUNDS: THE ACCURACY OF DATA OBTAINED WITH A MOVING-BOMB TECHNIQUE - Pure and Applied Chemistry.
  • Calorimetry - Chemistry LibreTexts.

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Lachrymatory properties of substituted benzyl bromides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Lachrymatory Properties of Substituted Benzyl Bromides

Introduction: The Chemistry of Irritation

Lachrymatory agents, from the Latin lacrima (tear), are chemical compounds that trigger irritation in the eyes, leading to tearing, pain, and temporary blindness.[1] These substances are also known to irritate the mucous membranes of the respiratory tract, causing coughing, difficulty breathing, and general discomfort.[2][3] While historically deployed in chemical warfare and riot control, the fundamental reactivity of these agents makes them a subject of significant interest in toxicology, pharmacology, and synthetic chemistry.[1][3][4]

Among the diverse class of lachrymators, benzyl bromide (α-bromotoluene) and its substituted analogues represent a classic example of structure-function relationships in chemical irritants.[4] As electrophilic compounds, they are highly reactive towards biological nucleophiles, a characteristic that is central to their physiological effects.[5] This guide provides a detailed examination of the lachrymatory properties of substituted benzyl bromides, focusing on the molecular mechanisms of action, structure-activity relationships, synthetic methodologies, and essential safety protocols for their handling and study.

Part 1: Molecular Mechanism of Action - The TRPA1 Receptor

The physiological effects of benzyl bromides are not random; they are mediated by specific molecular targets on sensory neurons. The primary receptor implicated in detecting chemical irritants like benzyl bromide is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[2][6][7]

TRPA1 is a non-selective cation channel found on the plasma membrane of nociceptors (pain-sensing neurons), particularly those innervating the cornea, skin, and respiratory tract.[2][7] It functions as a broad-spectrum sensor for a wide array of electrophilic compounds, including environmental irritants like acrolein in smoke and pungent natural compounds found in wasabi and mustard oil.[2][6]

The activation mechanism involves the covalent modification of cysteine and lysine residues within the TRPA1 channel protein by electrophilic agents. Benzyl bromides, being excellent alkylating agents, react with these nucleophilic amino acid side chains. This covalent binding induces a conformational change in the channel, causing it to open and allowing an influx of cations, primarily Ca²⁺ and Na⁺.[2] This influx leads to depolarization of the neuron, which is transmitted as a pain signal to the brain and triggers reflex responses, including profuse tearing (lachrymation) and blepharospasm (involuntary eyelid closure).[2][8]

Mechanism_of_Action cluster_membrane Sensory Neuron Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TRPA1_closed TRPA1 Channel (Closed) TRPA1_open TRPA1 Channel (Open) TRPA1_closed->TRPA1_open Conformational Change Ions_in Ca²⁺, Na⁺ TRPA1_open->Ions_in Ion Influx BenzylBromide Substituted Benzyl Bromide BenzylBromide->TRPA1_closed Covalent Modification Depolarization Neuron Depolarization Signal Pain Signal to CNS & Reflex Action (Tears) Depolarization->Signal Ions_out Ca²⁺, Na⁺ Ions_out->TRPA1_open Ions_in->Depolarization

Mechanism of TRPA1 activation by benzyl bromide.

Part 2: Structure-Activity Relationships (SAR)

The lachrymatory potency of a substituted benzyl bromide is intrinsically linked to its chemical reactivity. The key step in its mechanism of action is the alkylation of the TRPA1 receptor, which proceeds via a nucleophilic substitution reaction. The reactivity of the benzylic carbon and the stability of the bromide leaving group are therefore critical. The electronic properties of the substituents on the aromatic ring play a pivotal role in modulating this reactivity.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) are strong EWGs. They increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity generally leads to higher lachrymatory potency.[9][10]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) are EDGs. They donate electron density to the aromatic ring, which can stabilize the transition state of the substitution reaction, particularly if it has SN1 character. This stabilization of the incipient benzyl cation enhances the reactivity by making the bromide a better leaving group.[5] Therefore, EDGs are also expected to increase lachrymatory potency.

  • Halogens: Halogens (e.g., -F, -Cl) exhibit a dual effect. They are inductively electron-withdrawing but can be resonance-donating. Their overall impact on reactivity and potency can be more complex.

The lability of the C-Br bond is a direct correlate of reactivity and, by extension, lachrymatory effect.[11] Generally, any substitution that increases the rate of nucleophilic substitution at the benzylic carbon is expected to enhance the compound's irritant properties.

Data Presentation: Substituent Effects on Lachrymatory Potency

The following table summarizes the expected relationship between the electronic nature of substituents on the benzyl bromide scaffold and their lachrymatory potential, based on established principles of chemical reactivity.

Substituent (at para-position)Example CompoundElectronic EffectExpected Impact on Reactivity (Electrophilicity)Predicted Lachrymatory Potency
-NO₂ 4-Nitrobenzyl bromideStrong Electron-WithdrawingHighHigh
-CN 4-Cyanobenzyl bromideStrong Electron-WithdrawingHighHigh
-H Benzyl bromideNeutral (Reference)ModerateModerate
-CH₃ 4-Methylbenzyl bromideWeak Electron-DonatingHighHigh
-OCH₃ 4-Methoxybenzyl bromideStrong Electron-DonatingVery HighVery High

Part 3: Experimental Protocols - Synthesis and Evaluation

The study of substituted benzyl bromides requires robust synthetic methods and protocols for biological evaluation. The choice of synthetic route often depends on the nature of the substituent and the availability of starting materials.

General Synthesis Workflow

The synthesis of substituted benzyl bromides typically involves either the bromination of a substituted toluene at the benzylic position or the conversion of a substituted benzyl alcohol to the corresponding bromide.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Work-up & Purification Start_Toluene Substituted Toluene Reagents Brominating Agent (e.g., Br₂, NBS, PBr₃, HBr) Start_Alcohol Substituted Benzyl Alcohol Reaction Reaction Vessel Reagents->Reaction Conditions Conditions (e.g., Light, Heat, Initiator) Conditions->Reaction Wash Washing (e.g., H₂O, NaHCO₃) Reaction->Wash Dry Drying (e.g., MgSO₄) Wash->Dry Purify Purification (Crystallization/Distillation) Dry->Purify Product Substituted Benzyl Bromide Purify->Product

Generalized workflow for synthesis and purification.
Protocol 1: Synthesis of 4-Nitrobenzyl Bromide (EWG Example)

This protocol utilizes the free-radical bromination of 4-nitrotoluene, a common method for compounds with electron-withdrawing groups.[12]

Materials:

  • 4-Nitrotoluene

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄), dry

  • 500-watt photolamp

  • Sodium bicarbonate solution, ice-cold

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 0.2 mole of 4-nitrotoluene in a five-fold amount of dry carbon tetrachloride.

  • Heat the mixture to boiling.

  • While irradiating the mixture with a 500-watt photolamp, add 0.205 mole of dry bromine dropwise. The rate of addition should be controlled such that the solution remains nearly colorless.[12] The reaction typically takes 30 minutes to 2 hours.

  • Evolved hydrogen bromide (HBr) gas should be directed through the condenser to a water trap.

  • After the reaction is complete, stop the irradiation and cool the solution.

  • Wash the cooled solution rapidly with ice-water, then with ice-cold aqueous sodium bicarbonate solution, and finally with ice-water again.[12]

  • Dry the organic layer with magnesium sulfate.

  • Remove the carbon tetrachloride by rotary evaporation under vacuum.

  • Purify the resulting crude 4-nitrobenzyl bromide by crystallization from ethanol. The expected melting point is 96-99°C.[12]

Protocol 2: Synthesis of 4-Methoxybenzyl Bromide (EDG Example)

This protocol involves the conversion of an electron-rich benzyl alcohol to the bromide using phosphorus tribromide (PBr₃).[13]

Materials:

  • 4-Methoxybenzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 37.30 mmol of 4-methoxybenzyl alcohol in 15 mL of Et₂O in a round-bottom flask and cool to 0°C in an ice bath.

  • Prepare a solution of 13.15 mmol of PBr₃ in 5 mL of Et₂O.

  • Add the PBr₃ solution dropwise to the stirred alcohol solution at 0°C.[13]

  • After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 1 hour.

  • Quench the reaction by carefully washing the mixture sequentially with 30 mL of brine, 30 mL of saturated NaHCO₃ solution, and finally 30 mL of brine.[13]

  • Separate the organic layer and dry it over MgSO₄.

  • Filter and concentrate the solution in vacuo to furnish the 4-methoxybenzyl bromide product as an oil.[13]

Protocol 3: Proposed In Vitro Evaluation of Lachrymatory Potential

This conceptual protocol outlines a method to quantify the irritant potential of substituted benzyl bromides by measuring their ability to activate the TRPA1 receptor in a cell-based assay, as inspired by established research methodologies.[2]

Objective: To determine the half-maximal effective concentration (EC₅₀) of various substituted benzyl bromides for the activation of human TRPA1.

Methodology:

  • Cell Culture: Use a stable cell line (e.g., HEK293) engineered to express the human TRPA1 channel.

  • Calcium Imaging:

    • Plate the TRPA1-expressing cells in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Establish a baseline fluorescence reading using a fluorescence plate reader or microscope.

  • Compound Application:

    • Prepare serial dilutions of the test compounds (substituted benzyl bromides) in an appropriate buffer.

    • Add the compounds to the wells and monitor the change in intracellular calcium concentration via the change in fluorescence intensity.

  • Data Analysis:

    • The increase in fluorescence corresponds to the influx of calcium upon TRPA1 activation.

    • Plot the fluorescence response against the compound concentration.

    • Fit the data to a dose-response curve to calculate the EC₅₀ value for each compound. A lower EC₅₀ value indicates higher potency.

  • Controls:

    • Use a known TRPA1 agonist (e.g., mustard oil) as a positive control.

    • Use the untransfected parent cell line as a negative control to ensure the response is TRPA1-specific.

Part 4: Safety, Handling, and First Aid

Substituted benzyl bromides are hazardous chemicals that are toxic, corrosive, and potent lachrymators.[4][14] Strict adherence to safety protocols is mandatory.

Engineering Controls:

  • All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[15][16]

  • An emergency eyewash station and safety shower must be immediately accessible.[14]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical splash goggles and a face shield.[14] Contact lenses should not be worn.

  • Hand Protection: Handle with chemically resistant gloves (e.g., Viton®, nitrile/butyl rubber). Inspect gloves prior to use and use proper removal technique.[15]

  • Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit may be necessary.[14]

Safe Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[15]

  • Keep away from sources of ignition as benzyl bromide is a combustible liquid.[16]

  • Store in a tightly closed container in a cool, dry, well-ventilated area, away from light and incompatible materials such as strong bases, oxidizing agents, and metals.[14][17]

First Aid Measures:

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[14][15]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

References

  • PrepChem.com. Preparation of 4-nitrobenzyl bromide. [Link]

  • CORE. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]

  • Wikipedia. Tear gas. [Link]

  • NJ.gov. BENZYL BROMIDE HAZARD SUMMARY. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Efficient Synthesis of 4-Methylbenzyl Bromide by Manufacturer. [Link]

  • Knowing Neurons. The Biological Mechanisms of Tear Gas on the Human Body. [Link]

  • NCBI. TRPA1: A Sensory Channel of Many Talents. [Link]

  • Quick Company. Process For Preparation Of Substituted Benzyl Bromide. [Link]

  • Google Patents. US6133468A - Method for preparing substituted benzyl bromides.
  • Google Patents. US4191621A - Process for the production of substituted benzal and benzyl bromides.
  • ResearchGate. Synthesis of 4-methoxybenzyl bromide (7), which was used as reagent to... [Link]

  • ACS Publications. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. [Link]

  • Wikipedia. Benzyl bromide. [Link]

  • Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]

  • Sciencemadness.org. Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice!. [Link]

  • bionity.com. List of chemical warfare agents. [Link]

  • Taylor & Francis eBooks. Irritating and Lachrymatory Agents. [Link]

  • Patsnap. Novel nitrobenzyl bromide synthesis process. [Link]

  • PubMed Central - NIH. Chemical warfare agents. [Link]

  • Sdfine. 4-nitrobenzyl bromide (for synthesis). [Link]

  • ACS Publications. Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. [Link]

  • Organic Syntheses Procedure. p-NITROBENZYL BROMIDE. [Link]

  • Chemdad. 4-Methylbenzyl bromide. [Link]

  • Taylor & Francis. Benzyl bromide – Knowledge and References. [Link]

  • PubMed. Insights into the Irritating Mechanisms of TRPA1 Revealed by Cryo-EM. [Link]

  • ChemBK. 4-Methylbenzyl bromide. [Link]

  • PubMed Central - NIH. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation. [Link]

  • ResearchGate. Chemical structures of TRPA1 antagonists with their respective identification. [Link]

  • PubMed Central. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. [Link]

  • TSI Journals. Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas. [Link]

  • NIH. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. [Link]

  • PubMed. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. [Link]

  • ResearchGate. Substituent effect of benzyl bromide substrate 2 Reaction conditions: 1... [Link]

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Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution with 3-(4-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-(4-Fluorophenoxy)benzyl Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the 3-(4-fluorophenoxy)benzyl scaffold has emerged as a privileged structural motif. Its prevalence in a diverse array of biologically active molecules stems from a unique combination of physicochemical properties imparted by the fluorophenoxy group. This moiety can enhance metabolic stability, modulate lipophilicity, and engage in specific, high-affinity interactions with biological targets. Consequently, the efficient and predictable functionalization of 3-(4-fluorophenoxy)benzyl bromide via nucleophilic substitution is a critical process for researchers, scientists, and drug development professionals.

This comprehensive guide provides a detailed exploration of the principles and protocols for conducting nucleophilic substitution reactions with this compound. We will delve into the mechanistic underpinnings that govern these transformations, offering field-proven insights to enable the rational design and execution of synthetic strategies. The protocols herein are designed to be self-validating, with an emphasis on reproducibility and high yield.

Mechanistic Considerations: The Dichotomy of S(_N)1 and S(_N)2 Pathways at the Benzylic Position

The reactivity of this compound in nucleophilic substitution reactions is predominantly governed by two competing mechanisms: the unimolecular (S(_N)1) and bimolecular (S(_N)2) pathways.[1][2] The choice between these pathways is dictated by a confluence of factors, including the nature of the nucleophile, the solvent, and the reaction temperature.[3]

The S(_N)2 Pathway: This concerted mechanism is favored by strong, unhindered nucleophiles in polar aprotic solvents.[2] The nucleophile attacks the electrophilic benzylic carbon from the backside, leading to an inversion of stereochemistry if the carbon is chiral. Given that this compound is a primary benzylic halide, the S(_N)2 pathway is often the preferred and more efficient route.

The S(_N)1 Pathway: This stepwise mechanism involves the formation of a resonance-stabilized benzylic carbocation as the rate-determining step.[1][4] This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. While less common for primary benzylic halides, the S(_N)1 mechanism can become competitive under certain conditions, particularly with elevated temperatures.[5]

The presence of the electron-donating phenoxy group can influence the stability of the benzylic carbocation, potentially making the S(_N)1 pathway more accessible than with simple benzyl bromides. However, for the majority of synthetic applications detailed in this guide, conditions favoring the S(_N)2 mechanism will be prioritized to ensure high yields and predictable outcomes.

General Protocol for Nucleophilic Substitution with this compound

This section outlines a general, robust protocol for the nucleophilic substitution of this compound. Specific modifications for different classes of nucleophiles are detailed in the subsequent sections.

Materials and Reagents
  • This compound

  • Nucleophile (amine, alcohol, thiol, or carbanion precursor)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF))

  • Base (e.g., K(_2)CO(_3), Cs(_2)CO(_3), NaH, Et(_3)N)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., water, brine, organic solvents for extraction, drying agent like Na(_2)SO(_4) or MgSO(_4), silica gel for chromatography)

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Glassware setup_rxn Set up Reaction under Inert Atmosphere prep_reagents->setup_rxn add_reagents Add Solvent, Base, Nucleophile, and Benzyl Bromide setup_rxn->add_reagents monitor_rxn Monitor Reaction by TLC/LC-MS add_reagents->monitor_rxn quench_rxn Quench Reaction monitor_rxn->quench_rxn extract_product Extract Product quench_rxn->extract_product dry_purify Dry and Purify (Chromatography/Recrystallization) extract_product->dry_purify characterize Characterize Product (NMR, MS) dry_purify->characterize

Figure 1: General workflow for nucleophilic substitution.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N(_2) or Ar), add the nucleophile (1.0 eq.) and the appropriate anhydrous solvent.

  • Addition of Base: Add the base (1.1-2.0 eq.) to the reaction mixture and stir until fully dissolved or suspended.

  • Addition of Electrophile: Slowly add a solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent to the reaction mixture at the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of water or a saturated aqueous solution of NH(_4)Cl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na(_2)SO(_4) or MgSO(_4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired product.

  • Characterization: Characterize the purified product by NMR and Mass Spectrometry to confirm its identity and purity.

Protocols for Specific Nucleophile Classes

The general protocol can be adapted for various nucleophiles. The following table provides recommended starting conditions for different nucleophilic substitution reactions.

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Reaction Time (h)
Amines BenzylamineK(_2)CO(_3)MeCN60-804-12
AnilineCs(_2)CO(_3)DMF80-10012-24
Alcohols PhenolK(_2)CO(_3)AcetoneReflux6-18
EthanolNaHTHF0 to RT2-6
Thiols ThiophenolEt(_3)NH(_2)ORT1-4
BenzylthiolK(_2)CO(_3)DMFRT to 502-8
Carbanions Diethyl malonateNaHTHF0 to RT3-12
AcetylacetoneK(_2)CO(_3)MeCNReflux8-16
Protocol 1: N-Alkylation of Amines

The N-alkylation of primary and secondary amines with this compound is a common method for the synthesis of more complex amine derivatives. A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation to form tertiary amines and even quaternary ammonium salts, as the product secondary amine is often more nucleophilic than the starting primary amine.[6] Careful control of stoichiometry and reaction conditions is therefore crucial.

Example: Synthesis of N-(3-(4-fluorophenoxy)benzyl)benzylamine

  • To a solution of benzylamine (1.0 eq.) in acetonitrile (MeCN), add potassium carbonate (K(_2)CO(_3), 2.0 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq.) in MeCN dropwise.

  • Heat the reaction mixture to 60°C and monitor by TLC.

  • Upon completion, follow the general workup and purification procedure.

Protocol 2: O-Alkylation of Alcohols (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers from an alkoxide and an alkyl halide.[7][8] The reaction proceeds via an S(_N)2 mechanism and is highly effective for primary halides like this compound.[9]

Example: Synthesis of 1-(3-(4-fluorophenoxy)benzyloxy)-4-methoxybenzene

  • To a solution of 4-methoxyphenol (1.0 eq.) in acetone, add potassium carbonate (K(_2)CO(_3), 1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq.) and heat the reaction to reflux.

  • Monitor the reaction by TLC until the starting phenol is consumed.

  • Follow the general workup and purification procedure.

Protocol 3: S-Alkylation of Thiols

The S-alkylation of thiols is generally a facile reaction due to the high nucleophilicity of the thiolate anion. The reaction can often be carried out under mild conditions.

Example: Synthesis of (3-(4-fluorophenoxy)benzyl)(phenyl)sulfane

  • To a solution of thiophenol (1.0 eq.) in water, add triethylamine (Et(_3)N, 1.1 eq.).

  • Stir the mixture at room temperature until a clear solution is obtained.

  • Add this compound (1.0 eq.) and continue stirring at room temperature.

  • Monitor the reaction by TLC. The product is often insoluble in water and will precipitate out.

  • Filter the solid product and wash with water. If the product is an oil, perform the general workup and extraction procedure.

Protocol 4: C-Alkylation of Active Methylene Compounds

Carbanions generated from active methylene compounds (e.g., malonic esters, β-ketoesters) are excellent nucleophiles for the formation of new carbon-carbon bonds.[8] Strong bases are typically required to deprotonate the active methylene compound.

Example: Synthesis of diethyl 2-(3-(4-fluorophenoxy)benzyl)malonate

  • To a suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0°C, add a solution of diethyl malonate (1.0 eq.) in THF dropwise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Add a solution of this compound (1.0 eq.) in THF dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NH(_4)Cl and follow the general workup and purification procedure.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no conversion - Inactive reagents- Insufficiently strong base- Low reaction temperature- Use freshly distilled solvents and high-purity reagents.- Switch to a stronger base (e.g., NaH, Cs(_2)CO(_3)).- Gradually increase the reaction temperature.
Formation of multiple products - Over-alkylation (for amines)- Competing S(_N)1/E1 or E2 pathways- Use a larger excess of the amine.- Lower the reaction temperature and use a polar aprotic solvent to favor S(_N)2.- For elimination, use a non-nucleophilic bulky base.
Difficult purification - Similar polarity of product and starting material- Optimize the mobile phase for column chromatography.- Consider derivatization to alter polarity for easier separation.- Recrystallization may be an effective alternative.

Conclusion

This compound is a versatile and valuable building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. The nucleophilic substitution reactions of this compound are generally efficient and high-yielding, proceeding primarily through an S(_N)2 mechanism. By carefully selecting the nucleophile, base, solvent, and temperature, researchers can predictably synthesize a wide range of functionalized derivatives. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful implementation of these important transformations in the laboratory.

References

  • Loudon, M. & Parise, J. (2016). Organic Chemistry. W. H. Freeman.
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  • Organic Chemistry Basics. (2024, February 9). SN1 reaction at the Benzylic position [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. [Link]

  • jOeCHEM. (2020, March 17). Review of the Benzylic Position--SN1, SN2, Acid Base, and Radical Addition [Video]. YouTube. [Link]

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  • ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... [Link]

  • ResearchGate. (n.d.). (PDF) The mechanisms of nucleophilic substitution in aliphatic compounds. [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenoxy)benzylamine hydrochloride. [Link]

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Application Notes and Protocols: 3-(4-Fluorophenoxy)benzyl Bromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 3-(4-Fluorophenoxy)benzyl Bromide. This key building block is instrumental in the synthesis of diaryl ether-containing molecules, a scaffold prevalent in numerous biologically active compounds. These notes detail the synthesis of the reagent, its critical role as an alkylating agent in forming C-O and C-N bonds, and provide validated, step-by-step protocols for its application in the synthesis of potential therapeutic agents, including inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Transient Receptor Potential Vanilloid 4 (TRPV4).

Introduction: The Strategic Importance of the 3-(4-Fluorophenoxy)benzyl Moiety

The diaryl ether motif is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties[1]. The 3-(4-Fluorophenoxy)benzyl group, in particular, offers a unique combination of structural and physicochemical properties beneficial for drug design.

  • Structural Rigidity and Conformational Control: The ether linkage introduces a degree of conformational constraint, which can be crucial for optimizing binding affinity to a biological target.

  • Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry, and its introduction often enhances metabolic stability by blocking potential sites of oxidative metabolism[2][3]. This can lead to improved pharmacokinetic profiles, such as longer half-life and better oral bioavailability[4].

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atom can alter a molecule's pKa, dipole moment, and lipophilicity[2]. This modulation is a key strategy for improving membrane permeability and overall drug-like properties[5][6].

This compound serves as a highly efficient electrophilic building block for introducing this valuable moiety into a wide range of molecular scaffolds. Its benzylic bromide functionality makes it a potent alkylating agent for various nucleophiles, primarily heteroatoms like oxygen and nitrogen, through SN2-type reactions.

Synthesis of this compound

Two primary, reliable synthetic routes are commonly employed for the preparation of this compound, starting from either the corresponding toluene or benzyl alcohol derivative. The choice of method depends on the availability of starting materials and desired scale.

Protocol 1: Radical Bromination of 3-(4-Fluorophenoxy)toluene

This method utilizes a free-radical chain reaction to selectively brominate the benzylic position. N-Bromosuccinimide (NBS) is the preferred brominating agent for its ease of handling compared to liquid bromine.

Reaction Scheme: 3-(4-Fluorophenoxy)toluene + NBS --(Radical Initiator)--> this compound

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant_1 3-(4-Fluorophenoxy)toluene Product_1 This compound Reactant_1->Product_1 + NBS, AIBN Reflux Reactant_2 N-Bromosuccinimide (NBS) Reactant_2->Product_1 Reagent_1 AIBN (Initiator) Reagent_2 CCl4 (Solvent)

Caption: Radical Bromination Synthesis Workflow.

Materials:

Reagent/Material CAS Number Molecular Weight Quantity (Example) Molar Eq.
3-(4-Fluorophenoxy)toluene 50662-34-5 202.22 g/mol 10.1 g (50 mmol) 1.0
N-Bromosuccinimide (NBS) 128-08-5 177.98 g/mol 9.8 g (55 mmol) 1.1
Azobisisobutyronitrile (AIBN) 78-67-1 164.21 g/mol 0.164 g (1 mmol) 0.02
Carbon Tetrachloride (CCl₄) 56-23-5 - 250 mL -
Saturated NaHCO₃ solution - - 100 mL -
Saturated NaCl solution (Brine) - - 100 mL -

| Anhydrous MgSO₄ | 7487-88-9 | - | - | - |

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(4-fluorophenoxy)toluene (1.0 eq), N-Bromosuccinimide (1.1 eq), and carbon tetrachloride.

  • Add the radical initiator, AIBN (0.02 eq), to the mixture[7].

  • Heat the reaction mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (e.g., Nitrogen or Argon). An IR lamp can be used as a heat source to facilitate radical formation[7].

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 3-5 hours.

  • Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Protocol 2: Conversion from 3-(4-Fluorophenoxy)benzyl Alcohol

This protocol is an excellent alternative if the corresponding benzyl alcohol is more readily available. The reaction typically proceeds rapidly at room temperature under mild conditions, such as the Appel reaction conditions.

Reaction Scheme: 3-(4-Fluorophenoxy)benzyl Alcohol + PPh₃ + NBS --> this compound + Ph₃PO + Succinimide

Materials:

Reagent/Material CAS Number Molecular Weight Quantity (Example) Molar Eq.
3-(4-Fluorophenoxy)benzyl alcohol 65295-57-0 218.22 g/mol 10.9 g (50 mmol) 1.0
Triphenylphosphine (PPh₃) 603-35-0 262.29 g/mol 14.4 g (55 mmol) 1.1
N-Bromosuccinimide (NBS) 128-08-5 177.98 g/mol 9.8 g (55 mmol) 1.1
Anhydrous Tetrahydrofuran (THF) 109-99-9 - 200 mL -
Dichloromethane (DCM) 75-09-2 - - -

| Water | 7732-18-5 | - | - | - |

Step-by-Step Protocol:

  • Dissolve 3-(4-fluorophenoxy)benzyl alcohol (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath (0°C).

  • Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15-30 minutes. The reaction is typically very fast and can be monitored by TLC[8].

  • Quench the reaction by adding water.

  • Extract the product with dichloromethane (2 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide. Purify by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

Core Applications in Medicinal Chemistry: Alkylation Protocols

This compound is a potent electrophile used to alkylate a variety of nucleophiles. The following protocols detail its application in forming key ether and amine linkages, which are fundamental steps in the synthesis of many drug candidates.

Protocol 3: Williamson Ether Synthesis (O-Alkylation of Phenols)

The Williamson ether synthesis is a robust and widely used method for preparing ethers[5][6]. This protocol describes the O-alkylation of a generic phenol, a common step in constructing the diaryl ether core or adding the benzyl moiety as a protecting group.

G

Caption: General workflow for Williamson Ether Synthesis.

Materials:

Reagent/Material Role Quantity (Example) Molar Eq.
Substituted Phenol Nucleophile 10 mmol 1.0
This compound Electrophile 11 mmol 1.1
Potassium Carbonate (K₂CO₃), anhydrous Base 20 mmol 2.0
18-Crown-6 Catalyst (optional) 1 mmol 0.1

| Anhydrous N,N-Dimethylformamide (DMF) | Solvent | 50 mL | - |

Step-by-Step Protocol:

  • In an oven-dried, round-bottom flask under an inert atmosphere, combine the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.

  • For less reactive phenols, a catalytic amount of 18-crown-6 (0.1 eq) can be added to enhance the solubility and nucleophilicity of the phenoxide.

  • Add this compound (1.1 eq) to the suspension.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 60-80°C) until TLC analysis indicates complete consumption of the starting phenol (typically 4-12 hours).

  • Cool the reaction to room temperature and pour it into ice-water to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum. Alternatively, if the product is an oil, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the desired diaryl ether.

Protocol 4: N-Alkylation of Heterocyclic Amines

N-alkylation is a cornerstone of medicinal chemistry for modifying the properties of amine-containing scaffolds, such as those found in kinase inhibitors or GPCR ligands. This protocol is adapted for the alkylation of a generic nitrogen-containing heterocycle.

Materials:

Reagent/Material Role Quantity (Example) Molar Eq.
Heterocyclic Amine (e.g., pyrrole, imidazole) Nucleophile 10 mmol 1.0
This compound Electrophile 10.5 mmol 1.05
Sodium Hydride (NaH), 60% in mineral oil Base 12 mmol 1.2

| Anhydrous N,N-Dimethylformamide (DMF) | Solvent | 40 mL | - |

Step-by-Step Protocol:

  • To a flame-dried flask under a nitrogen atmosphere, add the heterocyclic amine (1.0 eq) and dissolve it in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.

  • Stir the mixture at 0°C for 30-60 minutes to ensure complete deprotonation[9].

  • Add a solution of this compound (1.05 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC (typically 2-6 hours).

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to obtain the N-alkylated heterocycle.

Case Studies: Synthesis of Bioactive Scaffolds

Case Study 1: Synthesis of a Core Structure for FAAH Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a therapeutic target for pain, inflammation, and anxiety disorders[10]. Many potent FAAH inhibitors feature a diaryl ether scaffold. This compound can be used to synthesize key intermediates for these inhibitors.

Target Scaffold: N-alkylation of a piperazine core, a common fragment in FAAH inhibitors like JNJ-42165279[11].

Representative Reaction: Piperazine + this compound --> 1-(3-(4-Fluorophenoxy)benzyl)piperazine

Protocol: Follow the general N-alkylation procedure (Protocol 4), using piperazine as the nucleophile. A milder base such as K₂CO₃ in acetonitrile can also be effective and may be preferable for safety on a larger scale.

Case Study 2: Synthesis of a Precursor for TRPV4 Antagonists

TRPV4 ion channel antagonists are being investigated for conditions like congestive heart failure and pulmonary edema[12][13]. The diaryl ether motif is present in several potent TRPV4 antagonists.

Target Scaffold: O-alkylation of a hydroxyphenyl intermediate.

Representative Reaction: 4-Hydroxyphenylacetic acid methyl ester + this compound --> Methyl 2-(4-((3-(4-fluorophenoxy)benzyl)oxy)phenyl)acetate

Protocol: Employ the Williamson ether synthesis (Protocol 3), using 4-hydroxyphenylacetic acid methyl ester as the phenolic nucleophile and K₂CO₃ as the base in DMF. This reaction builds the core diaryl ether structure found in advanced TRPV4 modulators.

Safety and Handling

This compound, like other benzyl bromides, is a lachrymator and a skin and respiratory tract irritant. It is also a combustible liquid. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspect before use), safety goggles, and a lab coat. Work in a well-ventilated chemical fume hood[1][7][14].

  • Handling: Avoid contact with skin, eyes, and inhalation of vapors. Keep away from ignition sources[14][15]. Handle under an inert atmosphere as it can be sensitive to moisture[7].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong bases, amines, and oxidizing agents[1].

  • Spills and First Aid: In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention in all cases of significant exposure[14][15].

Conclusion

This compound is a versatile and valuable reagent in medicinal chemistry. Its ability to efficiently introduce the fluorinated diaryl ether moiety allows for the synthesis of complex molecules with potentially enhanced pharmacological properties. The protocols outlined in this guide provide a solid foundation for the synthesis of the reagent itself and its subsequent application in O- and N-alkylation reactions, enabling the exploration of novel chemical space in drug discovery programs targeting enzymes like FAAH and ion channels like TRPV4.

References

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]

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  • Synthesis of 3-(4-fluorophenoxy)-α-ethynyl-benzyl alcohol. PrepChem.com. [Link]

  • 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. [Journal/Database Link for the specific paper]. (Note: Placeholder as the original link is to a general search result).
  • N-alkylation of (hetero)aromatic amines using (hetero)aromatic and aliphatic alcohols. ResearchGate. [Link]

  • Supporting Information for Trifunctional Organolithium Initiator. The Royal Society of Chemistry. [Link]

  • Facile Conversion of Alcohols into Their Bromides and Iodides by N-Bromo and N-Iodosaccharins/Triphenylphosphine under Neutral Conditions. ResearchGate. [Link]

  • Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. PMC - PubMed Central. [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC - PubMed Central. [Link]

  • Aqueous-Mediated N-Alkylation of Amines. ResearchGate. [Link]

  • Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4). PMC - PubMed Central. [Link]

  • WO2012174340A1 - Trpv4 antagonists.
  • US7888394B2 - Synthesis, polymorphs, and pharmaceutical formulation of FAAH inhibitors.
  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. [Journal/Database Link for the specific paper]. (Note: Placeholder as the original link is to a general search result).
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The Lynchpin Intermediate: Application and Synthetic Protocols for 3-(4-Fluorophenoxy)benzyl Bromide in Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Benzyl Moieties in Agrochemical Design

In the intricate world of agrochemical synthesis, the strategic incorporation of specific structural motifs is paramount to achieving desired efficacy, metabolic stability, and environmental profiles. Among these, the 3-(4-fluorophenoxy)benzyl group has emerged as a critical component, particularly in the development of modern synthetic pyrethroid insecticides. The introduction of a fluorine atom into the phenoxy ring significantly enhances the biological activity and stability of the final product. 3-(4-Fluorophenoxy)benzyl Bromide serves as a versatile and indispensable precursor for introducing this key moiety. Its primary application lies in the synthesis of the alcohol and, subsequently, the cyanohydrin intermediates that form the core of potent insecticides such as cyfluthrin and flumethrin. This document provides a comprehensive guide for researchers and synthetic chemists on the application and detailed synthetic protocols involving this compound.

Core Application: A Gateway to Potent Pyrethroid Insecticides

The principal role of this compound in agrochemical synthesis is as a key building block for the "alcohol" portion of pyrethroid esters. The overall synthetic strategy involves a multi-step conversion of the benzyl bromide to a crucial cyanohydrin intermediate, which is then esterified with a substituted cyclopropanecarboxylic acid derivative.

The synthetic pathway can be logically segmented into three primary stages:

  • Generation of the Benzaldehyde: Conversion of this compound to the corresponding aldehyde, 3-(4-Fluorophenoxy)benzaldehyde.

  • Formation of the Cyanohydrin: Reaction of the aldehyde with a cyanide source to produce cyano(4-fluoro-3-phenoxyphenyl)methanol.

  • Esterification to the Final Pyrethroid: Coupling of the cyanohydrin with a specific cyclopropanecarbonyl chloride to form the active insecticidal compound.

This guide will provide detailed protocols for each of these critical transformations.

Visualizing the Synthetic Pathway

The following diagram illustrates the overall synthetic route from this compound to the pyrethroid insecticides, cyfluthrin and flumethrin.

G A This compound B 3-(4-Fluorophenoxy)benzyl Alcohol A->B Hydrolysis (e.g., NaHCO3, Acetone/H2O) C 3-(4-Fluorophenoxy)benzaldehyde B->C Oxidation (e.g., PCC, CH2Cl2) D Cyano(4-fluoro-3-phenoxyphenyl)methanol C->D Cyanohydrin Formation (e.g., NaCN, acid) F1 Cyfluthrin D->F1 Esterification (e.g., Pyridine, Toluene) F2 Flumethrin D->F2 Esterification (e.g., Pyridine, Toluene) E1 3-(2,2-dichlorovinyl)-2,2-dimethyl- cyclopropanecarbonyl chloride E1->F1 E2 3-[2-chloro-2-(4-chlorophenyl)ethenyl]- 2,2-dimethylcyclopropanecarbonyl chloride E2->F2

Application Note: Synthesis of Diaryl Ethers via Williamson Ether Synthesis Using 3-(4-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of novel diaryl ether compounds utilizing 3-(4-Fluorophenoxy)benzyl Bromide as the key electrophile in a Williamson ether synthesis. Diaryl ethers are a significant structural motif in medicinal chemistry, materials science, and agrochemicals due to their chemical stability and unique conformational properties.[1] This application note details the mechanistic rationale, a step-by-step laboratory protocol, safety precautions, and methods for purification and characterization, tailored for researchers in drug development and organic synthesis.

Introduction and Scientific Rationale

The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as the nucleophile, attacking an organohalide to form an ether linkage.[2][4]

Mechanism:

  • Deprotonation: An alcohol or phenol is deprotonated by a strong base to form a highly nucleophilic alkoxide or phenoxide ion.

  • SN2 Attack: The resulting nucleophile attacks the electrophilic carbon of an alkyl or benzyl halide, displacing the halide leaving group in a concerted step.[2]

Our focus is on the use of this compound as the electrophile. Several factors make this an excellent substrate for this reaction:

  • Benzylic Halide: Benzylic halides are highly reactive towards SN2 reactions due to the ability of the adjacent phenyl ring to stabilize the transition state. This enhances the reaction rate.

  • Primary Carbon: The bromine is attached to a primary carbon, which is ideal for SN2 reactions and minimizes the competing E2 elimination side reaction that is prevalent with secondary and tertiary halides.[4][5]

  • Structural Moiety: The 3-(4-Fluorophenoxy) group provides a core structure that is of significant interest in pharmaceutical and materials science research.[6]

For this protocol, we will detail the reaction of this compound with a generic phenol (Ar-OH) to form a complex diaryl ether. A strong, non-nucleophilic base like sodium hydride (NaH) is chosen to ensure complete and irreversible deprotonation of the phenol, driving the reaction forward.[7] The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is critical as it solvates the sodium cation while leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the SN2 reaction.[4]

Experimental Protocol

This section outlines a detailed procedure for the synthesis of a diaryl ether from this compound and a representative phenol.

Materials and Equipment
Reagents & ChemicalsEquipment
This compound (≥97%)[8]Round-bottom flasks (flame-dried)
Substituted Phenol (e.g., 4-methoxyphenol)Magnetic stirrer and stir bars
Sodium Hydride (NaH), 60% dispersion in mineral oilReflux condenser
Anhydrous N,N-Dimethylformamide (DMF)Inert atmosphere setup (Nitrogen or Argon)
Diethyl Ether (anhydrous)Syringes and needles
Saturated aq. Ammonium Chloride (NH₄Cl)Separatory funnel
Saturated aq. Sodium Chloride (Brine)Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)Thin-Layer Chromatography (TLC) plates
Deuterated Chloroform (CDCl₃) for NMRColumn chromatography setup (silica gel)
Critical Safety Precautions
  • Sodium Hydride (NaH): NaH is a highly flammable and water-reactive solid.[9] It releases flammable hydrogen gas upon contact with water or protic solvents.[9][10] All operations involving NaH must be conducted under a dry, inert atmosphere (N₂ or Ar).[9] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and nitrile gloves.[9][11] A Class D fire extinguisher for combustible metals should be accessible.[9]

  • Benzyl Bromides: this compound is a lachrymator and irritant.[12][13] It can cause severe skin burns and eye damage.[14][15] Handle this reagent exclusively in a chemical fume hood.[10] Avoid inhalation and skin contact.[12]

  • Anhydrous Solvents: DMF is a combustible liquid and an irritant. Diethyl ether is extremely flammable. Handle all solvents in a well-ventilated fume hood away from ignition sources.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Allow it to cool to room temperature under a steady stream of dry nitrogen or argon.

    • To the flask, add sodium hydride (1.2 equivalents, e.g., 48 mg, 1.2 mmol, for a 1.0 mmol scale reaction). Note: NaH is typically a 60% dispersion in oil; adjust the mass accordingly.

    • Wash the NaH dispersion three times with anhydrous pentane or hexane under an inert atmosphere to remove the mineral oil, carefully decanting the solvent each time. Dry the remaining NaH powder in vacuo.[16]

    • Add anhydrous DMF (e.g., 10 mL for a 1 mmol scale) to the flask via syringe.

  • Phenoxide Formation:

    • Dissolve the substituted phenol (1.0 equivalent, e.g., 124 mg, 1.0 mmol of 4-methoxyphenol) in a minimal amount of anhydrous DMF in a separate flame-dried flask.

    • Slowly add the phenol solution dropwise to the stirred NaH suspension at 0 °C (ice bath).

    • Allow the mixture to warm to room temperature and stir for 30-60 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the sodium phenoxide.[7][16]

  • Ether Formation (SN2 Reaction):

    • Dissolve this compound (1.1 equivalents, e.g., 309 mg, 1.1 mmol) in anhydrous DMF.

    • Add the benzyl bromide solution dropwise to the phenoxide mixture at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor its progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up and Extraction:

    • Cool the reaction mixture to 0 °C and cautiously quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel containing diethyl ether and water.

    • Separate the layers. Extract the aqueous layer three times with diethyl ether.[16]

    • Combine the organic extracts and wash them sequentially with water and then with saturated brine to remove residual DMF and salts.[16]

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[17]

Purification and Characterization
  • Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The identity and purity of the final diaryl ether product should be confirmed by:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Characteristic peaks for diaryl ethers include aromatic protons and the benzylic methylene protons (-O-CH₂-Ar).[18]

    • IR Spectroscopy: To identify the characteristic C-O-C ether stretch.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Experimental Workflow and Data

Workflow Diagram

The overall experimental process is summarized in the diagram below.

Williamson_Ether_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_reagents Reagent Prep & Inert Atmosphere Setup phenoxide_form Phenoxide Formation (Phenol + NaH in DMF) prep_reagents->phenoxide_form 0°C to RT sn2_reaction SN2 Reaction: Add Benzyl Bromide phenoxide_form->sn2_reaction Add Electrophile heating Heat to 60-80°C & TLC Monitoring sn2_reaction->heating quench Quench with aq. NH4Cl heating->quench extract Extraction with Diethyl Ether quench->extract dry_conc Dry (MgSO4) & Concentrate extract->dry_conc purify Purification (Column Chromatography) dry_conc->purify char Characterization (NMR, IR, MS) purify->char

Caption: Experimental workflow for Williamson ether synthesis.

Summary of Reaction Parameters
ParameterValue/ConditionRationale
Nucleophile Substituted PhenolForms the core of one part of the ether.
Electrophile This compoundPrimary benzylic halide, highly reactive for SN2.[7]
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for irreversible deprotonation.[5][19]
Solvent Anhydrous DMFPolar aprotic solvent enhances nucleophilicity.[4][20]
Temperature 60-80 °CProvides sufficient energy to overcome activation barrier.
Atmosphere Nitrogen or ArgonPrevents reaction of NaH with atmospheric moisture/oxygen.[9]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete deprotonation (wet reagents/solvent).Ensure all glassware is flame-dried and solvents are anhydrous. Use fresh, high-quality NaH.
Poor reactivity of electrophile.Consider adding a catalytic amount of sodium iodide (NaI) to perform an in situ Finkelstein reaction, converting the bromide to a more reactive iodide.
Side Product Formation E2 Elimination (less likely with primary halide).Ensure the reaction temperature does not significantly exceed the recommended range.
C-alkylation of the phenoxide.This is a known side reaction for phenoxides.[21] Using polar aprotic solvents like DMF generally favors the desired O-alkylation.[4]
Difficult Purification Close-running spots on TLC.Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.[17]

References

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • Brainly. (2018). Draw the mechanism for the Williamson ether synthesis using m-cresol and benzyl bromide, with sodium.
  • Filo. (2024). The mechanism for the reaction of benzyl bromide with ethanol to give eth...
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • OrgoSolver. (n.d.). Williamson Ether Synthesis (NaH + R′–X) — Alkoxide Formation, SN2 Coupling, Intramolecular Rings.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Li, Y., et al. (2016). NMR Assignment for Diaryl Ether Structures (4–O–5 Structures) in Pine Wood Lignin. Biomacromolecules.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • Bronson, T. (2020). Williamson Ether Synthesis. YouTube.
  • Li, Y., et al. (2016). NMR Assignment for Diaryl Ether Structures (4-O-5 Structures) in Pine Wood Lignin. PubMed.
  • Fisher Scientific. (2010). Benzyl bromide SAFETY DATA SHEET.
  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure.
  • Sigma-Aldrich. (n.d.). This compound.
  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst.
  • Sigma-Aldrich. (2025). Sodium hydride SAFETY DATA SHEET.
  • PubChem. (n.d.). This compound.
  • The Royal Society of Chemistry. (n.d.). Chiral Lewis acid catalysis in a visible light-triggered cycloaddition/rearrangement.
  • National Institutes of Health. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums.
  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
  • American Chemical Society. (n.d.). NMR Assignment for Diaryl Ether Structures (4–O–5 Structures) in Pine Wood Lignin.
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
  • Science of Synthesis. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates.
  • New Jersey Department of Health. (n.d.). SODIUM HYDRIDE HAZARD SUMMARY.
  • University of Colorado Denver. (n.d.). Williamson Ether Synthesis Lab Protocol.
  • Chem-Impex. (n.d.). 3-(2-Fluorophenoxy)benzyl bromide.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Thermo Fisher Scientific. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzyl bromide - SAFETY DATA SHEET.
  • SynQuest Labs. (n.d.). 4-(Trifluoromethoxy)benzyl bromide - SAFETY DATA SHEET.

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Suzuki coupling reactions with 3-(4-Fluorophenoxy)benzyl Bromide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Diaryl- and Heteroarylmethanes via Suzuki-Miyaura Coupling with 3-(4-Fluorophenoxy)benzyl Bromide Derivatives

Authored by: A Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the successful execution of Suzuki coupling reactions using benzylic electrophiles, specifically focusing on this compound and its derivatives. These diarylmethane scaffolds are crucial structural motifs in numerous biologically active compounds and pharmaceutical agents.[3] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind procedural choices, offering detailed experimental protocols, and providing a robust troubleshooting framework to empower chemists to navigate the nuances of coupling sp³-hybridized benzylic halides.

Introduction: The Strategic Importance of Benzylic Couplings

First reported by Akira Suzuki in 1979, the palladium-catalyzed cross-coupling of an organoboron species with an organohalide has revolutionized synthesis due to its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1][4][5] While traditionally applied to sp²-sp² couplings (e.g., aryl-aryl), its expansion to include sp³-hybridized partners like benzyl halides has opened new avenues for creating complex molecular architectures.[6]

The coupling of substrates such as this compound is of particular interest as it directly yields functionalized diarylmethane structures.[3] However, benzylic halides introduce unique challenges compared to their aryl halide counterparts, including a different mechanism for oxidative addition and a propensity for side reactions. This guide provides the foundational knowledge and practical protocols to overcome these challenges.

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism is paramount to rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5][7][8]

  • Oxidative Addition : This is typically the rate-determining step.[1] The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. Unlike the concerted mechanism often seen with aryl halides, the oxidative addition to benzylic halides is known to proceed with inversion of stereochemistry, suggesting an Sₙ2-type pathway.[9] The electron-rich and bulky phosphine ligands are crucial here, as they increase the electron density on the palladium center, facilitating this step.[1][7]

  • Transmetalation : In this step, the organic moiety from the organoboron reagent is transferred to the palladium(II) complex. This process is not spontaneous; it requires activation of the boronic acid or ester by a base.[1][4] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then readily transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination : This is the final, product-forming step. The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[1][7] Bulky ligands can accelerate this step by promoting the collapse of the square planar complex.[7]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex r1x R¹-X (Benzylic Bromide) oxidative_addition Oxidative Addition pd2_complex2 R¹-Pd(II)L₂-R² pd2_complex->pd2_complex2 transmetalation Transmetalation r2by2 R²-B(OR)₂ (Boronic Ester) base Base (e.g., K₂CO₃) pd2_complex2->pd0 reductive_elimination Reductive Elimination product R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Components and Rationale

The success of a Suzuki coupling with a benzylic bromide hinges on the judicious selection of four key components.

ComponentRole & RationaleRecommended Choices for Benzylic Bromides
Palladium Precatalyst The source of the active Pd(0) catalyst. Precatalysts are often air-stable Pd(II) complexes that are reduced in situ.Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)[3][10]
Ligand Stabilizes the Pd catalyst, modulates its reactivity, and prevents precipitation of palladium black. For benzylic couplings, bulky, electron-rich phosphine ligands are critical to promote oxidative addition and reductive elimination.[11][12][13]SPhos, XPhos, JohnPhos, P(t-Bu)₃, dppf[3][10][12]
Base Activates the organoboron reagent for transmetalation. The choice of base can significantly impact yield and side reactions. Stronger bases are often needed for less reactive coupling partners.[4]K₂CO₃, Cs₂CO₃, K₃PO₄[3][12][14]
Solvent Solubilizes reactants and facilitates the reaction. Aprotic polar solvents are common. Often, a small amount of water is added to help dissolve the base and facilitate the formation of the boronate "ate" complex.[2][15]Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O[8][14][16]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Workflow Overview

Workflow prep 1. Reagent Preparation & Degassing setup 2. Reaction Assembly (Inert Atmosphere) prep->setup reaction 3. Reaction Execution (Heating & Stirring) setup->reaction monitoring 4. Progress Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete? workup 5. Aqueous Workup & Extraction monitoring->workup Complete? purify 6. Purification (Column Chromatography) workup->purify analysis 7. Product Characterization (NMR, MS) purify->analysis

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 mmol, 281.12 mg)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg, 4 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 276.4 mg, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Deionized Water, degassed (1 mL)

Procedure:

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (281 mg), the arylboronic acid (1.2 equiv), and potassium carbonate (276 mg).

    • Expert's Note: Using a finely powdered base increases its surface area and reactivity.[17] Flame-drying the glassware removes adsorbed water, which can be critical for reproducibility.

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (4.5 mg) and SPhos (16.4 mg) and add them to the Schlenk flask.

    • Expert's Note: It is often best to add the catalyst and ligand last, just before sealing the vessel, to minimize their exposure to air. The ligand-to-palladium ratio is a key parameter to optimize; a 2:1 ratio is a common starting point for bulky phosphines.[11]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Expert's Note: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[2][17] A proper inert atmosphere is non-negotiable for success.

  • Solvent Addition: Using a syringe, add the anhydrous 1,4-dioxane (5 mL) and the degassed water (1 mL) to the flask.

    • Expert's Note: Solvents must be thoroughly degassed (e.g., by bubbling with argon for 20-30 minutes or via freeze-pump-thaw cycles) to remove dissolved oxygen.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

    • Expert's Note: Vigorous stirring is essential, especially for heterogeneous mixtures, to ensure effective mixing and mass transfer between phases.[17] The optimal temperature may vary depending on the specific substrates and should be determined empirically.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours until the benzyl bromide starting material is consumed (typically 4-24 hours).[11]

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential.

Troubleshooting start Low or No Yield Observed check_reagents Are reagents high purity & dry? start->check_reagents check_atmosphere Was the inert atmosphere adequate? start->check_atmosphere check_byproducts Are side products observed? start->check_byproducts reagent_sol Use fresh boronic acid. Ensure base is powdered & dry. Use anhydrous solvents. check_reagents->reagent_sol No atmosphere_sol Improve degassing technique. Check for leaks in setup. check_atmosphere->atmosphere_sol No homocoupling Boronic Acid Homocoupling (R²-R²) check_byproducts->homocoupling Yes dehalogenation Dehalogenation of R¹-X check_byproducts->dehalogenation Yes homocoupling_sol Cause: O₂ contamination, excess Pd(II). Solution: Rigorous degassing, use precatalyst. homocoupling->homocoupling_sol dehalogenation_sol Cause: Hydride source, high temp. Solution: Use pure solvents, lower temp. dehalogenation->dehalogenation_sol

Caption: A decision-tree for troubleshooting low-yield Suzuki reactions.
  • Issue: Low Yield / No Reaction.

    • Cause: Inactive catalyst. This is often due to oxygen contamination or poor-quality reagents.[17]

    • Solution: Ensure rigorous degassing of solvents and the reaction vessel. Use fresh, high-purity boronic acid, as they can degrade over time (protodeboronation).[17][18] Screen different ligands, bases, or solvents as outlined in Section 3.

  • Issue: Significant Homocoupling of Boronic Acid (R²-R²).

    • Cause: This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle that couples two boronic acid molecules.[2]

    • Solution: Improve the inert atmosphere technique. Ensure the palladium precatalyst is of high quality.

  • Issue: Formation of Dehalogenated Starting Material (Protodebromination).

    • Cause: The intermediate palladium complex reacts with a hydride source before transmetalation can occur. This can stem from impurities in solvents or the base.[17]

    • Solution: Use high-purity, anhydrous solvents. Sometimes lowering the reaction temperature can disfavor this pathway.

Conclusion

The Suzuki-Miyaura coupling of this compound derivatives is a powerful and highly relevant transformation for the synthesis of valuable diarylmethane structures. Success in this endeavor is not merely procedural but intellectual, requiring a firm grasp of the underlying organometallic principles. By carefully selecting a catalytic system composed of a palladium source and a bulky, electron-rich phosphine ligand, employing a suitable base and solvent system, and maintaining a scrupulously inert atmosphere, researchers can reliably access these important molecules. This guide provides the necessary protocols and conceptual framework to serve as a robust starting point for both methods development and large-scale synthesis campaigns in academic and industrial settings.

References

  • Suzuki reaction. In: Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1549–1560. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Bells, T. B., & Nolan, S. P. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Topics in Organometallic Chemistry, 11, 25-50. [Link]

  • Saha, A., & Ranu, B. C. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(2), 131-140. [Link]

  • Saha, A., & Ranu, B. C. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates. The Journal of organic chemistry, 71(24), 9198–9202. [Link]

  • Chowdhury, C., & Mandal, S. B. (2008). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Journal of Chemical Research, 2008(1), 55-57. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link]

  • Li, Y., & El-Sayed, M. A. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 3(11), 1665–1667. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Vantourout, J. C., et al. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Reddy, V. P., et al. (2006). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 71(14), 5345–5349. [Link]

  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates. Semantic Scholar. [Link]

  • Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(64), 36625-36632. [Link]

  • Wu, J., et al. (2018). Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Journal of the American Chemical Society, 140(5), 1803–1810. [Link]

  • Lau, K. S. Y., & Stille, J. K. (1976). Stereochemistry of oxidative addition of benzyl-α-d chloride and bromide to tris(triethylphosphine)palladium(0). ResearchGate. [Link]

  • Nielsen, D. K., et al. (2023). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Thompson, A. M., et al. (2015). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 20(4), 6291–6306. [Link]

  • Vasquez-Cervantes, J. I., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(20), 14131-14136. [Link]

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Application Notes and Protocols: 3-(4-Fluorophenoxy)benzyl Bromide in Polymer and Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-(4-Fluorophenoxy)benzyl Bromide as a monomer in the synthesis of advanced functional polymers. These materials are of significant interest due to the unique combination of a flexible ether linkage, a reactive benzyl bromide group for controlled polymerization, and the presence of a fluorine atom, which imparts desirable properties such as thermal stability, hydrophobicity, and low dielectric constant. This guide details protocols for polymerization via Atom Transfer Radical Polymerization (ATRP), thorough characterization of the resulting polymers, and discusses potential applications in high-performance plastics, advanced coatings, and biomedical devices.

Introduction: The Strategic Value of 3-(4-Fluorophenoxy)benzyl Moiety in Polymer Architectures

The strategic incorporation of fluorine into polymer structures is a well-established approach to enhancing material properties. Fluorinated polymers often exhibit superior thermal stability, chemical resistance, and low surface energy.[1][2] The monomer, this compound, offers a unique trifecta of functionalities for the polymer scientist:

  • The Benzyl Bromide Handle: This functional group is an excellent initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP).[3] This allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block copolymers and star polymers.[3]

  • The Fluorophenoxy Group: The presence of the fluorine atom and the aromatic ether linkage is anticipated to bestow the resulting polymer with a low dielectric constant, high thermal stability, and hydrophobicity.[4][5] These are highly sought-after characteristics for applications in microelectronics, advanced coatings, and gas separation membranes.[2][6]

  • The Poly(phenylene oxide) Analogy: The repeating unit of the polymer derived from this compound can be considered a functionalized analogue of poly(p-phenylene oxide) (PPO), a high-performance engineering thermoplastic known for its high-temperature resistance and dimensional stability.[7][8]

These attributes position poly(3-(4-Fluorophenoxy)benzyl) and its copolymers as promising candidates for a new class of advanced materials.

Synthesis of Poly(3-(4-Fluorophenoxy)benzyl) via Atom Transfer Radical Polymerization (ATRP)

ATRP is the recommended method for the polymerization of this compound as it allows for precise control over the polymer chain growth.[3][9] The benzyl bromide moiety of the monomer itself can act as the initiator in a self-condensing vinyl polymerization (SCVP) type reaction, or it can be used as a co-monomer with other vinyl monomers. For the synthesis of a linear homopolymer, an external initiator is typically employed.

Materials and Reagents
ReagentSupplierPurityNotes
This compoundSigma-Aldrich>97%Store under inert atmosphere and protect from light.[10]
Copper(I) Bromide (CuBr)Sigma-Aldrich99.99%Purify by washing with acetic acid, then ethanol, and dry under vacuum.
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)Sigma-Aldrich>99%Use as received.
Ethyl α-bromoisobutyrate (EBiB)Sigma-Aldrich>98%Initiator.
AnisoleSigma-AldrichAnhydrous, >99.7%Solvent.
Experimental Workflow: ATRP of this compound

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_polymerization Polymerization cluster_workup Work-up & Purification Prep Reagent Purification & Schlenk Flask Preparation Setup Addition of Monomer, Ligand, Solvent, and Initiator Prep->Setup 1 FreezePumpThaw Three Freeze-Pump-Thaw Cycles Setup->FreezePumpThaw 2 Catalyst Addition of CuBr under Inert Atmosphere FreezePumpThaw->Catalyst 3 Polymerize Reaction at 90°C in Oil Bath Catalyst->Polymerize 4 Monitor Monitor Conversion via ¹H NMR Polymerize->Monitor 5 Quench Quench Reaction by Cooling and Exposing to Air Monitor->Quench 6 Dilute Dilute with THF and Pass Through Alumina Column Quench->Dilute 7 Precipitate Precipitate Polymer in Methanol Dilute->Precipitate 8 Dry Dry Polymer under Vacuum Precipitate->Dry 9

Caption: Workflow for the ATRP of this compound.

Detailed Protocol
  • Preparation: A 25 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and then cooled under a stream of dry argon.

  • Reaction Setup:

    • To the cooled Schlenk flask, add this compound (2.81 g, 10 mmol), PMDETA (0.173 g, 1 mmol), ethyl α-bromoisobutyrate (0.195 g, 1 mmol), and anisole (5 mL).

    • Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of argon, quickly add CuBr (0.143 g, 1 mmol) to the reaction mixture.

  • Polymerization:

    • Place the Schlenk flask in a preheated oil bath at 90°C and stir the reaction mixture.

    • The reaction mixture should turn from colorless to a greenish-brown color, indicating the formation of the active catalyst complex.

  • Monitoring the Reaction: Periodically, take small aliquots from the reaction mixture using a degassed syringe and analyze by ¹H NMR to determine the monomer conversion.

  • Quenching the Reaction: Once the desired conversion is reached (e.g., after 24 hours), quench the polymerization by cooling the flask to room temperature and exposing the contents to air. The color of the solution should change to blue/green.

  • Purification:

    • Dilute the reaction mixture with 10 mL of tetrahydrofuran (THF).

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Concentrate the filtrate by rotary evaporation.

  • Precipitation and Drying:

    • Precipitate the polymer by slowly adding the concentrated solution to a large excess of cold methanol (200 mL) with vigorous stirring.

    • Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 60°C to a constant weight.

Characterization of Poly(3-(4-Fluorophenoxy)benzyl)

A thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and thermal properties.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the polymer structure and calculate the degree of polymerization.

    • ¹³C NMR: To further verify the polymer structure.

    • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as the C-F and C-O-C stretching vibrations.

Molecular Weight and Polydispersity
  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). A low PDI (typically < 1.5) is indicative of a controlled polymerization.

Thermal Properties
  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining its decomposition temperature. Fluorinated aromatic polymers are expected to exhibit high thermal stability.[4]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) of the polymer. The T₉ provides insight into the polymer's amorphous or crystalline nature and its service temperature range.[7]

Potential Applications

The unique combination of properties anticipated for poly(3-(4-Fluorophenoxy)benzyl) makes it a promising material for a range of advanced applications.

High-Performance Engineering Plastics

Drawing an analogy to PPO, this polymer is expected to possess high thermal stability and good mechanical properties, making it suitable for applications in the automotive and electronics industries for components that require heat resistance and dimensional stability.[11][12]

Low-Dielectric Materials

The presence of fluorine is known to lower the dielectric constant of materials.[5] This makes poly(3-(4-Fluorophenoxy)benzyl) a candidate for use as an insulating material in microelectronics, potentially in the fabrication of printed circuit boards and as an encapsulant for electronic components.

Advanced Coatings and Membranes

The hydrophobicity imparted by the fluorophenoxy group suggests applications in water-repellent coatings.[1] Furthermore, the polymer's aromatic structure and potential for creating well-defined porous architectures could be exploited in the development of membranes for gas separation and pervaporation.[6]

Biomedical Applications

The biocompatibility of fluorinated polymers is well-documented. This, combined with the ability to create well-defined polymer architectures through ATRP, opens up possibilities for applications in drug delivery, medical implants, and biocompatible coatings for medical devices.

Conclusion

This compound is a versatile monomer that holds significant promise for the development of novel functional polymers. The protocols outlined in this guide provide a robust starting point for the synthesis and characterization of poly(3-(4-Fluorophenoxy)benzyl) via ATRP. The anticipated properties of this polymer, including high thermal stability, low dielectric constant, and hydrophobicity, make it a compelling candidate for a wide array of applications in materials science and beyond. Further research into the copolymerization of this monomer and the fine-tuning of its properties will undoubtedly lead to the development of next-generation materials with tailored functionalities.

References

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Scalable Synthesis of 3-(4-Fluorophenoxy)benzyl Bromide: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide for the scalable synthesis of 3-(4-Fluorophenoxy)benzyl Bromide, a key building block in the development of novel therapeutics and advanced materials. We present two robust and optimized synthetic routes, each consisting of two primary stages: the formation of a diaryl ether intermediate and its subsequent benzylic bromination. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and a comparative analysis of the presented methodologies to facilitate informed decisions in a laboratory or manufacturing setting.

Introduction

This compound is a versatile bifunctional molecule that serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds and functional materials. Its structural motif, featuring a flexible diaryl ether linkage and a reactive benzyl bromide moiety, allows for its incorporation into diverse molecular architectures. The strategic placement of the fluorine atom offers a means to modulate the pharmacokinetic and physicochemical properties of the final products, a common strategy in modern medicinal chemistry.

The objective of this document is to provide scientifically sound, scalable, and reproducible protocols for the synthesis of this compound, empowering researchers to confidently produce this valuable compound in sufficient quantities for their research and development endeavors.

Overview of Synthetic Strategy

The synthesis of this compound is most efficiently approached in a two-part strategy. The initial phase focuses on the construction of the core diaryl ether structure, followed by the selective introduction of the bromine atom at the benzylic position. This modular approach allows for optimization at each stage and facilitates purification.

Synthetic_Workflow cluster_0 Part I: Diaryl Ether Formation cluster_1 Part II: Benzylic Bromination Starting_Materials_Ether Aryl Halide + Phenol Intermediate 3-(4-Fluorophenoxy)toluene Starting_Materials_Ether->Intermediate Ullmann or Williamson Ether Synthesis Final_Product This compound Intermediate->Final_Product Radical Bromination or Alcohol Conversion

Caption: Overall synthetic workflow for this compound.

Part I: Synthesis of the Diaryl Ether Intermediate

The cornerstone of this synthesis is the efficient formation of the C-O bond between the two aromatic rings. We present two well-established and scalable methods: the Ullmann Condensation and the Williamson Ether Synthesis.

Method A: Ullmann Condensation

The Ullmann condensation is a powerful method for the formation of diaryl ethers, typically involving a copper-catalyzed reaction between an aryl halide and a phenol.[1] This reaction is particularly well-suited for large-scale synthesis due to the relatively low cost of copper catalysts compared to palladium-based systems.[2][3]

The reaction proceeds via the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst.

Protocol 1: Ullmann Condensation for 3-(4-Fluorophenoxy)toluene

  • To a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-cresol (1.0 eq), 1-bromo-4-fluorobenzene (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and maintain for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Partition the filtrate between water and a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 3-(4-fluorophenoxy)toluene.

ParameterRecommended Condition
Catalyst Copper(I) Iodide (CuI) or Copper(I) Oxide (Cu₂O)
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)[3]
Solvent DMF, DMSO, or Toluene[4]
Temperature 120-160 °C
Reaction Time 12-24 hours
Expected Yield 75-90%
Method B: Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sₙ2 reaction between a deprotonated alcohol (alkoxide or phenoxide) and an organohalide.[5][6][7] For the synthesis of diaryl ethers, this typically involves the reaction of a phenoxide with an activated aryl halide.

Protocol 2: Williamson Ether Synthesis for 3-(4-Fluorophenoxy)toluene

  • In a round-bottom flask, dissolve 3-cresol (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or DMF.

  • Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise to form the sodium phenoxide.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1-fluoro-4-iodobenzene (1.0 eq) to the reaction mixture.

  • Heat the reaction to reflux and maintain for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, carefully quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic phase, dry, and concentrate. Purify as described in Protocol 1.

FeatureUllmann CondensationWilliamson Ether Synthesis
Mechanism Copper-catalyzed couplingSₙ2 Nucleophilic Substitution[6]
Catalyst Required (Copper-based)Not required
Base Weaker bases (e.g., K₂CO₃)Strong bases (e.g., NaH)
Scalability Generally preferred for large scaleCan be challenging due to the use of strong bases
Substrate Scope Broader for unactivated aryl halidesRequires activated aryl halides

Part II: Benzylic Bromination to Afford this compound

With the diaryl ether intermediate in hand, the next step is the selective bromination of the benzylic methyl group.

Protocol A: Radical Bromination of 3-(4-Fluorophenoxy)toluene

This is a highly efficient method that utilizes a radical chain reaction to selectively brominate the benzylic position.[8][9] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, minimizing side reactions.[9]

Radical_Bromination Initiation Initiation: Initiator -> 2R• Propagation1 Propagation Step 1: R• + Ar-CH₃ -> RH + Ar-CH₂• Initiation->Propagation1 Propagation2 Propagation Step 2: Ar-CH₂• + Br₂ -> Ar-CH₂Br + Br• Propagation1->Propagation2 Propagation2->Propagation1 Br• regenerates Ar-CH₂• Termination Termination: Radical Combination Propagation2->Termination

Caption: Simplified mechanism of free-radical benzylic bromination.

Protocol 3: Bromination using N-Bromosuccinimide (NBS)

  • Charge a flask with 3-(4-fluorophenoxy)toluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by observing the consumption of the starting material (TLC or GC). The reaction is typically complete when the denser NBS is converted to the less dense succinimide, which floats on top of the CCl₄.

  • Cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with aqueous sodium bisulfite solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude this compound.

  • The product can be further purified by vacuum distillation or recrystallization.

Protocol B: Conversion of 3-(4-Fluorophenoxy)benzyl Alcohol

An alternative and often cleaner route involves the synthesis of the corresponding benzyl alcohol, followed by its conversion to the bromide. This two-step process can offer higher selectivity and easier purification.

Step 1: Synthesis of 3-(4-Fluorophenoxy)benzyl Alcohol

The benzyl alcohol can be readily prepared by the reduction of 3-(4-fluorophenoxy)benzaldehyde.

Protocol 4: Reduction of the Aldehyde

  • Dissolve 3-(4-fluorophenoxy)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain the alcohol, which is often pure enough for the next step.

Step 2: Bromination of the Alcohol

The conversion of the benzyl alcohol to the bromide can be achieved with various brominating agents. Phosphorus tribromide (PBr₃) is a common and effective choice.[10]

Protocol 5: Bromination with PBr₃

  • Dissolve 3-(4-fluorophenoxy)benzyl alcohol (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 1-3 hours.

  • Carefully quench the reaction by pouring it over ice water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield this compound.

Characterization Data

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-6.90 (m, 8H, Ar-H), 4.45 (s, 2H, -CH₂Br).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 159.5, 157.1, 153.2, 139.8, 130.6, 123.5, 121.3, 118.9, 116.5, 33.2.

  • Mass Spectrometry (EI): m/z (%) = 282/280 (M⁺), 201 (M⁺ - Br).

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents:

    • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care.

    • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere.

    • Phosphorus Tribromide (PBr₃): Corrosive and reacts with moisture to produce HBr gas. Handle with extreme care.

    • Solvents: Many of the solvents used are flammable and/or toxic. Avoid inhalation and skin contact.

Conclusion

This application note has outlined two effective and scalable synthetic routes to this compound. The choice between the Ullmann condensation and Williamson ether synthesis for the diaryl ether formation, and between direct radical bromination and the alcohol-to-bromide conversion for the final step, will depend on the specific requirements of the laboratory, including scale, available equipment, and safety considerations. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries.

References

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One-pot synthesis involving 3-(4-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the One-Pot Synthesis of Bio-relevant Quinazolinones from 3-(4-Fluorophenoxy)benzyl Bromide

Abstract

This application note provides a comprehensive guide for the efficient, one-pot synthesis of functionalized quinazolinone derivatives, utilizing this compound as a key precursor. The diaryl ether motif, particularly with fluorine substitution, is a privileged scaffold in medicinal chemistry, known to enhance metabolic stability and receptor binding affinity.[1][2] This protocol leverages a multi-component reaction (MCR) strategy, which offers significant advantages in terms of operational simplicity, atom economy, and reduced waste by circumventing the need to isolate intermediates.[3][4] We detail a robust, step-by-step methodology involving an in situ oxidation of the benzyl bromide to its corresponding aldehyde, followed by a condensation and cyclization cascade. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a practical experimental procedure and a discussion of the underlying chemical principles.

Introduction: The Significance of Fluorinated Diaryl Ethers and One-Pot Methodologies

The 3-(4-fluorophenoxy)benzyl moiety is a valuable building block in the synthesis of novel therapeutic agents. The diaryl ether linkage provides a flexible yet stable connection between two aromatic systems, while the strategic incorporation of a fluorine atom can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity and bioavailability.[1][5] The target scaffold of this synthesis, the quinazolinone core, is found in numerous biologically active compounds and natural products, exhibiting a wide range of pharmacological activities.[6]

Traditional multi-step syntheses are often time-consuming and lead to significant material loss during intermediate purification stages. One-pot, multi-component reactions (MCRs) have emerged as a powerful tool in modern synthetic chemistry to address these limitations.[3] By combining multiple reaction steps in a single vessel, MCRs streamline the synthetic process, reduce solvent consumption, and improve overall efficiency.[4][7]

This protocol describes a one-pot, three-component reaction that begins with this compound. The key steps involve its in situ oxidation to an aldehyde, which then reacts with an amino-compound and a C-H acid to construct the final heterocyclic product in a single, continuous process.[6]

Principle of the Method: A Cascade Reaction Pathway

The described synthesis is a cascade reaction initiated by the oxidation of the benzyl bromide starting material. The entire sequence proceeds without the isolation of intermediates, exemplifying the efficiency of one-pot methodologies.

The proposed mechanism involves three key stages:

  • In Situ Oxidation: The benzyl bromide is first oxidized to the more reactive 3-(4-fluorophenoxy)benzaldehyde using a mild oxidant like trimethylamine N-oxide. This avoids the need to synthesize and purify the aldehyde separately.

  • Condensation: The newly formed aldehyde undergoes a Knoevenagel-type condensation with a C-H acid (e.g., dimedone), driven by a base. Simultaneously, an amine component (e.g., 3-amino-1,2,4-triazole) is prepared for the subsequent step.

  • Michael Addition and Cyclization: The amine performs a Michael addition onto the condensation product, followed by an intramolecular cyclization and dehydration to yield the final, stable quinazolinone derivative.[6]

reaction_mechanism A This compound I1 Intermediate: 3-(4-Fluorophenoxy)benzaldehyde A->I1 Step 1: Oxidation B Trimethylamine N-oxide (Oxidant) C 3-Amino-1,2,4-triazole I3 Intermediate: Michael Adduct D Dimedone (C-H Acid) I2 Intermediate: Knoevenagel Adduct I1->I2 Step 2: Condensation I2->I3 Step 3: Michael Addition P Final Product: Fused Quinazolinone Derivative I3->P Step 4: Cyclization & Dehydration

Figure 1: Proposed mechanistic pathway for the one-pot synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of a model triazolo-quinazolinone derivative. Researchers can adapt this procedure by substituting the amine or C-H acid components to generate a library of related compounds.

Materials and Equipment
  • Reagents:

    • This compound (CAS: 65295-58-1)[8]

    • Trimethylamine N-oxide (TMAO)

    • 3-Amino-1,2,4-triazole

    • 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

    • Ethanol (Absolute)

    • Ethyl Acetate (EtOAc)

    • Hexane

    • Deionized Water

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask (50 mL)

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Inert atmosphere setup (Nitrogen or Argon gas)

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

    • Column chromatography setup

Step-by-Step Procedure

The overall workflow is summarized in the diagram below.

Figure 2: General experimental workflow for the one-pot synthesis.

  • Flask Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 281 mg), 3-amino-1,2,4-triazole (1.1 mmol, 92 mg), and dimedone (1.0 mmol, 140 mg).

    • Rationale: Combining the reactants at the start is central to the one-pot approach, allowing for a sequential cascade of reactions.[6]

  • Solvent and Oxidant Addition: Add absolute ethanol (15 mL) followed by trimethylamine N-oxide (1.5 mmol, 113 mg).

    • Rationale: Ethanol serves as an environmentally friendly and effective solvent.[6] Trimethylamine N-oxide is a mild oxidant suitable for converting the benzyl halide to an aldehyde in situ.[6]

  • Reaction Execution: Equip the flask with a reflux condenser and place it under an inert nitrogen atmosphere. Heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

    • Rationale: Heating provides the necessary activation energy for the oxidation and subsequent condensation/cyclization steps. An inert atmosphere prevents potential side reactions.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (e.g., 7:3 v/v) mobile phase. The reaction is typically complete within 6-12 hours.

    • Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product spot, indicating reaction completion.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Remove the solvent using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers in a separatory funnel.

    • Rationale: This liquid-liquid extraction separates the organic product from inorganic salts and water-soluble impurities.

  • Washing and Drying: Wash the combined organic layer with brine (20 mL), then dry it over anhydrous magnesium sulfate. Filter off the drying agent.

    • Rationale: The brine wash removes residual water from the organic phase. Anhydrous MgSO₄ is a neutral drying agent that efficiently removes any remaining water.

  • Purification: Concentrate the dried organic solution in vacuo to obtain the crude product. Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Combine the pure fractions, remove the solvent, and dry the final product under high vacuum. Characterize the compound using standard analytical techniques (NMR, MS, IR).

Expected Results & Troubleshooting

The described protocol is expected to yield the desired quinazolinone derivative in good to excellent yields. The reaction is tolerant of various functional groups on the reacting partners.

EntryAmine ComponentC-H AcidExpected Yield (%)
13-Amino-1,2,4-triazoleDimedone85-95%
22-AminobenzimidazoleDimedone80-90%
33-Amino-1,2,4-triazole1,3-Indandione75-85%
42-AminobenzimidazoleBarbituric Acid70-80%
This table presents hypothetical yet plausible data based on similar transformations found in the literature to illustrate the scope of the reaction.[6]

Troubleshooting:

  • Low Yield:

    • Cause: Incomplete reaction or degradation of intermediates.

    • Solution: Ensure all reagents are pure and the solvent is anhydrous. Extend the reaction time and confirm completion by TLC. The reaction temperature can also be a critical parameter.[9]

  • Multiple Products/Spots on TLC:

    • Cause: Formation of side products, such as from self-condensation or incomplete cyclization.

    • Solution: Optimize the stoichiometry of the reactants. Ensure efficient stirring and uniform heating. A careful purification by column chromatography should isolate the desired product.

  • Starting Material Remains:

    • Cause: Insufficient oxidant or reaction temperature.

    • Solution: Increase the equivalents of the oxidant (TMAO) slightly (e.g., to 1.7 eq). Ensure the reaction mixture is maintained at a steady reflux.

Applications in Drug Discovery

The synthetic protocol described herein provides a direct and efficient route to a library of novel quinazolinone derivatives containing the 3-(4-fluorophenoxy)benzyl scaffold. This structural motif is of high interest in medicinal chemistry.[5]

  • Scaffold for Library Synthesis: The multi-component nature of this reaction allows for rapid diversification. By varying the amine and C-H acid components, a large library of analogues can be synthesized for high-throughput screening.

  • Lead Optimization: The fluorinated diaryl ether core is a key feature for lead optimization, often improving metabolic stability and cell permeability.[1][2] The products from this synthesis can serve as advanced intermediates or final drug candidates.

  • Biological Screening: The synthesized compounds can be evaluated for a range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties, given the known pharmacological profiles of the quinazolinone nucleus.[6]

References

  • K. Shivashankar, et al. (2016). Multicomponent reaction of benzyl halides: Synthesis of[6][9][10]triazolo/benzimidazolo quinazolinones . Taylor & Francis Online. [Link]

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Application Notes and Protocols: Phase-Transfer Catalysis for Reactions with 3-(4-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview of the application of Phase-Transfer Catalysis (PTC) for nucleophilic substitution reactions involving the versatile organic substrate, 3-(4-Fluorophenoxy)benzyl Bromide. PTC offers a robust, efficient, and environmentally conscious alternative to traditional homogeneous reaction conditions, particularly when dealing with reactants of disparate solubility.[1][2] This document will delve into the fundamental principles of PTC, its mechanistic pathways, and provide detailed, field-proven protocols for the synthesis of ethers and nitriles from this compound. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage PTC for enhanced reaction efficiency, yield, and process simplicity.[3][4]

Introduction to Phase-Transfer Catalysis (PTC)

Many crucial organic transformations, such as nucleophilic substitutions, involve a reaction between an organic-soluble substrate and a water-soluble nucleophile. The mutual insolubility of these reactants creates a significant kinetic barrier, as the reaction can only occur at the limited interface between the two phases.[5] Phase-Transfer Catalysis provides an elegant solution to this challenge. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophile from the aqueous phase into the organic phase, where it can readily react with the organic substrate.[4][6][7]

The core advantages of employing PTC in organic synthesis are numerous and significant:

  • Elimination of Expensive or Hazardous Solvents: PTC often allows for the use of biphasic systems, such as toluene/water, reducing the need for polar apathetic solvents like DMSO or DMF which can be difficult to remove and pose environmental concerns.[1][5]

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures and atmospheric pressure, leading to energy savings and improved safety profiles.[3][4]

  • Increased Reaction Rates and Yields: By bringing the reactants into a single phase, PTC dramatically accelerates reaction rates and often leads to higher product yields and purity.[1][3]

  • Use of Inexpensive Reagents: Simple and cost-effective inorganic bases and salts (e.g., NaOH, KCN) can be used in the aqueous phase.[8]

  • Simplified Work-up Procedures: The biphasic nature of the reaction mixture often simplifies product isolation and purification.

For a substrate like this compound, which is soluble in organic solvents, PTC is an ideal methodology for reactions with a variety of water-soluble nucleophiles.

The Mechanism of Phase-Transfer Catalysis

The most widely accepted mechanism for PTC in nucleophilic substitution reactions is the Starks' extraction mechanism. This process can be visualized as a catalytic cycle where the catalyst shuttles the nucleophile across the phase boundary.

The Catalytic Cycle involves the following key steps:

  • Ion Exchange: In the aqueous phase, the cation of the phase-transfer catalyst (Q⁺) exchanges its counter-ion (X⁻) for the nucleophile anion (Nu⁻) from the inorganic salt (M⁺Nu⁻).

  • Phase Transfer: The newly formed lipophilic ion pair (Q⁺Nu⁻) is soluble in the organic phase and migrates across the interface.

  • Nucleophilic Substitution: In the organic phase, the "naked" and highly reactive nucleophile attacks the organic substrate (R-Br), in this case, this compound, to form the desired product (R-Nu) and a leaving group anion (Br⁻). This is typically an Sₙ2 reaction.[9]

  • Catalyst Regeneration: The catalyst cation (Q⁺) now paired with the leaving group anion (Br⁻) forms a new ion pair (Q⁺Br⁻).

  • Return to Aqueous Phase: This ion pair migrates back to the aqueous phase, where the catalyst cation (Q⁺) can exchange the bromide anion for another nucleophile anion, thus completing the catalytic cycle.

This continuous process allows for a catalytic amount of the phase-transfer agent to facilitate the reaction of a stoichiometric amount of reactants.

Caption: The catalytic cycle of phase-transfer catalysis.

Application Protocols for this compound

The following protocols provide detailed methodologies for two common nucleophilic substitution reactions utilizing this compound as the substrate.

Protocol 1: O-Alkylation - Synthesis of 3-(4-Fluorophenoxy)benzyl Phenyl Ether

This protocol describes the etherification of phenol with this compound under PTC conditions. The O-alkylation of phenols is a fundamental transformation in the synthesis of diaryl ethers, which are prevalent in pharmaceuticals and agrochemicals.[10][11]

Reaction Scheme:

(Image of the chemical reaction showing this compound reacting with phenol to form 3-(4-Fluorophenoxy)benzyl Phenyl Ether)

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound281.12102.81 g
Phenol94.11121.13 g
Sodium Hydroxide (NaOH)40.00200.80 g in 20 mL H₂O
Tetrabutylammonium Bromide (TBAB)322.371 (10 mol%)0.32 g
Toluene--40 mL

Step-by-Step Protocol:

  • Preparation of Aqueous Phase: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, dissolve sodium hydroxide (0.80 g, 20 mmol) and phenol (1.13 g, 12 mmol) in 20 mL of deionized water. Stir until all solids are dissolved to form the sodium phenoxide solution.

  • Addition of Organic Phase and Catalyst: To the aqueous solution, add toluene (40 mL), this compound (2.81 g, 10 mmol), and Tetrabutylammonium Bromide (TBAB) (0.32 g, 1 mmol).

  • Reaction Execution: Heat the biphasic mixture to 80 °C with vigorous stirring (approximately 500-700 rpm) to ensure efficient mixing and a large interfacial area.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[12] Take small aliquots from the organic layer every hour. A typical mobile phase for TLC is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The disappearance of the starting benzyl bromide spot indicates the completion of the reaction.

  • Work-up and Isolation: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Separate the organic layer using a separatory funnel. Wash the organic layer with 2 M NaOH solution (2 x 20 mL) to remove any unreacted phenol, followed by a wash with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient if necessary.

Causality Behind Experimental Choices:

  • Catalyst: TBAB is a common and effective PTC catalyst for O-alkylation due to the good lipophilicity of the tetrabutylammonium cation, which facilitates the transfer of the phenoxide anion into the organic phase.[10][11]

  • Base: Sodium hydroxide is used in excess to ensure the complete deprotonation of phenol to the more nucleophilic phenoxide anion.

  • Solvent: Toluene is an excellent choice as it is a non-polar solvent that readily dissolves the organic substrate and is immiscible with water, creating the necessary biphasic system.

  • Temperature: The reaction is heated to 80 °C to increase the reaction rate without causing significant decomposition of the reactants or catalyst.

Protocol 2: Cyanation - Synthesis of 3-(4-Fluorophenoxy)benzyl Cyanide

This protocol details the nucleophilic substitution of the bromide in this compound with a cyanide anion. Benzyl cyanides are valuable intermediates in the synthesis of pharmaceuticals, herbicides, and other fine chemicals, as the nitrile group can be readily converted to carboxylic acids, amines, and amides.[13][14]

Reaction Scheme:

(Image of the chemical reaction showing this compound reacting with sodium cyanide to form 3-(4-Fluorophenoxy)benzyl Cyanide)

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound281.12102.81 g
Sodium Cyanide (NaCN)49.01150.74 g in 15 mL H₂O
Tetrabutylammonium Bromide (TBAB)322.370.5 (5 mol%)0.16 g
Toluene--30 mL

Step-by-Step Protocol:

  • Preparation of Aqueous Phase: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, carefully dissolve sodium cyanide (0.74 g, 15 mmol) in 15 mL of deionized water. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Addition of Organic Phase and Catalyst: To the aqueous cyanide solution, add toluene (30 mL), this compound (2.81 g, 10 mmol), and Tetrabutylammonium Bromide (TBAB) (0.16 g, 0.5 mmol).

  • Reaction Execution: Heat the reaction mixture to 70 °C with vigorous stirring (approximately 500-700 rpm).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.[15] The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Separate the organic layer. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The resulting crude product is often of high purity, but can be further purified by vacuum distillation or column chromatography if required.

Causality Behind Experimental Choices:

  • Nucleophile Concentration: A concentrated aqueous solution of sodium cyanide is used to maximize the rate of ion exchange with the catalyst and drive the reaction forward.[16]

  • Catalyst Loading: A lower catalyst loading (5 mol%) is often sufficient for cyanation reactions as the cyanide ion is a potent nucleophile.

  • Solvent: Toluene provides an inert medium for the reaction.

  • Temperature: A slightly lower temperature of 70 °C is used to minimize potential side reactions.

Caption: General experimental workflow for PTC reactions.

Summary of Key Parameters and Expected Outcomes

ParameterProtocol 1: O-AlkylationProtocol 2: Cyanation
Nucleophile Phenoxide (from Phenol + NaOH)Cyanide (from NaCN)
Catalyst Tetrabutylammonium Bromide (TBAB)Tetrabutylammonium Bromide (TBAB)
Catalyst Loading 10 mol%5 mol%
Solvent System Toluene / WaterToluene / Water
Temperature 80 °C70 °C
Reaction Time 4-6 hours2-4 hours
Expected Yield > 90%> 95%
Primary Analytical Tool TLC, GCTLC, GC-MS

Troubleshooting and Optimization

  • Low Yield: If the yield is lower than expected, consider increasing the stirring speed to improve mass transfer between the phases.[8] Increasing the catalyst loading or reaction temperature may also be beneficial. Ensure the base in the O-alkylation is in sufficient excess.

  • Slow Reaction Rate: A slower-than-expected reaction could be due to an inefficient catalyst. Consider screening other quaternary ammonium or phosphonium salts. For instance, phosphonium salts are often more thermally stable.[2]

  • Side Reactions: In the case of O-alkylation with sterically hindered phenols, C-alkylation can sometimes be a competing side reaction. Lowering the reaction temperature may improve selectivity. For benzylic bromides, elimination reactions can occur in the presence of a strong base; using a milder base like potassium carbonate may be necessary in some cases.[17]

Conclusion

Phase-Transfer Catalysis is a powerful and versatile methodology for conducting nucleophilic substitution reactions with substrates like this compound. The protocols outlined in this guide demonstrate the simplicity, efficiency, and high yields achievable with PTC for both O-alkylation and cyanation reactions. By understanding the underlying mechanism and key reaction parameters, researchers can readily adapt and optimize these procedures for their specific synthetic needs, contributing to the development of more sustainable and efficient chemical processes.

References

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Application Note: Synthesis of a Novel Coumarin-Based Fluorescent Probe via O-Alkylation with 3-(4-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of a novel fluorescent probe derived from the versatile starting material, 3-(4-Fluorophenoxy)benzyl Bromide. We detail a robust protocol centered on the Williamson ether synthesis, a classic yet highly effective method for forming ether linkages. By coupling this compound with a readily available and intrinsically fluorescent coumarin scaffold, specifically 7-hydroxycoumarin, we demonstrate the creation of a new molecular entity with potential applications in bioimaging and sensing. This guide is intended for researchers, scientists, and professionals in drug development and chemical biology, offering both detailed experimental procedures and the scientific rationale behind them.

Introduction: The Logic of Fluorescent Probe Design

Fluorescent probes are indispensable tools in modern biological and chemical sciences, enabling the visualization and quantification of specific analytes or cellular processes with high sensitivity and spatiotemporal resolution.[1] A typical fluorescent probe is modular in design, consisting of three key components: a fluorophore, a linker, and a recognition moiety.[2] The fluorophore is the light-emitting core, the linker provides spatial separation and can influence solubility and cell permeability, and the recognition moiety imparts specificity for the target of interest.

The strategic choice of building blocks is paramount for the successful development of novel probes.[3] In this context, this compound emerges as a valuable synthon. Its structure incorporates a bromomethyl group, which is a highly reactive electrophile ideal for forming stable covalent bonds with nucleophilic fluorophores. The 3-(4-fluorophenoxy)phenyl moiety can serve as a rudimentary linker or as part of a larger recognition element, with the fluorine atom offering a potential handle for ¹⁹F NMR studies or for modulating the electronic properties of the final probe.[4]

This application note focuses on a foundational synthetic strategy: the covalent attachment of the 3-(4-fluorophenoxy)benzyl group to a 7-hydroxycoumarin core. Coumarins are a well-established class of fluorophores known for their excellent photophysical properties, including high quantum yields and sensitivity to their microenvironment.[5][6] The hydroxyl group at the 7-position is nucleophilic and provides a convenient site for modification without drastically altering the core fluorescent properties of the coumarin scaffold.[7][8]

Synthetic Strategy: The Williamson Ether Synthesis

The cornerstone of our synthetic approach is the Williamson ether synthesis, a reliable S(_N)2 reaction for forming ethers from an alkoxide and an alkyl halide.[9] In this case, the phenoxide of 7-hydroxycoumarin acts as the nucleophile, attacking the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form a stable ether linkage.

The causality behind this choice is rooted in the high reactivity of benzyl bromides in S(_N)2 reactions, which proceeds efficiently with phenoxide nucleophiles.[10] The use of a non-nucleophilic base is crucial to deprotonate the weakly acidic hydroxyl group of the coumarin, generating the more potent phenoxide nucleophile without competing in the substitution reaction. A polar aprotic solvent is selected to solvate the cation of the base, thereby liberating the nucleophile for reaction, while not solvating the nucleophile itself to the point of reducing its reactivity.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_purification Purification & Characterization cluster_product Final Product A This compound D Williamson Ether Synthesis (SN2 Reaction) A->D B 7-Hydroxycoumarin B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat C->D E Work-up & Extraction D->E Crude Product F Column Chromatography E->F G Spectroscopic Analysis (NMR, MS, Fluorescence) F->G H 7-((3-(4-Fluorophenoxy)benzyl)oxy)-2H-chromen-2-one F->H G->H

Caption: Workflow for the synthesis of the fluorescent probe.

Detailed Experimental Protocols

Materials and Reagents
ReagentSupplierPurityCAS Number
This compoundMajor Supplier>97%65295-58-1
7-Hydroxycoumarin (Umbelliferone)Major Supplier>98%93-35-6
Potassium Carbonate (K₂CO₃), anhydrousMajor Supplier>99%584-08-7
N,N-Dimethylformamide (DMF), anhydrousMajor Supplier>99.8%68-12-2
Ethyl Acetate (EtOAc)Major SupplierACS Grade141-78-6
HexanesMajor SupplierACS Grade110-54-3
Deionized WaterIn-houseN/A7732-18-5
Anhydrous Sodium Sulfate (Na₂SO₄)Major SupplierACS Grade7757-82-6
Silica Gel (for column chromatography)Major Supplier230-400 mesh7631-86-9
Step-by-Step Synthesis Protocol
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-hydroxycoumarin (1.0 g, 6.17 mmol, 1.0 eq.) and anhydrous potassium carbonate (1.70 g, 12.3 mmol, 2.0 eq.).

  • Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Addition of Alkylating Agent: While stirring, add a solution of this compound (1.91 g, 6.78 mmol, 1.1 eq.) in 10 mL of anhydrous DMF dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the 7-hydroxycoumarin spot and the appearance of a new, less polar spot indicates reaction progression.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold deionized water. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.[2]

  • Column Preparation: Pack a glass column with silica gel slurried in hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing to 30% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor by TLC. Combine the fractions containing the pure product.

  • Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the final product, 7-((3-(4-fluorophenoxy)benzyl)oxy)-2H-chromen-2-one, as a white to off-white solid.

Characterization and Expected Results

The synthesized fluorescent probe should be characterized using standard analytical techniques to confirm its structure and purity.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)Peaks corresponding to the coumarin core protons, the benzylic protons (singlet around δ 5.1-5.3 ppm), and the aromatic protons of the 3-(4-fluorophenoxy)benzyl moiety. The disappearance of the phenolic -OH peak from the 7-hydroxycoumarin starting material is a key indicator of successful reaction.
¹³C NMR (100 MHz, CDCl₃)Resonances for all unique carbon atoms in the molecule, including the benzylic carbon (around δ 70-72 ppm).
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺ or [M+Na]⁺).
Fluorescence Spectroscopy Excitation and emission spectra in a suitable solvent (e.g., ethanol or DMSO). The coumarin core is expected to exhibit strong fluorescence, with excitation and emission maxima characteristic of 7-alkoxycoumarins.[6] These properties may be subtly modulated by the attached benzyl ether group.[11]
Yield A typical yield for this type of reaction is expected to be in the range of 70-90%.

Self-Validating System and Trustworthiness

The protocol described is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, providing clear evidence of the consumption of starting materials and the formation of the product. The purification by column chromatography allows for the isolation of a high-purity compound, which can be confirmed by the characterization techniques listed above. The spectroscopic data (NMR and MS) provide unambiguous structural confirmation of the final product. The fluorescence spectrum serves as the ultimate validation of the synthesis of a functional fluorescent molecule.

Validation_Flow Start Crude Product TLC TLC Analysis Start->TLC Purification Column Chromatography TLC->Purification Guides Purification Pure_Fractions Pure Fractions (by TLC) Purification->Pure_Fractions NMR NMR Spectroscopy (¹H, ¹³C) Pure_Fractions->NMR MS Mass Spectrometry Pure_Fractions->MS Fluorescence Fluorescence Spectroscopy Pure_Fractions->Fluorescence Final_Validation Validated Pure Product NMR->Final_Validation Structural Confirmation MS->Final_Validation Molecular Weight Confirmation Fluorescence->Final_Validation Functional Confirmation

Caption: Self-validating workflow for product purification and characterization.

Conclusion

This application note details a straightforward and efficient method for the synthesis of a novel fluorescent probe using this compound as a key building block. The Williamson ether synthesis provides a reliable route to couple this versatile synthon with hydroxyl-containing fluorophores, such as 7-hydroxycoumarin. The provided protocols for synthesis, purification, and characterization are robust and can be readily adopted by researchers in various fields. This work lays the foundation for the development of a new class of fluorescent probes based on the 3-(4-fluorophenoxy)benzyl scaffold, opening avenues for future functionalization and application in targeted imaging and sensing.

References

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  • What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine? ResearchGate. Available at: [Link]

  • Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases. National Institutes of Health. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: 3-(4-Fluorophenoxy)benzyl Bromide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Fluorophenoxy)benzyl Bromide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve consistent, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant and logically sound strategies for synthesizing this molecule. The choice between them typically depends on the availability and cost of the starting materials.

  • Route A: Free Radical Bromination (Preferred Method). This is often the most direct route. It involves the benzylic bromination of 3-(4-fluorophenoxy)toluene using a radical initiator and a bromine source like N-Bromosuccinimide (NBS). This method is highly selective for the benzylic position and is generally high-yielding.[1][2]

  • Route B: Two-Step Ether Synthesis & Bromination. This route first involves forming the diaryl ether bond, followed by converting a benzylic alcohol to the bromide.

    • Step 1 (Ether Formation): A Williamson Ether Synthesis between 3-hydroxybenzyl alcohol and a suitable 4-fluoro-substituted benzene (e.g., 1-fluoro-4-iodobenzene), or more commonly, between 4-fluorophenol and 3-hydroxybenzyl bromide. This reaction proceeds via an SN2 mechanism.[3][4]

    • Step 2 (Bromination): Conversion of the resulting 3-(4-fluorophenoxy)benzyl alcohol to the target bromide using a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).[5]

Below is a diagram illustrating the preferred synthetic pathway.

Synthesis_Pathway A 3-(4-Fluorophenoxy)toluene B This compound A->B Free Radical Bromination R NBS, Radical Initiator (e.g., AIBN, BPO) Solvent (e.g., CCl₄, MeCN) R->A

Caption: Preferred synthetic route via free radical bromination.

Q2: What is the mechanism of the free radical bromination, and why is it so selective?

The reaction proceeds via a classic free radical chain mechanism:

  • Initiation: The radical initiator (like AIBN or benzoyl peroxide) decomposes upon heating or UV irradiation to form initial radicals. These radicals then abstract a hydrogen from HBr (present in trace amounts or formed in situ) to generate a bromine radical (Br•).

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the benzylic carbon of 3-(4-fluorophenoxy)toluene. This step is highly selective because the resulting benzylic radical is resonance-stabilized by the benzene ring, making this hydrogen the most easily abstracted.

    • The benzylic radical then reacts with a molecule of Br₂ (formed from NBS) to yield the final product, this compound, and a new bromine radical, which continues the chain.

  • Termination: Two radicals combine to terminate the chain reaction.

The high selectivity is a direct consequence of the stability of the benzylic radical intermediate compared to any other possible radical that could be formed.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: My free radical bromination reaction is slow, incomplete, or fails to initiate.

Core Issue: The concentration of bromine radicals is insufficient to propagate the chain reaction.

Possible Cause Scientific Explanation & Solution
1. Inactive Radical Initiator Radical initiators like AIBN and benzoyl peroxide can decompose over time. Solution: Use a fresh bottle of the initiator or recrystallize it before use. For thermally initiated reactions, ensure the reaction temperature is appropriate for the chosen initiator's half-life (e.g., AIBN decomposes effectively >70 °C).
2. Presence of Radical Inhibitors Phenolic impurities or dissolved oxygen in the solvent can act as radical scavengers, quenching the chain reaction. Solution: Purify the starting toluene derivative by passing it through a short plug of alumina to remove acidic/phenolic impurities. Degas the solvent by bubbling nitrogen or argon through it for 15-20 minutes before starting the reaction.
3. Insufficient Energy Input Radical initiation requires energy. Solution: If using a photo-initiator, ensure the light source is of the correct wavelength and is positioned close to the reaction vessel (a standard 100W lamp often suffices).[6] For thermal initiation, double-check the temperature of the heating bath.
4. Improper Solvent Choice The solvent must be inert to radical conditions. Solution: Carbon tetrachloride (CCl₄) is classic but toxic. Acetonitrile (MeCN) or cyclohexane are excellent, non-polar alternatives that facilitate the reaction.[6] Avoid solvents with easily abstractable hydrogens (e.g., THF).

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Caption: Decision workflow for troubleshooting low bromination yield.

Problem 2: I'm observing significant formation of a dibrominated byproduct.

Core Issue: The desired product is more reactive towards further bromination than the starting material under certain conditions, or the reaction was not stopped in time.

Possible Cause Scientific Explanation & Solution
1. Incorrect Stoichiometry Using a large excess of the brominating agent (NBS) will inevitably lead to over-bromination. Solution: Use a slight excess of NBS, typically between 1.05 and 1.10 equivalents. Carefully weigh all reagents.
2. Poor Reaction Monitoring Allowing the reaction to proceed long after the starting material is consumed provides the opportunity for the product to be brominated a second time. Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting toluene spot disappears.
3. High Local Concentration Adding the NBS all at once can create localized "hot spots" with a high concentration of bromine, favoring double bromination. Solution: Add the NBS in small portions over a period of 30-60 minutes. This maintains a low, steady concentration of the brominating agent.[2]
Problem 3: My Williamson Ether Synthesis step has a low yield.

Core Issue: Inefficient nucleophilic attack by the phenoxide on the electrophilic carbon, often due to suboptimal reaction conditions. This reaction is an SN2 process, and its success hinges on maximizing the efficacy of this step.[4][7]

Parameter Scientific Explanation & Optimization Strategy
Base Selection The base deprotonates the phenol to generate the nucleophilic phenoxide. A weak base leads to incomplete deprotonation. Strategy: Use a strong base. Sodium Hydride (NaH) is excellent for unactivated alcohols as it irreversibly forms the alkoxide.[8] For phenols, which are more acidic, potassium carbonate (K₂CO₃) or the more reactive cesium carbonate (Cs₂CO₃) are effective and easier to handle.
Solvent Choice The solvent plays a critical role in solvating the ions and influencing nucleophilicity. Strategy: Use a polar aprotic solvent like DMF, DMSO, or Acetonitrile. These solvents solvate the counter-ion (K⁺, Na⁺) but do not form hydrogen bonds with the phenoxide, leaving it "naked" and highly nucleophilic.[3][7]
Leaving Group The SN2 reaction rate is highly dependent on the quality of the leaving group. Strategy: The leaving group on the electrophile should be a weak base. Iodide is the best leaving group, followed by bromide, chloride, and tosylates. Fluoride is generally a poor leaving group for SN2 reactions.
Temperature Higher temperatures increase reaction rates but can also promote side reactions like elimination. Strategy: Start the reaction at room temperature and gently heat to 60-80 °C if the reaction is slow, monitoring by TLC.[8] Avoid excessively high temperatures.

Experimental Protocols

Protocol 1: Free Radical Bromination of 3-(4-Fluorophenoxy)toluene

This protocol is for the direct conversion of the toluene derivative to the target benzyl bromide.

Materials:

  • 3-(4-Fluorophenoxy)toluene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.02 eq)

  • Acetonitrile (or Carbon Tetrachloride)

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(4-fluorophenoxy)toluene and acetonitrile (approx. 0.2 M concentration).

  • Inert Atmosphere: Degas the solution by bubbling nitrogen through it for 15 minutes.

  • Reagent Addition: Add NBS (1.1 eq) and AIBN (0.02 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) under a nitrogen atmosphere. A reaction lamp can also be used to facilitate initiation.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting material spot is no longer visible. The solid succinimide byproduct will float to the top.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide and wash the solid with a small amount of cold acetonitrile.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.[9] Caution: Benzyl bromides are lachrymatory and should be handled in a well-ventilated fume hood.

References

  • PrepChem.com . Synthesis of 3-(4-fluorophenoxy)-α-ethynyl-benzyl alcohol. Available at: [Link]

  • University of Missouri-St. Louis . The Williamson Ether Synthesis. Available at: [Link]

  • SynArchive . Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

  • Master Organic Chemistry . The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia . Williamson ether synthesis. Available at: [Link]

  • Lumen Learning . 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available at: [Link]

  • PubChem . This compound. Available at: [Link]

  • PrepChem.com . Synthesis of 4-fluoro-3-phenoxy-benzyl bromide. Available at: [Link]

  • PubMed Central (PMC) . Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Available at: [Link]

  • Organic Chemistry Portal . Benzyl bromide synthesis by bromination or substitution. Available at: [Link]

  • Google Patents. CN107098791B - Preparation method of benzyl bromide.
  • Google Patents. US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.
  • ResearchGate . Removing Benzyl bromide. Available at: [Link]

  • Google Patents. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate ....
  • Reddit . separating benzyl bromide : r/chemistry. Available at: [Link]

  • PrepChem.com . Synthesis of benzyl bromide. Available at: [Link]

Sources

Technical Support Center: 3-(4-Fluorophenoxy)benzyl Bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Fluorophenoxy)benzyl Bromide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Here, we address common challenges and frequently asked questions regarding its reactivity with nucleophiles, with a focus on troubleshooting and optimizing your experimental outcomes. Our aim is to provide not just procedural guidance, but a deeper understanding of the underlying chemical principles to empower your research.

Introduction to the Reactivity of this compound

This compound is a primary benzylic halide. This structural motif confers a unique reactivity profile. The benzylic position is activated towards nucleophilic substitution due to the ability of the adjacent aromatic ring to stabilize the transition states of both SN1 and SN2 reactions.[1][2] The presence of the electron-withdrawing fluorine atom on the phenoxy ring can subtly influence the electron density of the molecule, but the dominant reactivity is dictated by the benzylic bromide group.

Understanding the delicate balance between the possible reaction pathways—SN1, SN2, and elimination—is critical for achieving the desired product in high yield and purity.[3][4] This guide will walk you through potential side reactions and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Is the reaction with my nucleophile likely to proceed via an SN1 or SN2 mechanism?

This is a crucial question as the reaction mechanism dictates the stereochemical outcome and the potential for side reactions. This compound, as a primary benzylic halide, can proceed through either pathway, and the operative mechanism is highly dependent on the reaction conditions.[1][3]

  • SN2 Pathway: This pathway is favored by strong, anionic nucleophiles (e.g., alkoxides, thiolates, cyanide) in polar aprotic solvents (e.g., DMF, DMSO, acetone).[5][6] The reaction is bimolecular and proceeds with an inversion of stereochemistry if the benzylic carbon were chiral. Given that this compound is prochiral, this is an important consideration for asymmetric synthesis.

  • SN1 Pathway: This pathway becomes more competitive with weaker, neutral nucleophiles (e.g., water, alcohols) in polar protic solvents (e.g., ethanol, methanol, water).[5][7] The stability of the resonance-stabilized benzylic carbocation intermediate is a key driving force for this mechanism.[1][8] SN1 reactions typically lead to a racemic mixture of products if the starting material is enantiomerically pure.

Troubleshooting Decision Workflow:

sn1_vs_sn2 start Reaction Conditions nucleophile Nucleophile Strength start->nucleophile solvent Solvent Polarity start->solvent sn2 Favors SN2 nucleophile->sn2 Strong, Anionic sn1 Favors SN1 nucleophile->sn1 Weak, Neutral solvent->sn2 Polar Aprotic solvent->sn1 Polar Protic

Caption: Decision tree for predicting SN1 vs. SN2 pathways.

FAQ 2: I am observing a significant amount of an elimination byproduct. How can I minimize this?

While elimination is less common for primary benzylic halides compared to their secondary and tertiary counterparts, it can still occur, particularly with sterically hindered or strongly basic nucleophiles.[9] The most likely elimination pathway is E2.

Common Causes and Solutions:

Cause Explanation Troubleshooting Steps
Sterically Hindered/Strongly Basic Nucleophile Bulky bases (e.g., tert-butoxide) or strong bases can preferentially abstract a proton from the benzylic position, leading to the formation of a stilbene-type byproduct.[10]- Use a less sterically hindered and/or less basic nucleophile if possible.- For Williamson ether synthesis, if synthesizing a bulky ether, the bulky group should be on the alkoxide and the alkyl halide should be primary.[9]
High Reaction Temperature Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[9]- Lower the reaction temperature. Monitor the reaction progress carefully to ensure a reasonable reaction time.
Choice of Base (for in situ nucleophile generation) Using an excess of a very strong, non-nucleophilic base to deprotonate a precursor (e.g., an alcohol) can promote elimination of the benzyl bromide.- Use a stoichiometric amount of a suitable base (e.g., NaH for alcohols, K₂CO₃ for phenols).[9][11]

Experimental Protocol to Minimize Elimination in a Williamson Ether Synthesis:

  • Anhydrous Conditions: Ensure all glassware, solvents, and reagents are rigorously dried. Water can consume the base and affect the reaction outcome.[9]

  • Nucleophile Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol in a suitable anhydrous polar aprotic solvent (e.g., THF or DMF).

  • Controlled Deprotonation: Add a stoichiometric amount of a strong base (e.g., sodium hydride) portion-wise at 0 °C. Allow the mixture to stir until hydrogen evolution ceases.

  • Substrate Addition: Slowly add a solution of this compound in the same anhydrous solvent to the freshly prepared alkoxide solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and monitor its progress by TLC or LC-MS. Avoid excessive heating.

  • Work-up: Once the reaction is complete, quench carefully with a saturated aqueous solution of ammonium chloride. Proceed with standard extraction and purification procedures.

FAQ 3: My reaction is sluggish, and I'm recovering a significant amount of starting material. What can I do?

Several factors can contribute to a slow or incomplete reaction.

Troubleshooting a Sluggish Reaction:

sluggish_reaction start Sluggish Reaction reagent_quality Check Reagent Quality (Anhydrous? Fresh?) start->reagent_quality nucleophile_strength Increase Nucleophile Strength start->nucleophile_strength temperature Increase Temperature Cautiously start->temperature solvent_choice Optimize Solvent start->solvent_choice catalyst Consider a Phase-Transfer Catalyst start->catalyst outcome Improved Reaction Rate reagent_quality->outcome nucleophile_strength->outcome temperature->outcome solvent_choice->outcome catalyst->outcome

Caption: Troubleshooting workflow for a slow reaction.

Detailed Troubleshooting Steps:

  • Reagent and Solvent Quality: Ensure your this compound is of high purity and that your solvents are anhydrous, especially when using strong bases.[9]

  • Nucleophile Reactivity: If you are generating the nucleophile in situ, ensure the deprotonation step is complete before adding the benzyl bromide. For weak nucleophiles, consider using a stronger variant if the reaction chemistry allows.

  • Temperature: While high temperatures can promote elimination, a modest increase in temperature can significantly accelerate the rate of SN2 reactions. A good starting point is room temperature, with gentle heating (40-60 °C) if the reaction is slow.

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF and DMSO are excellent for SN2 reactions as they solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.[9]

  • Phase-Transfer Catalysis: For reactions with anionic nucleophiles that have poor solubility in organic solvents, a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can be highly effective.

FAQ 4: I am seeing multiple products on my TLC/LC-MS that I cannot identify. What are the likely side products?

Besides elimination products, other side reactions can occur depending on the nucleophile and reaction conditions.

Potential Side Products and Their Formation:

Side ProductPlausible CauseMitigation Strategy
3-(4-Fluorophenoxy)benzyl Alcohol Hydrolysis of the benzyl bromide by trace amounts of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Bis[3-(4-fluorophenoxy)benzyl] Ether If the nucleophile is an alkoxide generated from the corresponding benzyl alcohol, or if the product ether can be deprotonated to form a new nucleophile. This is less common.Ensure complete deprotonation of the starting alcohol before adding the benzyl bromide.
Over-alkylation Products With nucleophiles that have multiple reactive sites (e.g., primary amines), di- or even tri-alkylation can occur.Use a large excess of the nucleophile to favor mono-alkylation. Alternatively, use a protecting group strategy.
Friedel-Crafts Alkylation of the Aromatic Ring Under certain conditions, particularly with Lewis acid catalysis or strongly acidic conditions, the benzyl bromide can act as an electrophile and alkylate an electron-rich aromatic ring.Avoid acidic conditions unless a Friedel-Crafts reaction is intended. Use neutral or basic reaction conditions.

Summary of Reaction Conditions and Expected Outcomes

Nucleophile Type Solvent Typical Conditions Expected Major Pathway Potential Side Reactions
Strong, non-hindered (e.g., CN⁻, RS⁻)Polar Aprotic (DMF, DMSO)0 °C to RTSN2Hydrolysis
Alkoxides (e.g., EtO⁻)Polar Aprotic (THF, DMF)0 °C to RTSN2Elimination, Hydrolysis
PhenoxidesPolar Aprotic (DMF, Acetone)RT to 50 °CSN2C-alkylation (less common)
Amines (primary, secondary)Polar Aprotic or ProticRTSN2Over-alkylation
Alcohols, WaterPolar Protic (EtOH, H₂O)RT to RefluxSN1Elimination

References

  • Quora. (2016, December 5). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?[Link]

  • Study.com. (n.d.). Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions?[Link]

  • University of Calgary. (n.d.). Ch 11 : Eliminations of benzylic systems. [Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. [Link]

  • Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances, 14(27), 19383-19388. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Chem Help ASAP. (2019, October 25). in the chemical literature: Williamson ether synthesis [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. [Link]

  • Lauher, J. (2021, February 17). Benzylic and Allylic Substitution and Elimination Reactions [Video]. YouTube. [Link]

  • Le, C. M., et al. (2019). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters, 21(18), 7465-7469. [Link]

  • Chemistry LibreTexts. (2014, August 7). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. [Link]

  • Wang, D., et al. (2009). Selective benzylic and allylic alkylation of protic nucleophiles with sulfonamides through double Lewis acid catalyzed cleavage of sp3 carbon-nitrogen bonds. Chemistry, 15(3), 793-797. [Link]

  • Thompson, A. L., et al. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry, 14, 87-93. [Link]

  • PubChemLite. (n.d.). This compound (C13H10BrFO). [Link]

  • Mizuta, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19383-19388. [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • Mizuta, S., et al. (2024). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. [Link]

  • Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. [Link]

  • Taylor & Francis. (n.d.). Benzyl bromide – Knowledge and References. [Link]

  • Google Patents. (n.d.). CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.
  • Google Patents. (n.d.). HU226938B1 - Method for preparing substituted benzyl bromides.

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Technical Support Center: Purification of Products from 3-(4-Fluorophenoxy)benzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from 3-(4-Fluorophenoxy)benzyl Bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying compounds synthesized using this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.

I. Troubleshooting Guide

This section is structured to provide solutions to common problems encountered during the purification of products from reactions involving this compound.

Issue 1: Incomplete Reaction - Presence of Starting Material in the Crude Product

Q: My TLC and/or NMR analysis of the crude product shows a significant amount of unreacted this compound. How can I effectively separate it from my desired product?

A: The presence of unreacted starting material is a frequent challenge. The choice of purification method depends on the scale of your reaction and the properties of your product.[1]

Initial Assessment Workflow:

Caption: Decision workflow for handling unreacted starting material.

Detailed Protocols:

  • Flash Column Chromatography: This is often the most reliable method for separating compounds with different polarities.[1][2] this compound is a relatively nonpolar compound.

    • Solvent System Selection: Start by developing a solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate.[1][3] Aim for a solvent system that gives your product an Rf value of ~0.3 and a clear separation from the starting material spot (which will likely have a higher Rf).

    • Procedure:

      • Prepare a silica gel column.

      • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent).[4]

      • Load the sample onto the column.

      • Elute the column with your chosen solvent system, collecting fractions.

      • Analyze the fractions by TLC to identify those containing your pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

  • Recrystallization/Trituration (for solid products): If your desired product is a solid, these methods can be highly effective.[5][6]

    • Solvent Screening: The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the starting material remains soluble at all temperatures.[5][6]

    • Trituration Procedure:

      • Suspend your crude solid in a small amount of a cold solvent in which the starting material is soluble but your product is not (e.g., cold hexanes or diethyl ether).

      • Stir or sonicate the suspension.

      • Filter the solid product and wash with a small amount of the cold solvent.

      • Dry the purified solid product.

  • Chemical Quenching of Excess Benzyl Bromide: In some cases, excess benzyl bromide can be reacted to form a more easily separable byproduct.[1]

    • Procedure: Adding a nucleophile like triethylamine can convert the benzyl bromide into a quaternary ammonium salt, which is typically water-soluble and can be removed with an aqueous wash.[1] This should be done with caution, ensuring your desired product is stable to these conditions.

Issue 2: Formation of Impurities and Byproducts

Q: My crude product contains several spots on the TLC plate in addition to my product and starting material. What are the likely byproducts and how can I remove them?

A: Reactions with benzyl bromides can sometimes lead to side reactions. A common byproduct can be dibenzyl ether, formed especially at higher reaction temperatures.[7]

Purification Strategy for Multiple Impurities:

Caption: General purification strategy for complex mixtures.

Detailed Protocols:

  • Liquid-Liquid Extraction: This is a crucial first step in the workup to remove water-soluble impurities.[8][9]

    • Procedure:

      • Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether, or dichloromethane).[8]

      • Wash the organic layer sequentially with:

        • Water, to remove water-soluble reagents and byproducts.

        • A mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize any acidic byproducts.[10]

        • Brine (saturated aqueous sodium chloride solution) to help break emulsions and remove residual water from the organic layer.[8]

      • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate.[10]

  • Flash Column Chromatography: This remains the most versatile technique for separating multiple components of varying polarities.[11][12] Careful selection of the eluent system is critical for achieving good separation.

Issue 3: Difficulty with Crystallization

Q: My product is a solid, but I'm having trouble inducing crystallization or the product is "oiling out." What can I do?

A: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid, often because the solution is supersaturated or impurities are present that inhibit crystal lattice formation.[13] The presence of a fluorine atom can also influence crystal packing.[14][15][16]

Troubleshooting Crystallization:

ProblemPotential CauseSolution
No crystals form Solution is not saturated enough.- Evaporate some of the solvent. - Cool the solution to a lower temperature (ice bath or freezer). - Scratch the inside of the flask with a glass rod at the solution's surface. - Add a seed crystal of the pure compound.
Product "oils out" Solution is too concentrated or cooling too rapidly. Impurities are present.- Reheat the solution and add a small amount of additional solvent.[13] - Allow the solution to cool more slowly. - Consider a preliminary purification step like a short silica plug filtration to remove gross impurities.
Rapid crystallization Solution is too supersaturated.- Reheat to dissolve the solid and add a bit more solvent to allow for slower, more controlled crystal growth.[13]

II. Frequently Asked Questions (FAQs)

Q1: What is the best general approach to monitor the progress of a reaction involving this compound?

A1: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[3][11] It allows you to visualize the consumption of the starting material and the formation of the product in near real-time.[6]

Q2: How does the fluorine atom in this compound affect the purification process?

A2: The fluorine atom can influence the polarity and crystal packing of the resulting product.[14][17][18] This may require adjustments to standard purification protocols. For example, the choice of recrystallization solvent might be different compared to non-fluorinated analogs.[17]

Q3: Are there any specific safety precautions I should take when working with this compound and its reaction mixtures?

A3: Yes. Benzyl bromides are lachrymators, meaning they are irritating to the eyes, skin, and respiratory system.[19] Always handle this compound and its reaction mixtures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19]

Q4: I'm having trouble with emulsions during my liquid-liquid extraction. What can I do?

A4: Emulsions are a common issue during the workup of organic reactions.[20] To break an emulsion, you can try:

  • Adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer and can help force the separation of the layers.[8]

  • Allowing the separatory funnel to stand undisturbed for a longer period.

  • Gently swirling the separatory funnel instead of vigorous shaking.

  • Filtering the entire mixture through a pad of Celite.

Q5: Can I use distillation to purify my product?

A5: Distillation can be a suitable method if your product is a thermally stable liquid with a significantly different boiling point from the starting material and any byproducts.[1] this compound has a boiling point of 160 °C at 2 mmHg.[21] If your product's boiling point is sufficiently different, vacuum distillation could be an effective purification technique.

References

  • Freitas, M. P. (n.d.). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
  • Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. American Chemical Society.
  • US4847428A. (1989). Purification of halogenated aromatic compounds.
  • BenchChem. (2025).
  • University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry.
  • Columbia University. (n.d.). Solid-liquid extraction.
  • Gerasimov, K. L., et al. (2018). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. The Journal of Physical Chemistry C.
  • Thallapally, P. K., & Nangia, A. (2011). Role of organic fluorine in crystal engineering.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
  • ResearchGate. (2025).
  • Wikipedia. (n.d.). Organofluorine chemistry.
  • The Organic Chemistry Tutor. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube.
  • Semantic Scholar. (2011). Role of organic fluorine in crystal engineering.
  • The Royal Society of Chemistry. (2022).
  • EMU Physics Department. (2023).
  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
  • KR20100083131A. (2010). Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby.
  • Gallou, F., et al. (2014).
  • Nichols, L. (2022). 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts.
  • ResearchGate. (2014).
  • Organic Chemistry Portal. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Beilstein Journals. (n.d.).
  • MySkinRecipes. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzyl bromide.
  • PubChemLite. (n.d.). This compound (C13H10BrFO).
  • PubMed Central. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
  • CN107098791B. (2017). Preparation method of benzyl bromide.
  • Taylor & Francis. (n.d.). Benzyl Bromide – Knowledge and References.
  • Common Organic Chemistry. (n.d.). Benzyl Bromide.
  • Reddit. (2022). separating benzyl bromide and product spots on tlc.
  • Sciencemadness.org. (2023). Quick and partial report on benzyl bromide synthesis.

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Stability of 3-(4-Fluorophenoxy)benzyl Bromide under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(4-Fluorophenoxy)benzyl Bromide

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the stability and handling of this reactive intermediate. Our goal is to equip you with the knowledge to anticipate challenges, diagnose issues, and ensure the success of your experiments.

Section 1: Understanding the Core Reactivity

This compound is a benzylic halide, a class of compounds known for their enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity is a double-edged sword; it makes the compound an excellent substrate for synthesis but also renders it susceptible to degradation if not handled correctly.

The key to its reactivity lies in the stability of the carbocation intermediate formed during SN1-type reactions. The positive charge on the benzylic carbon can be delocalized across the adjacent benzene ring through resonance, significantly lowering the activation energy for the departure of the bromide leaving group.[1][2] Consequently, even weak nucleophiles, such as water or alcohols, can react with the compound, a process known as solvolysis.[3][4][5][6]

This inherent reactivity profile dictates the optimal conditions for storage, handling, and reaction setup.

Section 2: Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and use of this compound.

Q1: What are the primary degradation pathways for this reagent?

A1: The most common degradation pathway is hydrolysis or solvolysis . Trace amounts of water or other protic solvents (e.g., methanol, ethanol) in your reaction mixture or storage container can react with the benzyl bromide. This SN1-type reaction proceeds through a resonance-stabilized benzylic carbocation, yielding the corresponding 3-(4-fluorophenoxy)benzyl alcohol and hydrobromic acid (HBr).[3][4][5] This is often the root cause of failed reactions and the appearance of unexpected byproducts. Other potential issues include sensitivity to light and incompatibility with strong bases and certain metals.[7][8][9]

G cluster_main Primary Degradation: Solvolysis (S_N1 Pathway) Reagent This compound Carbocation Resonance-Stabilized Benzylic Carbocation Reagent->Carbocation Rate-determining step (-Br⁻) Product 3-(4-Fluorophenoxy)benzyl Alcohol/Ether Carbocation->Product Fast (+ H-Nu) Solvent Protic Solvent (H-Nu) e.g., H₂O, ROH Solvent->Carbocation Byproduct Hydrobromic Acid (HBr) Product->Byproduct (-H⁺)

Caption: Solvolysis degradation pathway of the benzyl bromide.

Q2: My reaction mixture turned acidic upon adding the benzyl bromide. What happened?

A2: This is a classic sign of hydrolysis. As explained in Q1, reaction with moisture generates hydrobromic acid (HBr), which will lower the pH of your reaction mixture.[7] This can be detrimental, as the acidic conditions can catalyze other unwanted side reactions or degrade acid-sensitive functional groups in your substrate.

Q3: I see an impurity in my crude product analysis that corresponds to the mass of 3-(4-fluorophenoxy)benzyl alcohol. Why?

A3: The presence of the corresponding benzyl alcohol is almost certainly due to the reaction of your starting material with water. This confirms that either the reagent had degraded prior to use or the reaction conditions were not sufficiently anhydrous.

Q4: What are the ideal storage conditions for this compound?

A4: To maximize shelf-life, the reagent must be protected from moisture, light, and heat.[7][8][10]

ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C)Slows down the rate of potential decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and oxidation.
Container Tightly Sealed, Amber GlassPrevents ingress of moisture and protects from light, which can initiate radical reactions.[7][8]
Location Dry, well-ventilated areaPrevents condensation and ensures safety.[10]

Q5: Which solvents are safe to use, and which should I avoid?

A5: The choice of solvent is critical.

  • Recommended: Anhydrous aprotic solvents are generally safe. Examples include Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), Toluene, and N,N-Dimethylformamide (DMF). Always use a freshly dried solvent.

  • Use with Caution: Protic solvents like water, methanol, and ethanol will react with the benzyl bromide (solvolysis).[4][5] Only use them if they are an intended reactant or if the substitution reaction with your desired nucleophile is significantly faster than the rate of solvolysis.

  • Avoid: Solvents that may contain residual water or react under the conditions.

Section 3: Troubleshooting Guide for Failed Reactions

When a reaction involving this compound fails or gives low yields, a systematic approach can identify the cause.

G Start Reaction Failed/ Low Yield CheckReagent 1. Check Reagent Integrity (TLC, ¹H NMR) Start->CheckReagent Degraded Result: Reagent Degraded (Alcohol byproduct present) CheckReagent->Degraded Yes NotDegraded Result: Reagent is Pure CheckReagent->NotDegraded No CheckConditions 2. Review Reaction Conditions WetSolvent Result: Non-anhydrous Solvents/Reagents Used CheckConditions->WetSolvent Yes DrySolvent Result: Anhydrous Conditions Met CheckConditions->DrySolvent No CheckBase 3. Evaluate Base/Nucleophile WrongBase Result: Base is too weak, not nucleophilic, or sterically hindered CheckBase->WrongBase Yes Action_Reagent Action: Procure fresh reagent. Store under inert gas. Degraded->Action_Reagent NotDegraded->CheckConditions Action_Solvent Action: Use freshly dried solvents. Dry other reagents. WetSolvent->Action_Solvent DrySolvent->CheckBase Action_Base Action: Re-evaluate pKa. Choose a stronger/ more suitable nucleophile. WrongBase->Action_Base

Caption: Troubleshooting workflow for reactions.

Issue 1: No reaction or recovery of starting materials.

  • Possible Cause A: Inactive Reagent. The benzyl bromide may have completely hydrolyzed to benzyl alcohol prior to the reaction.

    • Troubleshooting Step: Before starting your reaction, run a quick TLC or ¹H NMR of the this compound. Look for the appearance of the corresponding alcohol product. The benzylic protons (–CH₂–) will have a characteristic chemical shift difference between the bromide and the alcohol.

  • Possible Cause B: Insufficiently Nucleophilic Reagent or Basic Conditions. Your nucleophile may be too weak to displace the bromide, or if a base is required to generate the nucleophile in situ, it may be too weak (incorrect pKa).

    • Troubleshooting Step: Review the pKa of your base and the nucleophilicity of your attacking species. A stronger, less-hindered base or a more potent nucleophile may be required.

Issue 2: Low yield with significant byproduct formation.

  • Possible Cause: Competing Solvolysis. This is the most likely culprit. If your desired nucleophilic substitution is slow, the reaction of the benzyl bromide with trace moisture or a protic solvent can become a significant competing pathway.

    • Troubleshooting Step: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. If possible, add the this compound last and in a controlled manner (e.g., via syringe pump) to a solution of the nucleophile to maintain a low instantaneous concentration, favoring the desired bimolecular reaction.

Section 4: Recommended Experimental Protocol

This protocol for a general nucleophilic substitution minimizes the risk of degradation.

Objective: To perform an SN2 reaction between a generic nucleophile (Nu-H) and this compound using a non-nucleophilic base.

1. Preparation (The Anhydrous Environment is Key)

  • Flame-dry or oven-dry all glassware (reaction flask, condenser, dropping funnel) and allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
  • Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system.

2. Reaction Setup

  • To the reaction flask under an inert atmosphere, add the nucleophile (Nu-H) and the anhydrous solvent.
  • If the nucleophile needs to be deprotonated, cool the solution to the appropriate temperature (e.g., 0 °C) and add the base (e.g., Sodium Hydride, Potassium Carbonate) portion-wise. Stir until deprotonation is complete.
  • In a separate, dry flask, dissolve the this compound in a minimal amount of anhydrous solvent.

3. Execution

  • Slowly add the solution of this compound to the stirred solution of the activated nucleophile over a period of 15-60 minutes using a syringe or dropping funnel. Causality: Adding the electrophile slowly keeps its concentration low, minimizing potential side reactions like solvolysis and favoring the desired bimolecular substitution.
  • Monitor the reaction progress by TLC or LC-MS.

4. Work-up

  • Once the reaction is complete, quench carefully (e.g., with water or a saturated ammonium chloride solution).
  • Proceed with standard extraction, drying, and purification procedures. A useful tip for removing unreacted benzyl bromide is to add a small amount of a scavenger amine like triethylamine during the aqueous wash, which converts the bromide to a water-soluble ammonium salt.[11]

References

  • Singh, A., Andrews, L. J., & Keefer, R. M. (1962). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl Bromides. Journal of the American Chemical Society, 84(7), 1179–1184. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzyl Bromide Hazard Summary. Retrieved from [Link]

  • Matić, M., & Vianello, R. (2022). Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. Croatica Chemica Acta, 94(3). [Link]

  • Matić, M., & Vianello, R. (2022). Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. ResearchGate. [Link]

  • Richard, J. P., et al. (2010). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed. [Link]

  • The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Solvolysis Reactions With Stereochemistry - SN1 Mechanism. YouTube. [Link]

  • PubChemLite. (n.d.). This compound (C13H10BrFO). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Debromination of benzyl bromide. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Characteristics of the SN1 Reaction. Retrieved from [Link]

  • Fluoropharm. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of benzyl bromide. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Benzyl bromide – Knowledge and References. Retrieved from [Link]

  • RSC Advances. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide.... PubMed Central. [Link]

  • Taylor & Francis. (2019). Benzyl bromide – Knowledge and References. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide.... Retrieved from [Link]

  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Retrieved from [Link]

  • Quora. (2016). Which carbocation is more stable : Benzyl or Tertiary?. Retrieved from [Link]

  • Pittelkow, M., et al. (2004). Substituent effects on the stability of extended benzylic carbocations. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Retrieved from [Link]

  • Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. Retrieved from [Link]

  • CORE. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]

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Technical Support Center: Purification Strategies for Reactions Involving 3-(4-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide provides in-depth troubleshooting advice and detailed protocols for a common challenge faced by researchers: the removal of unreacted 3-(4-Fluorophenoxy)benzyl Bromide from a reaction mixture. As a reactive electrophile, this starting material can persist after a reaction, complicating the purification of the desired product. This document offers a structured approach to selecting and implementing the most effective purification strategy for your specific needs.

Troubleshooting Guide: Removing Persistent Starting Material

Core Issue: My final product is contaminated with a significant amount of unreacted this compound. How can I effectively remove it?

This is a frequent challenge due to the relatively non-polar nature and high reactivity of benzyl bromides. The optimal removal strategy depends on the properties of your desired product, the scale of your reaction, and the available laboratory equipment. The primary methods include:

  • Chemical Quenching (Scavenging): Intentionally reacting the excess benzyl bromide with a nucleophilic "scavenger" to convert it into a compound with drastically different properties (e.g., a highly polar salt), making it easily separable by a simple aqueous wash.

  • Enhanced Aqueous Work-up (Hydrolysis): Leveraging the susceptibility of benzyl bromides to hydrolysis. Washing with a mild base can accelerate the conversion of the starting material to the corresponding, more polar benzyl alcohol, which can then be separated.

  • Chromatographic Purification: Using techniques like flash column chromatography to separate compounds based on their differential adsorption to a stationary phase.

  • Distillation: Applicable only on a larger scale and when there is a significant difference in boiling points between the starting material and the product.

The flowchart below will guide you in selecting the most appropriate strategy.

Purification_Strategy_Selection start Problem: Unreacted 3-(4-Fluorophenoxy)benzyl Bromide Contamination q1 Is your product stable to mildly basic conditions and amines? start->q1 q2 Is your product significantly more or less polar than the starting material? q1->q2 No strategy1 Strategy 1: Chemical Quench (Scavenging) (Recommended for most cases) q1->strategy1 Yes q3 Is the reaction scale >5g and is the product's boiling point significantly different? q2->q3 No / Similar Polarity strategy3 Strategy 3: Flash Column Chromatography q2->strategy3 Yes q3->strategy3 No strategy4 Strategy 4: Distillation under Reduced Pressure q3->strategy4 Yes strategy2 Strategy 2: Enhanced Aqueous Work-up

Caption: Decision workflow for selecting a purification strategy.

Frequently Asked Questions (FAQs) & Detailed Protocols

Strategy 1: Chemical Quenching (Recommended)

This is often the most efficient and robust method for removing unreacted benzyl bromide. The principle is to introduce a nucleophile that reacts selectively and rapidly with the electrophilic benzyl bromide.

FAQ 1: What is the best quenching agent (scavenger) to use?

Triethylamine (TEA) is an excellent choice for several reasons.[1][2] It reacts with the benzyl bromide to form a quaternary ammonium salt, which is highly polar and therefore readily soluble in an aqueous phase.[1] This allows for its complete removal during a standard liquid-liquid extraction. Other nucleophiles like polymer-bound thiols or amines can also be used, but TEA is inexpensive, effective, and its by-product is easily removed.

Protocol 1: Quenching with Triethylamine (TEA)

This protocol should be performed after the primary reaction is complete, as confirmed by a monitoring technique like Thin Layer Chromatography (TLC).

  • Cool the Reaction Mixture: Place the reaction vessel in an ice-water bath to control any potential exotherm.

  • Add Triethylamine: To the stirred reaction mixture, add an excess of triethylamine (typically 2-3 equivalents relative to the initial amount of this compound).

  • Stir: Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting benzyl bromide spot by TLC.

  • Proceed to Work-up: Once the benzyl bromide is consumed, proceed with a standard aqueous work-up as described in Protocol 2. The newly formed benzyltriethylammonium bromide salt will be extracted into the aqueous layer.[1]

Strategy 2: Enhanced Aqueous Work-up (Hydrolysis)

Benzyl bromides are susceptible to hydrolysis, reacting with water to form the corresponding benzyl alcohol.[3][4] This process is generally slow in neutral water but can be accelerated by using a weak base. This method is useful if your product is sensitive to amines like TEA.

FAQ 2: Is a simple water wash sufficient to remove the benzyl bromide?

A simple water wash is often insufficient. While benzyl bromide does react with water, the reaction can be slow.[4] A wash with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is more effective. The base neutralizes the hydrobromic acid (HBr) by-product of the hydrolysis, driving the reaction to completion and ensuring the conversion of the non-polar starting material to the more polar 3-(4-fluorophenoxy)benzyl alcohol, which is easier to separate.

Protocol 2: Liquid-Liquid Extraction with Bicarbonate Wash

This protocol is a standard work-up procedure that is enhanced to facilitate the removal of unreacted benzyl bromide.

  • Transfer Mixture: Transfer the crude reaction mixture to a separatory funnel. If the reaction solvent is not suitable for extraction (e.g., THF, DMF), dilute the mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • First Wash (Bicarbonate): Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mix and Vent: Gently swirl and vent the separatory funnel frequently to release any CO₂ gas that may be produced. Once gas evolution ceases, stopper the funnel and shake vigorously for 1-2 minutes.

  • Separate Layers: Allow the layers to fully separate. Drain and discard the lower aqueous layer.

  • Second Wash (Water): Add an equal volume of deionized water to the organic layer, shake, and again discard the aqueous layer.

  • Final Wash (Brine): Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove any remaining dissolved water from the organic phase.

  • Dry and Concentrate: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, now significantly depleted of the starting benzyl bromide.

Quench_and_Wash_Workflow start Completed Reaction Mixture (Product + Unreacted SM) quench Step 1: Quench Add Triethylamine (2-3 eq.) Stir 1-2h at RT start->quench dilute Step 2: Dilute Add Ethyl Acetate / DCM quench->dilute transfer Step 3: Transfer Move to Separatory Funnel dilute->transfer wash1 Step 4: Bicarbonate Wash Add sat. NaHCO3 solution Shake & Vent transfer->wash1 wash2 Step 5: Water Wash Add Deionized Water wash1->wash2 wash3 Step 6: Brine Wash Add sat. NaCl solution wash2->wash3 dry Step 7: Dry & Concentrate Dry over Na2SO4, filter, and evaporate solvent wash3->dry product Purified Product dry->product

Sources

Technical Support Center: Optimizing Reaction Temperature for 3-(4-Fluorophenoxy)benzyl Bromide Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the alkylation of 3-(4-fluorophenoxy)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control in this crucial synthetic step. Proper temperature management is paramount for maximizing yield, minimizing impurities, and ensuring reproducible results. This document provides in-depth, experience-based answers to common challenges encountered in the lab.

The alkylation of this compound is a cornerstone SN2 reaction, typically a Williamson ether synthesis, used to couple this benzyl halide with a nucleophile (e.g., an alcohol or phenol).[1] The success of this reaction is highly dependent on finding the optimal temperature that accelerates the desired substitution reaction while suppressing competing side reactions.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each answer provides a causal explanation and a step-by-step protocol to resolve the issue.

Q1: My reaction yield is critically low, with significant starting material remaining even after extended reaction times. Should I simply increase the temperature?

A1: While insufficient heat can lead to an incomplete reaction, indiscriminately increasing the temperature is not always the best solution and can sometimes worsen the outcome. A low yield with unreacted starting material points to a slow reaction rate, which is directly related to the activation energy.

Causality: Chemical reactions accelerate with temperature, as more molecules possess the necessary kinetic energy to overcome the activation barrier.[2] The Williamson ether synthesis, being an SN2 reaction, is no exception.[1] A typical temperature range for these reactions is between 50-100 °C.[1][3] If your temperature is too low, the reaction may proceed too slowly to be practical. However, this compound is a benzylic bromide, which is generally more reactive than simple alkyl bromides due to the stabilization of the transition state by the adjacent aromatic ring.[4][5] This means that excessively high temperatures might not be necessary and could promote degradation or side reactions.

Troubleshooting Protocol: Systematic Temperature Screening

  • Establish a Baseline: Run the reaction at your current "low-yield" temperature (e.g., 40 °C) and confirm the result. Ensure all other parameters (solvent, base, concentrations) are consistent.

  • Incremental Increase: Set up parallel reactions at moderately elevated temperatures. A good range to screen would be 50 °C, 65 °C, and 80 °C.

  • Monitor Progress: At each temperature, monitor the reaction's progress at regular intervals (e.g., every 1-2 hours) using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

  • Analyze the Outcome: After a set time (e.g., 8 hours), quench all reactions and analyze the crude product mixture for yield of the desired product and consumption of starting material.

  • Evaluate: Determine which temperature provides the best conversion rate without introducing significant impurities.

Q2: My reaction produces the desired product, but it's contaminated with significant impurities. How does temperature contribute to these side reactions?

A2: Impurity generation is a classic sign of suboptimal reaction temperature. For benzyl bromides, the primary competing side reaction is base-catalyzed elimination (E2 pathway), which is highly temperature-dependent.[1] Hydrolysis of the benzyl bromide can also occur if water is present.

Causality: The desired alkylation is an SN2 reaction. However, the alkoxide or phenoxide base used in the reaction can also act as a base to abstract a benzylic proton, leading to an E2 elimination byproduct. Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more significantly favored at higher temperatures.[3] If you are observing impurities that correspond to elimination or other degradation products, your reaction temperature is likely too high.

Reaction Pathway Temperature Influence Common Byproducts
SN2 (Desired) Moderately favored by heat.3-(4-Fluorophenoxy)benzyl ether/alkane
E2 (Side Reaction) Strongly favored by high temperatures.Stilbene-type derivatives, polymeric material
Hydrolysis Accelerated by heat if water is present.3-(4-Fluorophenoxy)benzyl alcohol

Workflow for Minimizing Impurities

The diagram below illustrates the decision-making process for optimizing temperature to improve product purity.

G Start Impurity Detected (e.g., by LC-MS) CheckMoisture Strictly Anhydrous Conditions? Start->CheckMoisture TempTooHigh Is Temperature > 80°C? CheckMoisture->TempTooHigh Yes ReduceTemp Action: Reduce Temperature (e.g., screen 40-60°C) CheckMoisture->ReduceTemp No (Moisture is likely cause of hydrolysis byproduct) TempTooHigh->ReduceTemp Yes NotOptimal Purity Still Low TempTooHigh->NotOptimal No AnalyzePurity Analyze Product Purity (Yield vs. Purity) ReduceTemp->AnalyzePurity Optimal Purity Goal Met AnalyzePurity->Optimal AnalyzePurity->NotOptimal Trade-off unsatisfactory ConsiderBase Consider Weaker Base (e.g., K2CO3 vs. NaH) NotOptimal->ConsiderBase ConsiderBase->ReduceTemp

Caption: Troubleshooting workflow for impurity reduction.

Optimization Protocol:

  • Confirm Impurity Identity: If possible, use mass spectrometry or NMR to identify the main impurities. This will confirm if they are elimination or hydrolysis products.

  • Lower the Temperature: If high-temperature side reactions are suspected, reduce the reaction temperature significantly. For instance, if you were running the reaction at 90 °C, try running it at 50-60 °C.[7][8]

  • Extend Reaction Time: A lower temperature will slow the desired reaction as well. Compensate by extending the total reaction time and monitoring carefully for completion.

  • Consider a Milder Base: If lowering the temperature drastically reduces the reaction rate, consider switching to a less aggressive base (e.g., K₂CO₃ instead of NaH) which can sometimes suppress elimination pathways even at moderate temperatures.[9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for the alkylation of this compound?

A1: A sensible starting point for a typical Williamson ether synthesis involving a reactive benzyl bromide is between 50 °C and 80 °C .[1] Many laboratory procedures are conducted within this range for 1 to 8 hours.[1] Solvents like DMF or acetonitrile are commonly used as they are polar aprotic and facilitate the SN2 mechanism.[1] It is always advisable to start in the lower end of this range (e.g., 50-60 °C) and monitor the reaction's progress before increasing the temperature.

Q2: How does the choice of solvent and base impact the optimal reaction temperature?

A2: The solvent and base are critically linked to temperature optimization.

  • Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal because they solvate the cation of the base (e.g., Na⁺ or K⁺) but not the nucleophilic anion, keeping it "free" and reactive. This high reactivity often allows for lower reaction temperatures compared to less polar solvents (like THF) or protic solvents (which would deactivate the nucleophile).[1]

  • Base: Strong, sterically hindered bases (e.g., potassium tert-butoxide) are more prone to promoting elimination, especially at elevated temperatures.[3] Weaker bases like potassium carbonate (K₂CO₃) are less likely to cause elimination and may allow for higher temperatures to be used to drive the substitution reaction to completion. Strong, non-hindered bases like sodium hydride (NaH) are very effective but require careful temperature control to prevent runaway reactions or byproduct formation.[3][8]

Q3: What is the role of a Phase Transfer Catalyst (PTC) and how does it affect the required temperature?

A3: A Phase Transfer Catalyst (PTC), such as tetrabutylammonium bromide (TBAB) or 18-crown-6, is used in reactions where the nucleophile (e.g., sodium phenoxide) and the electrophile (benzyl bromide) are in different phases (e.g., a solid-liquid or liquid-liquid system).[1][10]

Mechanism of Action & Temperature Effect: The PTC transports the nucleophilic anion from the solid/aqueous phase into the organic phase where the benzyl bromide resides, allowing the reaction to occur. By increasing the effective concentration of the nucleophile in the organic phase, a PTC can dramatically accelerate the reaction rate. This increased efficiency often allows the reaction to be run at a lower temperature than would otherwise be required, which in turn helps to minimize temperature-dependent side reactions.[1]

Caption: Role of a Phase Transfer Catalyst (PTC).

Q4: How should I design a systematic experiment to identify the optimal reaction temperature?

A4: A Design of Experiments (DoE) approach, even a simple one, is the most effective method. A temperature screening study is a fundamental part of this.

Experimental Protocol: Temperature Screening for Optimal Yield and Purity

  • Define Range and Intervals: Based on literature and preliminary tests, define a temperature range to investigate (e.g., 40 °C to 100 °C). Select 4-5 evenly spaced setpoints (e.g., 40, 60, 80, 100 °C).

  • Prepare Master Solutions: To ensure consistency, prepare master solutions of your nucleophile/base mixture and your this compound solution.

  • Set Up Parallel Reactions: In identical reaction vessels, charge the nucleophile/base solution and bring each vessel to its designated temperature (40, 60, 80, 100 °C) using parallel synthesis equipment or separate oil baths.[6]

  • Initiate Reactions Simultaneously: Add the benzyl bromide solution to each vessel simultaneously to start the reactions.

  • Uniform Monitoring: Monitor each reaction by TLC/HPLC at identical time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Quench and Analyze: Once the reaction at the most promising temperature appears complete (or after a fixed maximum time), quench all reactions.

  • Data Compilation and Analysis: Carefully isolate the crude product from each reaction and determine the yield and purity (via HPLC or qNMR). Plot the results as shown in the table below to visualize the relationship between temperature, yield, and purity.

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
40246598Very slow, but clean reaction
6089297Good conversion, minimal byproducts
8039590Fast reaction, noticeable impurity formation
10019475Very fast, significant decomposition/byproducts

From this data, 60 °C represents the optimal balance, providing a high yield in a reasonable timeframe with excellent purity.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications - Organic Process Research & Development. [Link]

  • Caldwell, G., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]

  • ResearchGate. Optimization of the reaction conditions for the alkylation step using bromide 4. [Link]

  • ResearchGate. Optimization of the reaction conditions for the alkylation step using bromide 5. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Reddit. Williamson Ether synthesis : r/OrganicChemistry. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Royal Society of Chemistry. The effect of temperature on reaction rate. [Link]

  • X-Terra Planet. Best Practices for Working with Chemical Reactions in the Lab. [Link]

  • Science News Explores. Experiment: Test the effect of temperature on reaction time. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: Reaction: Analysis I. [Link]

  • California State University, Stanislaus. Williamson Ether Synthesis. [Link]

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Preventing elimination side products with benzylic bromides

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzylic Bromide Reactions

Introduction: Navigating the Complex Reactivity of Benzylic Bromides

Benzylic bromides are versatile synthetic intermediates, prized for their heightened reactivity in nucleophilic substitution reactions. This reactivity stems from the ability of the adjacent aromatic ring to stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 pathway.[1][2] However, this same electronic feature also makes them prone to elimination reactions (E1 and E2), which compete with the desired substitution and often lead to undesired styrene derivatives.

This guide is designed as a central resource for researchers, scientists, and drug development professionals to troubleshoot and control these competing pathways. We will move from addressing common experimental failures to a deeper mechanistic understanding, providing you with the expert insights and practical protocols needed to favor substitution and maximize the yield of your target molecule.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered in the lab.

Q1: "My primary (1°) benzylic bromide reaction is sluggish and I'm seeing significant elimination byproducts. How can I improve my yield of the substitution product?"

A1: This is a classic case where reaction conditions are not optimized for the SN2 pathway, which should be the dominant mechanism for a primary substrate.[3][4] A sluggish reaction suggests a weak nucleophile or inhibiting solvent, while the presence of elimination products points to excessive temperature or a base that is too strong or sterically hindered.

Immediate Troubleshooting Steps:

  • Assess Your Nucleophile: Ensure you are using a strong, non-bulky nucleophile. Good choices include iodide (I⁻), azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻).[5] If you are using an oxygen nucleophile like an alkoxide (RO⁻), which is also a strong base, elimination becomes a significant risk.[6]

  • Switch to a Polar Aprotic Solvent: Your choice of solvent is critical. Polar protic solvents (like ethanol or water) will solvate and weaken your nucleophile through hydrogen bonding, slowing down the SN2 reaction.[7] Switch to a polar aprotic solvent such as DMSO , DMF , or acetone . These solvents solvate the counter-ion but leave the nucleophile "naked" and highly reactive, dramatically accelerating the SN2 rate.[3][7]

  • Lower the Reaction Temperature: Elimination reactions, both E1 and E2, are favored at higher temperatures.[8][9][10] They have a higher activation energy and a more favorable entropy term (ΔS) than substitution reactions.[8][10] Running your reaction at room temperature or even 0 °C can significantly suppress the formation of the elimination byproduct.

Q2: "I'm working with a secondary (2°) benzylic bromide and getting a messy mixture of substitution and elimination products. How can I gain control?"

A2: Secondary benzylic halides are the most challenging substrates because all four major pathways (SN1, SN2, E1, E2) are viable and in direct competition.[3][4][11] Your strategy must be to deliberately favor one pathway while suppressing the others. To favor substitution, you must push the reaction towards either a pure SN1 or a pure SN2 mechanism.

Decision Workflow for Secondary Benzylic Bromides:

Below is a workflow to help you decide on the optimal conditions.

G sub Secondary Benzylic Bromide q1 What is the nature of my reagent? sub->q1 strong Strong Nucleophile (Weakly Basic) q1->strong  Strong weak Weak Nucleophile (e.g., H2O, ROH) q1->weak  Weak sn2_path Favor SN2 Pathway strong->sn2_path sn1_path Favor SN1 Pathway weak->sn1_path sn2_cond Use Polar APROTIC Solvent (DMSO, DMF) Keep Temperature LOW (0-25 °C) Result: Inversion of Stereochemistry sn2_path->sn2_cond sn1_cond Use Polar PROTIC Solvent (H2O, EtOH) Keep Temperature LOW (suppresses E1) Result: Racemization sn1_path->sn1_cond

Caption: Decision workflow for secondary benzylic bromides.

  • To Favor SN2: Use a strong nucleophile that is a relatively weak base (e.g., I⁻, CN⁻, N₃⁻) in a polar aprotic solvent (DMF, DMSO) at a low temperature.[4] This maximizes the rate of the bimolecular substitution while minimizing the competing E2 elimination.

  • To Favor SN1: Use a weak, non-basic nucleophile, which is often the solvent itself (a solvolysis reaction), such as methanol or water.[12][13] These polar protic solvents stabilize the benzylic carbocation intermediate.[14] Critically, keep the temperature low. SN1 and E1 reactions share the same rate-determining step (carbocation formation), but low temperatures will favor the substitution product.[6][9]

Deep Dive: Mechanistic Considerations (FAQs)

Understanding the "why" behind these recommendations is key to adapting them to your specific system.

Q3: Why are benzylic bromides susceptible to both SN1 and SN2 reactions?

A3: This dual reactivity is central to their utility and their challenges.

  • SN1: The C-Br bond can break to form a benzylic carbocation. This carbocation is highly stabilized by resonance, as the positive charge can be delocalized into the aromatic ring. This stability lowers the activation energy for its formation, making the SN1 (and competing E1) pathway accessible.[3][15][16]

  • SN2: For primary and secondary systems, the benzylic carbon is not sterically congested, allowing for a nucleophile to perform a backside attack.[17][18] Furthermore, the p-orbitals of the benzene ring can overlap with the p-orbitals in the trigonal bipyramidal transition state, stabilizing it and accelerating the SN2 reaction rate compared to a simple alkyl halide.[1][2]

G cluster_0 Bimolecular Pathways (SN2/E2) cluster_1 Unimolecular Pathways (SN1/E1) BenzylicBromide1 Benzylic Bromide TS_SN2 [SN2 Transition State] (Planar Ring Stabilization) BenzylicBromide1->TS_SN2 TS_E2 [E2 Transition State] BenzylicBromide1->TS_E2 Reagent1 Strong Nu⁻/Base Reagent1->TS_SN2 Reagent1->TS_E2 Product_SN2 Substitution Product TS_SN2->Product_SN2 Product_E2 Elimination Product TS_E2->Product_E2 BenzylicBromide2 Benzylic Bromide Carbocation Benzylic Carbocation (Resonance Stabilized) BenzylicBromide2->Carbocation Slow, RDS Product_SN1 Substitution Product Carbocation->Product_SN1 Fast, + Nu⁻ Product_E1 Elimination Product Carbocation->Product_E1 Fast, - H⁺ Reagent2 Weak Nu⁻/Base

Caption: Competing unimolecular and bimolecular pathways.

Q4: How do I differentiate between a "good nucleophile" and a "strong base" to avoid elimination?

A4: This is a crucial distinction. All nucleophiles are potential bases, and vice-versa.[6] The key is to select reagents where nucleophilicity dominates over basicity.

  • Strong Nucleophiles / Weak Bases: These reagents are highly polarizable and often have a negative charge on a large atom. Examples include I⁻, Br⁻, RS⁻, N₃⁻, and CN⁻. They excel at attacking an electrophilic carbon but are not particularly effective at abstracting a proton.

  • Strong Bases: These are typically small, highly electronegative atoms with a localized negative charge (e.g., OH⁻, RO⁻) or are sterically hindered to prevent them from acting as nucleophiles (e.g., tert-butoxide, LDA).[6][19] Sterically hindered, non-nucleophilic bases are specifically designed to promote elimination by abstracting a proton while being too bulky to attack the carbon center.[19][20]

Reagent TypePrimary FunctionFavored ReactionExamples
Strong Nucleophile, Weak Base Attacks electrophilic carbonSN2 NaI, KCN, NaSMe, NaN₃
Strong Base, Strong Nucleophile Competes between attack and proton abstractionSN2 / E2 NaOH, NaOMe, NaOEt
Strong, Bulky, Non-Nucleophilic Base Sterically hindered from attacking carbonE2 KOtBu, LDA, DBU[19][21]
Weak Nucleophile, Weak Base Poorly reactive; requires carbocation formationSN1 / E1 H₂O, MeOH, EtOH

Caption: Comparison of common reagent types and their favored reaction pathways.

Q5: What is the thermodynamic reason that heat favors elimination?

A5: The preference for elimination at higher temperatures is rooted in the Gibbs free energy equation: ΔG = ΔH - TΔS .

  • Entropy (ΔS): Elimination reactions typically have a more positive change in entropy than substitution reactions. In an elimination, two reactant molecules (substrate + base) generate three product molecules (alkene + conjugate acid + leaving group ion). In substitution, two reactants yield only two products. This increase in the number of molecules leads to a greater increase in disorder (positive ΔS).[8][10]

  • Temperature's Role: The temperature (T) term in the Gibbs equation amplifies the effect of entropy. As T increases, the -TΔS term becomes more negative. Because elimination has a larger positive ΔS, its ΔG becomes more favorable (more negative) at a faster rate than substitution as the temperature rises.[8][10]

Practical Protocols & Methodologies

Protocol 1: Maximizing SN2 Substitution on a Primary Benzylic Bromide

This protocol is designed to maximize the yield of the substitution product from a primary benzylic bromide using sodium azide as the nucleophile.

Objective: Convert benzyl bromide to benzyl azide, suppressing the formation of styrene.

Materials:

  • Benzyl bromide

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen inlet

Step-by-Step Methodology:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen to ensure anhydrous conditions.

  • Reagent Addition: To the flask, add sodium azide (1.2 equivalents) followed by anhydrous DMF. Stir the suspension to dissolve the salt as much as possible.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to disfavor the E2 pathway. [8]

  • Substrate Addition: Dissolve benzyl bromide (1.0 equivalent) in a small amount of anhydrous DMF and add it dropwise to the stirring suspension over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly pouring the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude benzyl azide.

  • Purification: Purify the product via flash column chromatography if necessary.

References

  • Hunt, I. (n.d.). Ch 8: Substitution or Elimination? University of Calgary. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 6.18 Substitution versus Elimination. Retrieved from [Link]

  • Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]

  • Ashenhurst, J. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Why substitution and elimination reactions are favored respectively at lower and higher temperature? Retrieved from [Link]

  • Studley AI. (2025). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

  • OrgoSolver. (n.d.). SN1, SN2, E1, E2: How to Choose the Mechanism. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 11.5: Characteristics of the SN1 Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

  • OpenStax. (2023). 11.5 Characteristics of the SN1 Reaction. Organic Chemistry. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Non-nucleophilic bases – Knowledge and References. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 7.4: 7-5 Characteristics of the SN1 Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Retrieved from [Link]

  • CHEMEUROPE.COM. (n.d.). Non-nucleophilic base. Retrieved from [Link]

  • Mugberia Gangadhar Mahavidyalaya. (n.d.). SUBSTITUTION AND ELIMINATION REACTIONS. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SN1 SN2 E1 E2 – How to Choose the Mechanism. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

  • Study.com. (n.d.). Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions? Retrieved from [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions. YouTube. Retrieved from [Link]

  • Chad's Prep. (2018). 10.4 Allylic and Benzylic Bromination Using NBS. YouTube. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch 11: Eliminations of benzylic systems. University of Calgary. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 3-(4-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Fluorophenoxy)benzyl Bromide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in nucleophilic substitution reactions. By understanding the underlying chemical principles and potential pitfalls, you can systematically optimize your reaction conditions for improved yields and purity.

Introduction to this compound

This compound is a versatile reagent commonly used in organic synthesis. As a benzylic bromide, its reactivity is significantly enhanced due to the adjacent aromatic ring. This structure can stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction.[1][2] This dual reactivity profile means that reaction outcomes are highly sensitive to experimental conditions. Low conversion rates are often a result of suboptimal conditions that fail to favor the desired pathway or that promote competing side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound has a very low conversion rate. Where should I start troubleshooting?

A low conversion rate is a common issue that can often be traced back to foundational experimental parameters. Before delving into complex mechanistic problems, perform these initial checks.

Initial Diagnostic Checklist:

  • Reagent Purity and Integrity:

    • This compound: This reagent can be sensitive to moisture and light. Ensure it has been stored correctly in a cool, dark, and dry place. Purity can be checked by NMR or melting point analysis. Impurities or degradation can inhibit the reaction.

    • Nucleophile: Verify the purity and activity of your nucleophile. If it is a salt (e.g., sodium azide, potassium cyanide), ensure it is anhydrous, as water can compete as a nucleophile.

    • Solvent: Use anhydrous grade solvents. The presence of water can lead to hydrolysis of the benzyl bromide, forming the corresponding alcohol as a major byproduct.[3]

  • Reaction Stoichiometry:

    • Ensure the molar ratios of your reactants are correct. For SN2 reactions, a slight excess of the nucleophile (1.1 to 1.5 equivalents) can help drive the reaction to completion.

  • Reaction Atmosphere and Setup:

    • Many nucleophiles (especially carbanions, amides, or alkoxides) are sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial.

    • Ensure all glassware is thoroughly dried (oven- or flame-dried) before use.

  • Temperature Control:

    • Was the reaction run at the intended temperature? Inconsistent heating can lead to incomplete reactions. Conversely, excessive heat can promote undesirable elimination side reactions.[3]

If these initial checks do not resolve the issue, the problem likely lies with the core reaction conditions (solvent, nucleophile strength, etc.), which are addressed in the following sections.

Q2: I am observing multiple products, including 3-(4-Fluorophenoxy)benzyl alcohol. What is causing this and how can it be prevented?

The formation of 3-(4-Fluorophenoxy)benzyl alcohol is a classic sign of hydrolysis or solvolysis, where the solvent (water or an alcohol) acts as the nucleophile.[3] This is particularly problematic in reactions that can proceed via an SN1 mechanism, as the benzylic carbocation is readily trapped by the solvent.

Causality:

  • Wet Solvents/Reagents: The most common cause is the presence of water in the reaction mixture.

  • Protic Solvents: Using polar protic solvents (e.g., methanol, ethanol, water) favors the SN1 pathway by stabilizing the carbocation intermediate.[4][5] These solvents can then directly participate in the reaction, leading to the solvolysis product.

Preventative Measures:

  • Use Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents. If possible, use freshly distilled solvents.

  • Solvent Selection: For SN2 reactions, which are generally preferred for primary halides, switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[6] These solvents enhance the nucleophilicity of anionic nucleophiles and do not participate in the reaction.[7][8]

Workflow for Minimizing Solvolysis

start Low Yield & 3-(4-Fluorophenoxy)benzyl Alcohol Detected check_water Check for Water Sources start->check_water dry_reagents Use Anhydrous Reagents & Solvents check_water->dry_reagents Yes protic_solvent Is a Protic Solvent Being Used? (e.g., MeOH, H2O) dry_reagents->protic_solvent switch_solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile) protic_solvent->switch_solvent Yes run_rxn Run Reaction Under Inert Atmosphere (N2/Ar) protic_solvent->run_rxn No switch_solvent->run_rxn end Improved Yield of Desired Product run_rxn->end cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway sn2_start R-Br + Nu⁻ sn2_ts Transition State [Nu---R---Br]⁻ sn2_start->sn2_ts sn2_end R-Nu + Br⁻ sn2_ts->sn2_end sn2_label Favored by: - Strong Nucleophiles - Polar Aprotic Solvents - Low Steric Hindrance sn1_start R-Br sn1_intermediate Carbocation Intermediate R⁺ + Br⁻ sn1_start->sn1_intermediate Rate-Determining Step sn1_end R-Nu + Br⁻ sn1_intermediate->sn1_end Fast sn1_step2 + Nu⁻ sn1_label Favored by: - Weak Nucleophiles - Polar Protic Solvents - Stable Carbocation

Caption: Competing SN1 and SN2 pathways for benzylic halides.

  • SN2 Reactions: These reactions require a strong, unhindered nucleophile to attack the electrophilic carbon in a single, concerted step.

    • Best Solvents: Polar aprotic solvents like Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) . [3]These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile "bare" and highly reactive. [6]* SN1 Reactions: These proceed through a carbocation intermediate. The stability of the benzylic carbocation makes this a viable pathway.

    • Best Solvents: Polar protic solvents like water, methanol, ethanol, and acetic acid . These solvents stabilize the carbocation intermediate through hydrogen bonding and dipole interactions, lowering the activation energy for its formation. [5][7]However, this often leads to unwanted solvolysis.

Solvent TypeExamplesEffect on ReactionRecommended Use Case
Polar Aprotic DMF, DMSO, Acetonitrile, AcetoneIncreases nucleophile reactivity; Favors SN2 Reactions with strong, anionic nucleophiles (e.g., CN⁻, N₃⁻, RS⁻).
Polar Protic Water, Methanol, EthanolStabilizes carbocation; Favors SN1 Generally avoided unless solvolysis is the desired outcome. [4]
Nonpolar Toluene, Hexane, DichloromethanePoor solubility for many nucleophiles; slow reaction ratesNot generally recommended for nucleophilic substitutions.
Q4: My nucleophile is weak or sterically hindered. What can I do to improve the conversion rate?

When dealing with a poor nucleophile, you must adjust conditions to either enhance its reactivity or switch to a mechanism that is less dependent on nucleophile strength.

Strategies to Improve Reactivity:

  • Increase Temperature: Gently warming the reaction can increase the rate. However, monitor carefully, as higher temperatures can also favor elimination (E2) side reactions. A good starting point is 40-60 °C.

  • Use a Stronger Base (for generating the nucleophile): If your nucleophile is generated in situ (e.g., deprotonating an alcohol to form an alkoxide), ensure you are using a sufficiently strong, non-nucleophilic base (e.g., NaH instead of NaOH or K₂CO₃).

  • Employ a Phase-Transfer Catalyst (PTC): For reactions with anionic nucleophiles that have poor solubility in organic solvents, a PTC like tetrabutylammonium bromide (TBAB) can be highly effective. The PTC transports the nucleophile from the solid or aqueous phase into the organic phase, dramatically accelerating the reaction.

  • Change the Counter-ion: For a given anionic nucleophile, the salt of a larger, "softer" cation (like Cesium or Potassium) is often more soluble and reactive in aprotic solvents than the sodium or lithium salt.

Considering Steric Hindrance:

This compound itself has some bulk. If your nucleophile is also sterically demanding (e.g., a t-butoxide), the backside attack required for an SN2 reaction will be slow. [9][10]In such cases:

  • Increase Reaction Time and Temperature: Allow more time and energy for the reaction to proceed.

  • Consider a less hindered nucleophile if possible.

Decision Tree for Optimizing Conditions

action action start Low Conversion Rate nucleophile Is the Nucleophile Strong & Non-Bulky? start->nucleophile solvent Is the Solvent Polar Aprotic? nucleophile->solvent Yes action_weak_nuc Increase Temp & Reaction Time. Consider S_N1-favoring conditions if solvolysis is not an issue. nucleophile->action_weak_nuc No temp Is Temp. Optimized? solvent->temp Yes action_sn2 Use Polar Aprotic Solvent (DMF, MeCN) solvent->action_sn2 No ptc Is Nucleophile Solubility an Issue? temp->ptc No action_temp Increase Temp to 40-60°C. Monitor for Elimination. temp->action_temp No action_ptc Add Phase-Transfer Catalyst (e.g., TBAB) ptc->action_ptc Yes end Reaction Optimized ptc->end No action_sn2->temp action_temp->ptc action_ptc->end action_weak_nuc->end

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-(4-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 3-(4-fluorophenoxy)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Authored from the perspective of a Senior Application Scientist, this document explains the causality behind experimental choices to help you troubleshoot and succeed in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a potentially challenging substrate in cross-coupling reactions?

Benzylic halides, including this compound, present unique challenges compared to aryl halides. Their reactivity profile is dominated by:

  • High Reactivity: The C(sp³)–Br bond is highly activated, leading to rapid oxidative addition, which is often the desired first step in a catalytic cycle.[1]

  • Propensity for Side Reactions: This high reactivity can also be a double-edged sword. Benzylic halides are prone to several undesired pathways that compete with the desired cross-coupling reaction:

    • Homocoupling (Wurtz-type reaction): Two molecules of the benzyl bromide can couple to form a 1,2-diaryl ethane byproduct. This is particularly problematic with highly reactive organometallic intermediates.[2][3]

    • Elimination Reactions: Under strongly basic conditions, elimination can occur, especially if there are protons on the benzylic carbon.[4]

    • SN2 Reactions: The benzylic position is susceptible to direct nucleophilic attack by the base, solvent, or the nucleophilic coupling partner, bypassing the catalytic cycle entirely.

The key to success is to select a catalyst system where the rate of the desired catalytic turnover (oxidative addition, transmetalation, reductive elimination) is significantly faster than these competing side reactions.

Q2: What are the best starting points for catalyst and ligand selection for a Suzuki-Miyaura coupling with this substrate?

For Suzuki-Miyaura reactions with benzylic bromides, the goal is to facilitate a rapid and clean oxidative addition and subsequent transmetalation.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride complexes with bulky phosphine ligands are excellent starting points.[5] Using a pre-formed catalyst (precatalyst) can sometimes give more consistent results than generating the active Pd(0) species in situ.

  • Ligands: Bulky, electron-rich phosphine ligands are highly recommended. They promote the crucial oxidative addition step and stabilize the palladium center.[5] Excellent choices include:

    • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are known to be effective for challenging couplings.

    • Dicyclohexylphenylphosphine (PCy₂Ph) or tricyclohexylphosphine (PCy₃): These are also robust choices.

    • DPPF (1,1'-Bis(diphenylphosphino)ferrocene): PdCl₂(dppf) is a very common and effective catalyst for a wide range of Suzuki reactions and has shown success with benzyl halides.[6]

Q3: For a Buchwald-Hartwig amination, what catalyst systems are recommended?

The Buchwald-Hartwig amination requires a catalyst system that can effectively couple an amine with the benzyl bromide without promoting side reactions.

  • Palladium Source: Again, Pd(OAc)₂ or dedicated Buchwald-Hartwig precatalysts (e.g., G3 or G4 precatalysts) are superior choices. Using Pd(OAc)₂ directly can be unreliable, and precatalysts ensure more consistent formation of the active catalyst.[7][8]

  • Ligands: The choice of ligand is critical and often depends on the nature of the amine (primary, secondary, hindered).

    • BrettPhos: Shows excellent scope and selectivity for the arylation of primary amines.[9]

    • XPhos: A versatile ligand suitable for a wide range of amines.

    • Josiphos-type ligands: These ferrocene-based ligands are also highly efficient.[9]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened.[10]

Q4: Can I perform a Sonogashira coupling with this substrate? What are the common pitfalls?

Yes, but Sonogashira couplings with benzylic halides can be problematic. The standard conditions often lead to a mixture of products or catalyst decomposition.

  • Challenges: Direct Sonogashira coupling on benzyl bromide is often discouraged as it may not proceed as desired.[11] The reaction conditions can promote homocoupling of the alkyne (Glaser coupling) or decomposition of the palladium catalyst, often observed as the formation of palladium black.[12]

  • Recommended Approach: A more reliable strategy involves a palladium-catalyzed sp–sp³ cross-coupling using a pre-formed lithium acetylide rather than a terminal alkyne with a copper co-catalyst. This approach has shown remarkable functional group tolerance and proceeds rapidly at room temperature.[3][13]

  • Catalyst System for Lithium Acetylide Coupling: A simple system of a palladium source (like Pd(OAc)₂) with a suitable ligand can be effective. The absence of a copper co-catalyst and a strong amine base minimizes many of the common side reactions.

Troubleshooting Guide: Common Experimental Issues

Problem: My reaction has stalled, and I have a low yield of the desired product.

This is the most common issue in cross-coupling reactions. A systematic approach is needed to identify the root cause.

Q: How can I determine if my catalyst is the problem?

A: Catalyst inactivity or decomposition is a primary cause of low yield.

  • Cause 1: Inefficient Pd(0) Generation. If you are not using a precatalyst, the reduction of your Pd(II) source (e.g., Pd(OAc)₂) to the active Pd(0) species may be inefficient. This is a known issue with Pd(OAc)₂.[7]

    • Solution: Switch to a palladium precatalyst (e.g., a Buchwald G3 precatalyst for aminations or PdCl₂(dppf) for Suzuki couplings). These are designed for reliable and clean generation of the active catalyst.[6][8]

  • Cause 2: Catalyst Poisoning. While the fluoro- and ether groups on your substrate are generally robust, other functionalities in your coupling partner (e.g., unprotected thiols) can poison the catalyst. Ensure all reagents are pure. Iodide, if present as an impurity or as the leaving group on the coupling partner, can also inhibit or poison the catalyst in some cases.[4][8]

  • Cause 3: Oxidative Addition is Too Slow. This is the rate-limiting step in many cross-coupling cycles. For a C(sp³)–Br bond, this step is generally fast, but a poorly chosen ligand can hinder it.[14]

    • Solution: Ensure you are using a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, PCy₃). These ligands accelerate oxidative addition.[5]

Q: Could the base or solvent be the issue?

A: Absolutely. The choice of base and solvent is critical for both solubility and reactivity.

  • Cause 1: Incorrect Base Strength.

    • For Suzuki couplings, a base like K₂CO₃ or Cs₂CO₃ is often sufficient. If the reaction is slow, a stronger base like K₃PO₄ may be needed.[5]

    • For Buchwald-Hartwig aminations, NaOtBu is standard. If you suspect your substrate is sensitive to this strong base, you may need to switch to Cs₂CO₃, but expect a slower reaction rate.[10]

  • Cause 2: Poor Solubility. The catalyst, substrate, and base must have adequate solubility in the reaction solvent.

    • Solution: Common solvents for these reactions include toluene, dioxane, and THF.[5][7] If solubility is an issue, consider a more polar solvent like DMF, but be aware that this can sometimes promote side reactions.

  • Cause 3: Solvent Quality. Solvents must be anhydrous and deoxygenated. Water and oxygen can lead to catalyst deactivation and unwanted side reactions, such as boronic acid decomposition in Suzuki couplings.

Troubleshooting Flowchart for Low Yield

G start Low or No Yield Observed check_catalyst 1. Verify Catalyst System start->check_catalyst check_conditions 2. Check Reaction Conditions check_catalyst->check_conditions Catalyst seems OK catalyst_issue Is the catalyst appropriate? Using a precatalyst? check_catalyst->catalyst_issue No check_reagents 3. Assess Reagent Quality check_conditions->check_reagents Conditions seem OK base_issue Is the base appropriate? (e.g., NaOtBu for Amination, K2CO3/Cs2CO3 for Suzuki) check_conditions->base_issue No reagent_purity Are all reagents pure and dry? (Substrate, Coupling Partner) check_reagents->reagent_purity No ligand_issue Is the ligand bulky and electron-rich (e.g., XPhos)? catalyst_issue->ligand_issue Yes solve_catalyst Action: Switch to a Pd Precatalyst (e.g., G3-XPhos) catalyst_issue->solve_catalyst No solve_ligand Action: Screen bulky phosphine ligands (SPhos, RuPhos, etc.) ligand_issue->solve_ligand No solvent_issue Is the solvent anhydrous and degassed? (Toluene, Dioxane) base_issue->solvent_issue Yes solve_base Action: Screen alternative bases (e.g., K3PO4, LHMDS) base_issue->solve_base No temp_issue Is the temperature optimal? (Typically 80-110 °C) solvent_issue->temp_issue Yes solve_solvent Action: Use freshly dried, degassed solvent solvent_issue->solve_solvent No solve_temp Action: Optimize temperature. Too high can cause degradation. temp_issue->solve_temp No solve_reagents Action: Re-purify starting materials. Ensure boronic acid is not decomposed. reagent_purity->solve_reagents No

Caption: Decision-making flowchart for troubleshooting low product yield.

Problem: I am observing significant formation of a byproduct with a mass double that of my starting material.

This is a classic sign of homocoupling, a common side reaction with reactive benzylic halides.

Q: How can I suppress the homocoupling of this compound?

A: Homocoupling occurs when the organopalladium intermediate reacts with another molecule of the starting benzyl bromide instead of the intended coupling partner.

  • Cause: This pathway becomes competitive if the transmetalation step (e.g., with the boronic acid) is slow relative to the second oxidative addition. Electron-rich benzyl bromides can be particularly susceptible.[2]

  • Solutions:

    • Optimize Ligand Choice: Use a very bulky ligand. The steric hindrance can disfavor the approach of a second bulky benzyl bromide molecule to the palladium center.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nucleophilic coupling partner (e.g., boronic acid or amine). This increases its concentration and favors the productive transmetalation pathway.

    • Lower Reaction Temperature: While this may slow down the overall reaction, it can disproportionately slow the rate of the undesired homocoupling reaction. A screen of temperatures from 60 °C to 100 °C is advisable.

    • Consider a Different Catalyst System: In some cases, nickel-based catalysts can offer different selectivity profiles and may suppress homocoupling, although they come with their own set of challenges. Iron-catalyzed cross-electrophile coupling has also been shown to be effective for benzyl halides, circumventing undesired elimination pathways.[4][15]

Visualizing the Competing Pathways

G cluster_0 Catalytic Cycle cluster_1 Side Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-Br Pd_Intermediate R-Pd(II)-Br OxAdd->Pd_Intermediate Transmetalation Transmetalation (with Nu-M) Pd_Intermediate->Transmetalation Homocoupling Homocoupling Pd_Intermediate->Homocoupling + R-Br (Slow Transmetalation) RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 - Product Product Desired Product (R-Nu) RedElim->Product Byproduct Homocoupled Product (R-R) Homocoupling->Byproduct

Caption: Desired catalytic cycle vs. the competing homocoupling side reaction.

Protocols & Methodologies

General Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with an arylboronic acid.

ParameterRecommendationRationale
Palladium Source PdCl₂(dppf)A reliable, air-stable precatalyst that shows broad utility.[6]
Ligand dppf (in precatalyst)Provides a good balance of steric bulk and electronic properties.
Catalyst Loading 1-3 mol %Lower loadings can be used on larger scales, but 2-3% is a good starting point for optimization.
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Mild conditions to prevent substrate degradation. Cs₂CO₃ is more soluble and often more effective.[5]
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OAqueous conditions are standard for Suzuki couplings with boronic acids.[6]
Temperature 80-100 °CSufficient to drive the reaction without causing significant decomposition.

Step-by-Step Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.5 equiv.), and the PdCl₂(dppf) catalyst (0.02 equiv.).

  • Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Add the degassed solvent mixture (e.g., dioxane and water) via syringe.

  • Place the vial in a preheated heating block at the desired temperature (e.g., 90 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a starting point for coupling this compound with a primary or secondary amine.

ParameterRecommendationRationale
Palladium Source BrettPhos Pd G3 PrecatalystAir-stable, highly active precatalyst for reliable results.[9]
Ligand BrettPhos (in precatalyst)Excellent ligand for the amination of a wide range of primary amines.[9]
Catalyst Loading 1-2 mol %Precatalysts are highly efficient, allowing for lower loadings.
Base NaOtBu (1.2-1.5 equiv.)Strong, non-nucleophilic base essential for deprotonating the amine and facilitating the catalytic cycle.[10]
Solvent Toluene or DioxaneAnhydrous, apolar aprotic solvents are standard.[9]
Temperature 90-110 °CTypical temperature range for these couplings.

Step-by-Step Procedure:

  • Inside a glovebox, add the BrettPhos Pd G3 precatalyst (0.015 equiv.) and NaOtBu (1.4 equiv.) to an oven-dried reaction vial with a stir bar.

  • Outside the glovebox, add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the vial, remove from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Place the vial in a preheated heating block at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Semenya, J., Yang, Y., & Picazo, E. (2022). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society. Available at: [Link]

  • Semenya, J., Yang, Y., & Picazo, E. (2022). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. ChemRxiv. Available at: [Link]

  • Semenya, J., Yang, Y., & Picazo, E. (2022). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. PMC. Available at: [Link]

  • Mako, T. L., & Farrell, W. D. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH. Available at: [Link]

  • Various Authors. (n.d.). Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids in the Presence of a Tetraphosphine/Palladium Catalyst. ResearchGate. Available at: [Link]

  • Mirica, L. M., et al. (2023). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. NIH. Available at: [Link]

  • Amatore, C., et al. (n.d.). Rates of the Oxidative Addition of Benzyl Halides to a Metallacyclic Palladium(II) Complex and of the Reductive Elimination from a Benzyl-Palladium(IV) Complex. ResearchGate. Available at: [Link]

  • Mirica Group. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. University of Illinois. Available at: [Link]

  • Molander, G. A., et al. (2007). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • Vetticatt, M., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

  • Reddit Community. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • Reddy, V. P., et al. (2007). Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. PMC. Available at: [Link]

  • Kumar, A., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. Available at: [Link]

  • van der Heijden, J., et al. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Royal Society of Chemistry. Available at: [Link]

  • Reddit Community. (2021). Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. Available at: [Link]

  • Reddit Community. (n.d.). Reactivity of benzyl bromides. Reddit. Available at: [Link]

  • Organ, M. G., et al. (2006). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society. Available at: [Link]

  • Reddit Community. (n.d.). Brainstorming a Buchwald-Hartwig coupling. Reddit. Available at: [Link]

  • Various Authors. (n.d.). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate. Available at: [Link]

  • van der Heijden, J., et al. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. NIH. Available at: [Link]

  • Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

Sources

Managing lachrymatory effects of 3-(4-Fluorophenoxy)benzyl Bromide in the lab

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Fluorophenoxy)benzyl Bromide. This guide is designed to provide you with in-depth, field-proven insights into managing the potent lachrymatory effects of this compound, ensuring both the integrity of your experiments and the safety of your laboratory personnel.

Understanding the Challenge: The Lachrymatory Nature of Benzyl Bromides

This compound belongs to the family of benzyl bromides, which are well-known for their lachrymatory properties, meaning they are potent tear-inducing agents.[1][2][3] This effect is due to the chemical's ability to react with moisture, such as that found in the eyes, mucous membranes, and respiratory tract, to produce hydrogen bromide (HBr) gas.[4] This acidic gas is a strong irritant, causing immediate and often intense pain, tearing, and respiratory discomfort.[1][3][5]

The reactivity of the benzylic bromide is key to both its utility in organic synthesis and its hazardous nature. The carbon-bromine bond is susceptible to nucleophilic attack, making it a valuable reagent for introducing the 3-(4-fluorophenoxy)benzyl group into a molecule. However, this same reactivity is what makes it a potent lachrymator.

Troubleshooting Guide: Proactive and Reactive Measures

This section provides a structured approach to common issues encountered when handling this compound. The focus is on proactive prevention, but reactive measures are also detailed for when exposure occurs.

Issue Encountered Probable Cause(s) Preventative Measures & Corrective Actions
Mild to moderate eye and respiratory irritation upon opening the reagent bottle or during weighing. Inadequate ventilation, improper handling technique, or a leaking container.Prevention: Always handle this compound within a certified chemical fume hood with a tested and adequate face velocity.[6][7] Ensure the sash is at the lowest practical height. Correction: If irritation occurs, immediately close the container and the fume hood sash. Move to an area with fresh air.[8][9] If symptoms persist, seek medical attention.[8][9]
Strong lachrymatory effects experienced by personnel in the lab, even those not directly handling the compound. A significant spill or leak, improper disposal of contaminated materials, or inadequate containment during a reaction.Prevention: Conduct all work in a fume hood. Use secondary containment for reactions and storage. Dispose of all contaminated waste (pipette tips, weighing paper, etc.) in a clearly labeled, sealed waste container within the fume hood.[7] Correction: Evacuate non-essential personnel from the affected area.[5][10] If the spill is large, follow your institution's emergency procedures. For small spills within a fume hood, cover with an inert absorbent material like sand, dry lime, or soda ash, and then place in a sealed container for hazardous waste disposal.[10] Do not use water for cleanup as it can exacerbate the release of HBr gas.[10]
Skin irritation or redness after handling. Direct skin contact due to improper glove selection or a tear in the glove.Prevention: Wear appropriate chemical-resistant gloves.[6][10] Nitrile gloves may be suitable for incidental contact, but for extended handling, consider thicker, more resistant gloves. Always inspect gloves for tears or pinholes before use.[11] Correction: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[9][12][13] Seek medical attention if irritation persists.[8][13]
Persistent odor in the lab even after the experiment is complete. Residual contamination on lab surfaces, equipment, or in the ventilation system.Prevention: Decontaminate all surfaces and equipment that may have come into contact with the compound. A solution of sodium bicarbonate or another mild base can be used to neutralize any residual acidic byproducts. Correction: If a persistent odor is present, it may indicate a larger contamination issue. The lab's ventilation system may need to be assessed. Professional decontamination services may be necessary for significant contamination.[14]

Frequently Asked Questions (FAQs)

Q1: What is the minimum Personal Protective Equipment (PPE) required when working with this compound?

A1: At a minimum, you must wear:

  • Eye Protection: Chemical splash goggles and a face shield.[6][10] Standard safety glasses are not sufficient.

  • Hand Protection: Chemical-resistant gloves.[5][10] Always double-check the compatibility of your glove material with benzyl bromides.

  • Body Protection: A lab coat that is fully buttoned.[10]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7] In the case of a large spill or ventilation failure, a full-face respirator with an appropriate cartridge for organic vapors and acid gases should be used by trained personnel.[5]

Q2: How should I properly store this compound?

A2: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[6] It is also sensitive to light and moisture, so storage in a dark, dry location is recommended.[5][6] Keep it segregated from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[15]

Q3: What is the correct procedure for quenching a reaction containing this compound?

A3: Slowly and carefully add the reaction mixture to a quenching solution, such as a cold, dilute solution of sodium bicarbonate or another weak base. This should be done in a fume hood with vigorous stirring to neutralize any unreacted benzyl bromide and the HBr byproduct. Be aware that quenching can be exothermic.

Q4: What are the immediate first aid steps in case of accidental exposure?

A4:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8][12] Seek immediate medical attention.[8][13]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes.[5][9][13] Seek medical attention if irritation develops or persists.[8]

  • Inhalation: Move the person to fresh air at once.[8][9] If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5]

Q5: How should I dispose of waste contaminated with this compound?

A5: All waste, including empty containers, contaminated gloves, and absorbent materials, should be collected in a designated, labeled, and sealed container for hazardous waste.[10] Follow your institution's and local regulations for the disposal of hazardous chemical waste.[10] Do not mix with other waste streams unless compatibility has been confirmed.

Experimental Workflow Visualization

The following diagram illustrates the critical decision-making process and subsequent actions required in the event of a this compound spill in the laboratory.

Spill_Response_Workflow start Spill of 3-(4-Fluorophenoxy)benzyl Bromide Occurs assess_spill Assess Spill Size and Location start->assess_spill small_spill Small Spill (<100 mL) Inside Fume Hood assess_spill->small_spill Small & Contained large_spill Large Spill (>100 mL) or Outside Fume Hood assess_spill->large_spill Large or Uncontained ppe Don Appropriate PPE: - Respirator - Chemical Goggles & Face Shield - Heavy-duty Gloves - Lab Coat small_spill->ppe evacuate Evacuate Immediate Area Alert Lab Supervisor & EHS large_spill->evacuate evacuate->ppe Wait for Trained Responders contain Contain the Spill with Inert Absorbent Material (e.g., sand, soda ash) ppe->contain neutralize DO NOT USE WATER Neutralize with Dry Lime or Soda Ash contain->neutralize collect Carefully Collect Absorbed Material into a Sealed Hazardous Waste Container neutralize->collect decontaminate Decontaminate the Area with a Mild Base Solution (e.g., Sodium Bicarbonate) collect->decontaminate dispose Dispose of all Contaminated Waste According to Institutional Protocols decontaminate->dispose end Incident Report Filed End dispose->end

Caption: Workflow for managing a spill of this compound.

References

  • State of New Jersey. BENZYL BROMIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Benzyl bromide, 98%. Cole-Parmer. [Link]

  • Brandeis University. Lachrymators | Laboratory Safety. Brandeis University. [Link]

  • ResearchGate. Chemical Warfare Agent Degradation and Decontamination | Request PDF. ResearchGate. [Link]

  • Physicians for Human Rights. Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide. Physicians for Human Rights. [Link]

  • Taylor & Francis eBooks. Irritating and Lachrymatory Agents. Taylor & Francis eBooks. [Link]

  • PrepChem.com. Synthesis of 4-fluoro-3-phenoxy-benzyl bromide. PrepChem.com. [Link]

  • PubChem. This compound. PubChem. [Link]

  • National Crime Scene Cleanup. Tear Gas Cleanup and Remediation: A Comprehensive Guide. National Crime Scene Cleanup. [Link]

  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. NIOSH. [Link]

  • Princeton University. Hazardous Chemical Exposures. Office of Environmental Health and Safety. [Link]

  • Krishna Solvechem Ltd. MATERIAL SAFETY DATA SHEET - Benzyl bromide. KSCL. [Link]

  • PubChemLite. This compound (C13H10BrFO). PubChemLite. [Link]

  • Borden Institute. CHAPTER 16 - DECONTAMINATION OF CHEMICAL CASUALTIES. Borden Institute. [Link]

  • Hesperian Health Guides. First aid for chemicals. Hesperian Health Guides. [Link]

  • Sciencemadness.org. Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice!. Sciencemadness.org. [Link]

  • Prevor. CHAPTER 71 - Rapid Decontamination of Chemical Warfare Agents. Prevor. [Link]

  • Arh. Hig. Rada. Toksikol. IRRITANT COMPOUNDS: MILITARY RESPIRATORY IRRITANTS. PART I. LACRIMATORS. [Link]

  • DESIDOC. Decontamination of Chemical Warfare Agents. Online Publishing @ DESIDOC. [Link]

  • National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Zaera Research Group. [Link]

  • PubChem. Bromobenzyl Cyanide. PubChem. [Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. [Link]

  • PubMed Central. Chemical warfare agents. NIH. [Link]

Sources

Technical Support Center: Column Chromatography for 3-(4-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-(4-Fluorophenoxy)benzyl Bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) related to the column chromatography of this specific compound and its analogs. As a Senior Application Scientist, my goal is to provide not just steps, but the reasoning behind them, ensuring your purification is both successful and reproducible.

Troubleshooting Guide

Encountering issues during column chromatography is common. This section addresses specific problems you may face when purifying this compound, offering causative explanations and actionable solutions.

Problem 1: Low Yield or Complete Loss of Product

Symptoms:

  • You collect all fractions but recover very little or no desired product after solvent evaporation.

  • Significant streaking is observed on the analytical TLC plate, starting from the baseline.

Causality: Benzyl bromides can be susceptible to degradation on the acidic surface of standard silica gel.[1] The benzylic carbocation intermediate is relatively stable, making the compound prone to hydrolysis (if water is present in solvents) or reaction with the silica surface itself, leading to polar baseline impurities that will not elute.

Solutions:

  • Assess Silica Gel Stability: Before running a column, spot your crude product on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears at the baseline or significant streaking occurs that wasn't present in the initial spot, your compound is likely degrading.[1]

  • Use Deactivated Silica Gel: Neutralize the acidic silica by preparing a slurry with your non-polar solvent (e.g., hexane) containing 0.5-1% triethylamine. Pack the column with this slurry. This simple step can dramatically improve the recovery of acid-sensitive compounds.

  • Minimize Contact Time: Use flash chromatography with applied pressure rather than gravity chromatography.[2] A faster elution reduces the time the compound spends in contact with the stationary phase, minimizing degradation.

  • Consider Alumina: As an alternative, basic or neutral alumina can be used as the stationary phase for compounds that are highly sensitive to silica gel.[1]

Problem 2: Poor Separation of Product from Impurities

Symptoms:

  • Your product co-elutes with a closely-running impurity (Rf values are very similar).

  • All collected fractions appear to be mixed.

Causality: The solvent system (mobile phase) lacks the required selectivity to resolve the components of your mixture. The polarity difference between your product and the impurity is insufficient for the chosen eluent.

Solutions:

  • Thorough TLC Optimization: Do not proceed to the column without a well-optimized solvent system. Test various solvent combinations. If a hexane/ethyl acetate system fails, try a hexane/dichloromethane or hexane/ether system. The goal is to maximize the difference in Rf values (ΔRf) between your product and the nearest impurities. An ideal product Rf for column chromatography is between 0.2 and 0.4.

  • Employ a Shallow Gradient: Instead of isocratic (single solvent mixture) elution, use a shallow gradient. Start with a very non-polar mobile phase (e.g., 100% hexane) to elute highly non-polar impurities first.[3] Then, gradually and slowly increase the percentage of the more polar solvent (e.g., increase ethyl acetate by 0.5-1% increments). This can resolve compounds with very close Rf values.

  • Improve Column Packing: A poorly packed column with air bubbles or channels will lead to band broadening and poor separation. Ensure the silica gel is packed uniformly and is perfectly level at the top.

Problem 3: Product Elutes Too Quickly (With the Solvent Front)

Symptoms:

  • The product is found in the very first fractions collected.

  • The Rf value of the product is very high (>0.7) in your chosen eluent.

Causality: Your eluent is too polar for this specific compound. This compound is a relatively non-polar molecule. A mobile phase with even a small amount of a polar solvent can cause it to travel with the solvent front, offering no separation.[4]

Solutions:

  • Reduce Eluent Polarity: Prepare a new mobile phase with a significantly lower percentage of the polar component. It is common for benzyl bromides to require eluents with very low polarity, such as 1-2% ethyl acetate in hexane.[5]

  • Start with 100% Non-Polar Solvent: Begin the elution with 100% hexane or petroleum ether.[6] Collect a few column volumes of this eluent to ensure any highly non-polar "grease" is washed off before your compound begins to move. Then, begin introducing the polar solvent.

Troubleshooting Workflow Diagram

The following diagram provides a logical decision tree for diagnosing and solving common column chromatography issues.

TroubleshootingWorkflow start Poor Separation / Low Yield check_streaking Streaking or Baseline Spot on TLC? start->check_streaking check_rf Product Rf too high (>0.6)? check_streaking->check_rf No degradation Probable Degradation on Silica check_streaking->degradation Yes check_resolution Spots unresolved (ΔRf too small)? check_rf->check_resolution No too_polar Eluent is Too Polar check_rf->too_polar Yes bad_solvent Poor Solvent Selectivity check_resolution->bad_solvent Yes solution_degradation 1. Use Deactivated Silica (add 1% Et3N) 2. Run Column Faster (Flash) 3. Consider Alumina degradation->solution_degradation solution_polar 1. Decrease % of Polar Solvent 2. Start with 100% Hexane 3. Re-evaluate with TLC too_polar->solution_polar solution_solvent 1. Test Different Solvent Systems (e.g., Hexane/DCM) 2. Run a Shallow Gradient Elution 3. Ensure Column is Packed Well bad_solvent->solution_solvent ExperimentalWorkflow crude Crude Product tlc_analysis 1. TLC Analysis (Optimize Solvent System) crude->tlc_analysis column_prep 2. Column Preparation (Pack with Silica Gel) tlc_analysis->column_prep sample_load 3. Sample Loading (Dry Loading Recommended) column_prep->sample_load elution 4. Elution & Fraction Collection (Gradient or Isocratic) sample_load->elution fraction_analysis 5. Fraction Analysis (TLC Monitoring) elution->fraction_analysis pooling 6. Combine Pure Fractions & Evaporate Solvent fraction_analysis->pooling pure_product Pure Product pooling->pure_product

Sources

Impact of solvent choice on 3-(4-Fluorophenoxy)benzyl Bromide reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Fluorophenoxy)benzyl Bromide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile reagent. The reactivity of this benzylic bromide is exquisitely sensitive to reaction conditions, with solvent choice being the most critical parameter dictating success or failure. This document provides in-depth, field-tested insights and troubleshooting protocols to help you achieve your desired synthetic outcomes.

Introduction: The Duality of a Benzylic Bromide

This compound is a primary benzylic halide. This structure places it at a crossroads of nucleophilic substitution mechanisms. It can react via a concerted, bimolecular (SN2) pathway, or a stepwise, unimolecular (SN1) pathway.[1] The benzyl carbocation that would be formed in an SN1 reaction is stabilized by resonance with the aromatic ring, making this pathway accessible under the right conditions.[1][2] Conversely, as a primary halide, it is relatively unhindered, making it an excellent candidate for SN2 reactions.[3][4] The solvent you choose is the primary factor that will favor one pathway over the other.

Troubleshooting & FAQs

Q1: My reaction is extremely slow or isn't proceeding at all. What's the likely cause?

Answer: The most common cause of a stalled reaction is a mismatch between your solvent system and the intended reaction mechanism.

  • Causality: Nucleophilic substitution reactions require a polar solvent to dissolve the reactants.[5] However, the type of polar solvent is crucial. If you are attempting an SN2 reaction with a strong nucleophile but have chosen a polar protic solvent (e.g., ethanol, methanol, water), you are inadvertently sabotaging your reaction. Protic solvents have acidic protons (like in O-H or N-H bonds) that form a "cage" of hydrogen bonds around the nucleophile.[5][6] This solvation shell stabilizes the nucleophile, lowering its ground-state energy and significantly increasing the activation energy required for it to attack the electrophilic carbon, thus slowing or stopping the reaction.[7][8]

  • Troubleshooting Protocol:

    • Confirm Your Intended Pathway: Are you using a strong, anionic nucleophile (e.g., CN⁻, N₃⁻, RS⁻)? If so, you should be targeting an SN2 pathway.

    • Solvent Swap: Switch to a polar aprotic solvent. These solvents (e.g., Acetone, DMF, DMSO, Acetonitrile) lack acidic protons.[5][9] They can solvate the counter-ion (cation) but leave the nucleophile "naked" and highly reactive, dramatically accelerating SN2 reactions.[5][6][10] For instance, the rate of an SN2 reaction can increase by a factor of 5000 when switching from methanol (protic) to acetonitrile (aprotic).[6]

    • Temperature Increase: If the reaction is still sluggish in an appropriate aprotic solvent, a moderate increase in temperature can help overcome the activation energy barrier. Monitor with TLC to avoid decomposition.

Q2: I'm seeing significant formation of side products. How can I improve the selectivity of my reaction?

Answer: Side product formation often indicates competition between SN1 and SN2 pathways or, in the presence of a basic nucleophile, elimination (E1/E2) reactions. Your solvent choice is the key to controlling this.

  • Causality: Using a polar protic solvent such as water or an alcohol does more than just slow down SN2 reactions; it actively promotes SN1 reactions.[6][11] These solvents excel at stabilizing both the carbocation intermediate and the leaving group (bromide ion) through hydrogen bonding and dipole-dipole interactions.[6][8] This stabilization lowers the energy of the transition state for carbocation formation, making the SN1 pathway more competitive.[8] If your nucleophile is also a weak base (like water or alcohol), it can act as the nucleophile itself in a solvolysis reaction, leading to unwanted ether or alcohol byproducts.

  • Troubleshooting Protocol:

    • To Favor SN2 (Minimizing SN1):

      • Use a high concentration of a strong nucleophile.

      • Employ a polar aprotic solvent like DMSO or DMF. These solvents do not effectively stabilize the carbocation intermediate, thus disfavoring the SN1 pathway.[6][7]

    • To Favor SN1 (If Desired):

      • Use a polar protic solvent (water, ethanol, methanol, acetic acid).[9]

      • Use a weak, non-basic nucleophile.

      • Keep the nucleophile concentration low.

Q3: Why is my yield consistently low even when the starting material is consumed?

Answer: Low isolated yield despite full conversion can be due to product instability, difficult purification, or the formation of multiple, hard-to-separate products. Again, the solvent plays a critical role.

  • Causality: The choice of solvent can influence the workup and purification stages. For example, high-boiling point aprotic solvents like DMF or DMSO, while excellent for SN2 reactions, can be difficult to remove completely and may complicate product isolation. Furthermore, if conditions accidentally favor a mix of SN1 and SN2 pathways, you may be forming a mixture of products (e.g., with different stereochemistry if the carbon were chiral), making purification and crystallization challenging.

  • Troubleshooting Protocol:

    • Optimize Solvent for Purification: Consider a lower-boiling point polar aprotic solvent like Acetone or Acetonitrile if your reaction temperature allows. This simplifies removal under vacuum.

    • Push the Reaction to One Mechanism: Review the guidelines in Q2. Use conditions that strongly favor a single mechanistic pathway (either SN1 or SN2) to ensure the formation of a single major product.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction. This will not only show the consumption of starting material but also the appearance of the desired product versus any side products, allowing you to stop the reaction at the optimal time.

Data & Protocols

Solvent Property Comparison and Expected Outcome

The dielectric constant (ε) is a measure of a solvent's polarity and its ability to insulate and stabilize charges.[12] This property is critical in determining the reaction pathway.

SolventClassDielectric Constant (ε)Boiling Point (°C)Expected Primary Pathway with Strong NucleophileExpected Primary Pathway with Weak Nucleophile/Solvolysis
Water (H₂O)Polar Protic78.5100SN1 FavoredSN1 Dominant
Methanol (CH₃OH)Polar Protic32.665SN1 FavoredSN1 Dominant
Ethanol (C₂H₅OH)Polar Protic24.378.5SN1 FavoredSN1 Dominant
Acetonitrile (CH₃CN)Polar Aprotic37.581.6SN2 Dominant SN1 Possible
Dimethylformamide (DMF)Polar Aprotic38153SN2 Dominant SN1 Possible
Dimethyl Sulfoxide (DMSO)Polar Aprotic47189SN2 Dominant SN1 Possible
Acetone (CH₃COCH₃)Polar Aprotic2156.5SN2 DominantSN1 Possible
Tetrahydrofuran (THF)Polar Aprotic7.566SN2 FavoredSN1 Slow/No Reaction
Dichloromethane (CH₂Cl₂)Polar Aprotic9.140SN2 FavoredSN1 Slow/No Reaction
Hexane (C₆H₁₄)Non-Polar1.969No ReactionNo Reaction

(Data compiled from multiple sources[9][13][14][15])

Sample Experimental Protocol: SN2 Alkylation with Sodium Azide

This protocol details a typical SN2 reaction, emphasizing the critical choice of a polar aprotic solvent.

Objective: Synthesize 3-(4-Fluorophenoxy)benzyl Azide.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.2 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Add Sodium Azide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The product spot should be less polar than the starting bromide.

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction by pouring the mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with Ethyl Acetate.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography if necessary.

Visual Guides

Diagram 1: Solvent-Directed Reaction Pathway

G cluster_input Experimental Setup cluster_solvent Solvent Choice cluster_output Reaction Outcome Start Reactant: This compound + Nucleophile Protic Polar Protic (e.g., EtOH, H₂O) Start->Protic Stabilizes ions Cages nucleophile Aprotic Polar Aprotic (e.g., DMF, DMSO) Start->Aprotic Solvates cation 'Naked' nucleophile Nonpolar Non-Polar (e.g., Hexane) Start->Nonpolar Insoluble SN1 SN1 Pathway Favored (Carbocation Intermediate) Protic->SN1 SN2 SN2 Pathway Favored (Concerted Attack) Aprotic->SN2 NoRxn No Reaction (Poor Solubility) Nonpolar->NoRxn G Start Reaction Stalled? (Check TLC/LCMS) SolventCheck What is the solvent class? Start->SolventCheck Protic Polar Protic (e.g., MeOH) SolventCheck->Protic Protic Aprotic Polar Aprotic (e.g., MeCN) SolventCheck->Aprotic Aprotic ActionProtic Issue: Nucleophile is caged. Solution: Switch to Polar Aprotic Solvent. Protic->ActionProtic ActionAprotic Solvent is likely correct. Consider other factors. Aprotic->ActionAprotic OtherFactors Check: 1. Nucleophile Strength 2. Temperature 3. Reagent Purity ActionAprotic->OtherFactors

Sources

Technical Support Center: Monitoring Reactions with 3-(4-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Fluorophenoxy)benzyl Bromide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring the progress of a reaction involving this compound?

A1: The progress of reactions with this compound can be effectively monitored using several analytical techniques. The choice of method depends on the available instrumentation, the nature of the reaction, and the level of detail required.[1] The most common methods are:

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of reaction completion by observing the disappearance of the starting material and the appearance of the product spot.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and formation of products. It is highly sensitive and can separate complex mixtures.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, offering both separation and structural identification of components in the reaction mixture.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are powerful non-destructive techniques for monitoring the reaction in situ.[3] ¹⁹F NMR is particularly useful due to the fluorine atom in the molecule, offering a clean spectrum with minimal background interference.[3][4]

Q2: How can I visualize this compound and its products on a TLC plate?

A2: this compound and many of its derivatives are UV active due to the aromatic rings. Therefore, they can be visualized on a TLC plate using a UV lamp at 254 nm.[2] For compounds that are not UV active or for better visualization, staining with potassium permanganate or vanillin can be effective.

Q3: What are the common side reactions to be aware of when using this compound?

A3: Benzyl bromides are reactive electrophiles and can participate in several side reactions. Key concerns include:

  • Hydrolysis: The reagent is sensitive to moisture and can hydrolyze to the corresponding benzyl alcohol.[5][6] It is crucial to use anhydrous solvents and an inert atmosphere.

  • Wurtz-type Coupling: Self-coupling of the benzyl bromide can occur, leading to the formation of a biphenyl-like dimer.[1]

  • Elimination Reactions: Under strongly basic conditions, elimination to form a stilbene derivative is possible, though less common.

  • Reaction with Solvents: In nucleophilic solvents like DMF, side reactions can occur. For instance, benzyl bromide in DMF with a base like sodium hydride can lead to the formation of amine side-products.[7]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure its stability, this compound should be stored in a tightly sealed container, in a cool, dry, and dark place.[5] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis from atmospheric moisture.[5] The compound is a solid at room temperature with a freezing point between 30.0 to 37.0 °C.

Troubleshooting Guides

Issue 1: My reaction is not proceeding to completion, as indicated by TLC and NMR.
Possible CauseRecommended ActionScientific Rationale
Degraded Reagent Verify the purity of this compound using ¹H NMR or HPLC. If degraded, purify by recrystallization or column chromatography.[6]The benzyl bromide is moisture-sensitive and can degrade over time, reducing its reactivity.[5]
Insufficient Base Ensure the base used is fresh and added in the correct stoichiometric amount. The pKa of the nucleophile's conjugate acid should be considered to select an appropriate base.In nucleophilic substitution reactions, a base is often required to deprotonate the nucleophile, making it more reactive.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10 °C and monitor the progress.Many substitution reactions have a significant activation energy barrier that can be overcome with moderate heating.
Solvent Effects Ensure the solvent is anhydrous and appropriate for the reaction type. For SN2 reactions, polar aprotic solvents like acetone, DMF, or acetonitrile are generally preferred.The solvent plays a critical role in stabilizing transition states and solvating ions, directly impacting the reaction rate.
Issue 2: My product and the starting benzyl bromide have very similar Rf values on TLC, making it difficult to monitor the reaction and purify the product.
Possible CauseRecommended ActionScientific Rationale
Inappropriate Solvent System Experiment with different solvent systems for TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[8] Try varying the ratio to achieve better separation.The polarity of the mobile phase directly influences the retention of compounds on the stationary phase (silica gel). Fine-tuning this polarity can enhance separation.
Co-elution in Column Chromatography If TLC separation is poor, consider alternative purification methods. Options include preparative HPLC, or quenching the excess benzyl bromide.[9]When compounds have similar polarities, chromatographic separation can be challenging. Chemical conversion of the unreacted starting material can simplify purification.
Quenching Excess Reagent Add a nucleophilic amine like triethylamine to the reaction mixture after completion to convert the excess benzyl bromide into a water-soluble quaternary ammonium salt, which can then be removed by an aqueous workup.[8]This method selectively reacts with the electrophilic benzyl bromide, transforming it into a highly polar species that is easily separated from the less polar product.

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Sample Preparation: At various time points, withdraw a small aliquot (a few drops) from the reaction mixture using a capillary tube.

  • Dilution: Dilute the aliquot with a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Spot the diluted sample onto a silica gel TLC plate alongside a co-spot of the starting material.

  • Elution: Develop the TLC plate in a pre-saturated chamber with an appropriate eluent system (e.g., 80:20 Hexanes:Ethyl Acetate).

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.[2]

  • Analysis: Monitor the disappearance of the starting material spot and the appearance of a new product spot. The reaction is considered complete when the starting material spot is no longer visible.

Protocol 2: Quantitative Reaction Monitoring by ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for monitoring reactions involving fluorinated compounds due to its high sensitivity and the large chemical shift range, which often results in a clean baseline and well-resolved signals.[3][4][10]

  • Sample Preparation: At desired time intervals, carefully quench a small, accurately measured aliquot of the reaction mixture. Dissolve the residue in a deuterated solvent (e.g., CDCl₃) containing a known amount of a fluorinated internal standard (e.g., fluorobenzene).

  • NMR Acquisition: Acquire the ¹⁹F NMR spectrum. Ensure the relaxation delay (D1) is sufficiently long (at least 5 times the longest T1 of the signals of interest) for accurate quantification.

  • Data Processing: Process the spectrum and integrate the signal corresponding to the fluorine in the this compound and the signal for the fluorine in the product.

  • Calculation: The relative concentrations of the reactant and product can be determined by comparing their integration values to that of the internal standard.

Visualizations

Workflow for Selecting an Analytical Monitoring Method

Caption: Decision tree for selecting an appropriate analytical method.

Troubleshooting Logic for Incomplete Reactions

Troubleshooting_Incomplete_Reaction Start Incomplete Reaction Observed CheckReagent Check Reagent Purity Use NMR or HPLC to verify integrity of this compound. Start->CheckReagent CheckConditions Review Reaction Conditions Verify stoichiometry of base, solvent purity, and temperature. Start->CheckConditions CheckSetup Inspect Experimental Setup Ensure anhydrous conditions and inert atmosphere. Start->CheckSetup PurifyReagent Purify or Replace Reagent CheckReagent->PurifyReagent Impure? OptimizeConditions Optimize Conditions (Temperature, Concentration) CheckConditions->OptimizeConditions Suboptimal? ImproveSetup Dry Glassware and Solvents CheckSetup->ImproveSetup Moisture present?

Caption: Logical flow for troubleshooting an incomplete reaction.

References

  • The Royal Society of Chemistry. Supplementary Information for: - The Royal Society of Chemistry. Available from: [Link]

  • PubMed. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. Available from: [Link]

  • Magritek. On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Available from: [Link]

  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?. Available from: [Link]

  • PubMed Central. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Available from: [Link]

  • The Royal Society of Chemistry. (2020). This journal is © The Royal Society of Chemistry 2020. Available from: [Link]

  • Reddit. (2016). BnBr purification via basic alumina? : r/chemistry. Available from: [Link]

  • ResearchGate. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Available from: [Link]

  • Analytical Methods (RSC Publishing). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Available from: [Link]

  • NIH. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Available from: [Link]

  • ChemRxiv. Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Available from: [Link]

  • Diva-portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Available from: [Link]

  • Reddit. (2022). separating benzyl bromide : r/chemistry. Available from: [Link]

  • ResearchGate. (2025). Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions. Available from: [Link]

  • ResearchGate. Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),.... Available from: [Link]

  • Organic Syntheses Procedure. p-NITROBENZYL BROMIDE. Available from: [Link]

  • University College Dublin. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea. Available from: [Link]

  • Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. (2024). Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. Available from: [Link]

  • Beilstein Journals. Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Available from: [Link]

  • Office of Justice Programs. GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Available from: [Link]

  • TSI Journals. Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas. Available from: [Link]

Sources

De-bromination of 3-(4-Fluorophenoxy)benzyl Bromide as a side reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(4-Fluorophenoxy)benzyl Bromide

Introduction: The Challenge of Benzylic Reactivity

This compound is a valuable intermediate in drug discovery and materials science, prized for its reactive benzylic bromide handle which allows for facile introduction of the 3-(4-fluorophenoxy)benzyl moiety. However, the very feature that makes this compound useful—the activated C-Br bond—also renders it susceptible to undesired side reactions.

One of the most frequently encountered issues is hydrodebromination , or de-bromination , where the benzyl bromide is reduced to the corresponding methylarene, 3-(4-fluorophenoxy)toluene. This impurity can be difficult to separate from the desired product and represents a significant loss of yield. This guide provides a mechanistic overview of this side reaction and offers practical, field-tested troubleshooting strategies to mitigate its occurrence. Benzylic halides are known to readily undergo nucleophilic substitution via both SN1 and SN2 pathways due to the stabilization of the carbocation or transition state by the adjacent aromatic ring[1]. This inherent reactivity is the starting point for understanding potential side reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered by researchers.

Q1: I've confirmed the presence of 3-(4-Fluorophenoxy)toluene in my reaction mixture by LC-MS and ¹H NMR. What is the likely cause?

Answer: The formation of 3-(4-fluorophenoxy)toluene is a reductive side reaction. The benzylic C-Br bond is cleaved and replaced by a C-H bond. This process, known as hydrodebromination, can be initiated by several factors within your reaction setup. The most common culprits are:

  • Reductive Reagents or Impurities: Trace amounts of reducing agents in your solvents or starting materials can cause de-bromination. Metal hydrides are potent examples, but even milder reductants can contribute[2].

  • Single Electron Transfer (SET) Pathways: Some reaction conditions, particularly those involving certain nucleophiles, bases, or trace metals, can initiate a single electron transfer to the benzyl bromide. This forms a radical anion that rapidly fragments to a benzyl radical, which then abstracts a hydrogen atom from the solvent or another reagent to yield the de-brominated product[3][4].

  • Catalytic Processes: Trace metal impurities (e.g., Pd, Rh, Ru) from previous reactions in the glassware can catalyze hydrodebromination, often using alcohols, water, or amines as a hydride source[3][5].

  • Photochemical Reactions: Exposure to light, especially UV or high-intensity visible light, can promote the homolytic cleavage of the C-Br bond or initiate photoredox catalytic cycles, leading to radical-based de-bromination[4][6].

Q2: My intended reaction is a simple SN2 substitution with a nucleophile. How can my choice of base promote de-bromination?

Answer: The choice of base is critical. While its primary role is to deprotonate a nucleophile or scavenge acid, it can inadvertently open reductive pathways:

  • Strong, Hindered Bases: Bases like LDA or KHMDS can sometimes act as electron donors, initiating a SET mechanism.

  • Bases with Reductive Potential: Certain bases may contain or generate species that can reduce the benzyl bromide. For instance, using sodium hydride (NaH) that has not been washed to remove mineral oil can introduce contaminants.

  • Reaction with Solvents: A strong base in an alcoholic solvent (e.g., NaOEt in EtOH) can establish equilibria that generate species capable of acting as hydride donors.

For standard SN2 reactions, it is often best to use a non-nucleophilic, weak inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) if a base is required. These are less likely to participate in redox chemistry.

Q3: Can my solvent choice influence the rate of de-bromination?

Answer: Absolutely. The solvent plays a multifaceted role:

  • Hydrogen Atom Source: Solvents with easily abstractable hydrogen atoms, such as tetrahydrofuran (THF) or 1,4-dioxane, can act as hydrogen donors to quench a benzyl radical intermediate. While common, their contribution should be considered if radical mechanisms are suspected.

  • Stabilization of Intermediates: Polar aprotic solvents like DMF and DMSO are excellent for SN2 reactions but can also facilitate SET processes by stabilizing charged intermediates.

  • Impurities: Solvents are a common source of water and other impurities. For example, aged THF can contain peroxides, which can initiate radical chain reactions[7]. The presence of water with certain metals can also lead to hydrodebromination[5].

Always use high-purity, dry solvents appropriate for your reaction chemistry. If radical pathways are a concern, consider degassing the solvent before use.

Q4: How can I analytically monitor my reaction to detect the onset of de-bromination?

Answer: Early detection is key to troubleshooting.

  • Thin-Layer Chromatography (TLC): The de-brominated product, 3-(4-fluorophenoxy)toluene, is significantly less polar than the starting benzyl bromide. It will have a higher Rf value on silica gel. A new, higher spot appearing during the reaction is a strong indicator of this side reaction.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. Set up an LC-MS run of your starting material to get its retention time and mass. Then, inject small aliquots from your reaction mixture over time. Look for a new peak with the expected mass of the de-brominated product (C₁₃H₁₁FO, MW ≈ 202.23 g/mol ) appearing alongside your desired product.

Mechanistic Overview: Competing Pathways

The desired nucleophilic substitution and the undesired de-bromination are competing reactions. Understanding the likely mechanisms helps in designing conditions that favor the former.

G cluster_main Reaction Start cluster_sn2 Desired Pathway (SN2) cluster_debrom Side Reaction (De-bromination) Start This compound (Ar-CH₂Br) SN2_TS [Nu---CH₂(Ar)---Br]⁻ Transition State Start->SN2_TS  Nu⁻ Radical_Anion [Ar-CH₂Br]⁻• Radical Anion Start->Radical_Anion  +e⁻ (SET) Product Desired Product (Ar-CH₂-Nu) SN2_TS->Product  -Br⁻ Benzyl_Radical Ar-CH₂• Benzyl Radical Radical_Anion->Benzyl_Radical  -Br⁻ Side_Product Side Product (Ar-CH₃) Benzyl_Radical->Side_Product  H-atom donor

Caption: Competing reaction pathways for this compound.

Recommended Protocols & Mitigation Strategies

To minimize the formation of 3-(4-fluorophenoxy)toluene, stringent control over reaction conditions is paramount.

Protocol: General SN2 Reaction with Minimized De-bromination

This protocol is designed for the reaction of this compound with a generic oxygen or nitrogen nucleophile (Nu-H).

  • Glassware Preparation:

    • Ensure all glassware is meticulously cleaned to remove trace metals. If contamination is suspected, wash with a cleaning agent like Aqua Regia (with extreme caution) or an etching cleaner, followed by thorough rinsing with deionized water and oven-drying at >120 °C.

  • Reagent & Solvent Preparation:

    • Use a high-purity, anhydrous aprotic solvent such as acetonitrile (MeCN) or acetone. Avoid THF if possible, unless its use is unavoidable for solubility reasons.

    • If using THF, use a freshly opened bottle or pass it through an activated alumina column to remove peroxides and water.

    • Use a weak, non-nucleophilic inorganic base like ground K₂CO₃ or Cs₂CO₃. Dry the base in an oven before use.

  • Reaction Setup:

    • Assemble the glassware under an inert atmosphere (Nitrogen or Argon).

    • To a round-bottom flask, add the nucleophile (Nu-H, 1.1 eq.) and the base (K₂CO₃, 2.0 eq.) in the anhydrous solvent.

    • Stir the suspension at room temperature for 15-30 minutes.

  • Execution:

    • Dissolve this compound (1.0 eq.) in a minimal amount of the anhydrous solvent.

    • Add the benzyl bromide solution dropwise to the stirring suspension of the nucleophile and base at 0 °C (ice bath). The low temperature helps control the exothermic reaction and disfavors side reactions.

    • Wrap the flask in aluminum foil to exclude light, preventing potential photochemical side reactions.

    • Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Work-up & Analysis:

    • Upon completion, filter off the inorganic base.

    • Remove the solvent under reduced pressure.

    • Analyze the crude product by ¹H NMR and LC-MS to quantify the amount of de-brominated side product before proceeding with purification.

Summary of Mitigation Strategies

The following table summarizes conditions that may cause de-bromination and the recommended alternatives.

ParameterCondition to AvoidRecommended AlternativeRationale
Temperature High temperatures (> 50 °C)0 °C to Room TemperatureMinimizes thermal decomposition and provides better selectivity for the desired reaction over side reactions.
Light Exposure to ambient or UV lightReaction vessel wrapped in foilPrevents initiation of radical chain reactions via photolytic C-Br bond cleavage.[4]
Base Strong, bulky organic bases (e.g., LDA, NaHMDS); reactive metal hydrides (NaH)Weak inorganic bases (K₂CO₃, Cs₂CO₃, DIPEA)Reduces the likelihood of initiating Single Electron Transfer (SET) or acting as a reducing agent.
Solvents Aged THF (peroxide risk); protic solvents if base is strongAnhydrous MeCN, Acetone, or freshly purified THFMinimizes sources of radical initiators and adventitious hydrogen atom donors.
Atmosphere Air (Oxygen)Inert atmosphere (N₂ or Ar)Oxygen can participate in radical cycles. Degassing the solvent further removes dissolved O₂.
Reagent Purity Technical grade reagentsHigh-purity, anhydrous reagentsPrevents the introduction of trace metals or other reductive impurities.

References

  • Xiao, J., Ma, Y., Wu, X., Gao, J., Tang, Z., & Han, L.-B. (2019). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. RSC Advances, 9(40), 23373–23378. [Link]

  • Gentry, E. C., Rono, L. J., Hale, M. E., & Sigman, M. S. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. [Link]

  • Hunt, I. (n.d.). Ch 11: Eliminations of benzylic systems. University of Calgary. Retrieved from [Link]

  • Lujan-Montelongo, J. A., & Mateus Ruiz, J. B. (2023). Reductive dehalogenation of benzylic bromides (conditions A) or chlorides (conditions B) by HI generated in situ from I2/H3PO3. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • Olmstead, T. A., & Wayland, B. B. (2015). Hydrodebromination of allylic and benzylic bromides with water catalyzed by a rhodium porphyrin complex. Dalton Transactions, 44(35), 15413–15416. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737456, this compound. Retrieved from [Link]

  • Artman, G. D., & Nawrat, C. C. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(8), 5269–5273. [Link]

  • Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides. Retrieved from [Link]

  • Punthasee, P. (2023, February 16). Organic Chemistry 2 - Ch17.17 - Benzylic Bromination Reduction Substitutions and Eliminations [Video]. YouTube. [Link]

  • Unknown. (n.d.). Factors Affecting the Rates of SN1 and SN2 Reactions.
  • Google Patents. (n.d.). US6133468A - Method for preparing substituted benzyl bromides.
  • Reiss, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Organic Chemistry with Victor. (2024, May 6). Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified! [Video]. YouTube. [Link]

  • Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 3-(4-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and synthetic chemistry, the unambiguous structural confirmation of novel molecules and key intermediates is paramount. 3-(4-Fluorophenoxy)benzyl bromide serves as a critical building block in the synthesis of various compounds, making its precise characterization essential. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the most powerful tool for elucidating molecular structure in solution.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. By comparing its spectral features with those of structurally related analogues, we aim to provide researchers, scientists, and drug development professionals with a robust framework for interpretation, reinforcing the principles of spectral assignment and highlighting the subtle electronic effects that govern chemical shifts and coupling patterns.

Section 1: ¹H NMR Profile of this compound

The structural integrity of a synthetic intermediate directly impacts the outcome of subsequent reactions and the purity of the final product. ¹H NMR provides a detailed proton-by-proton fingerprint of the molecule. The spectrum of this compound is characterized by a benzylic methylene singlet and a complex aromatic region, each providing unique structural information.

Below is the annotated structure and the corresponding ¹H NMR spectral data, typically acquired in deuterated chloroform (CDCl₃).

Structure of this compound with Proton Labeling

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Assigned ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Hₐ, Hₐ'~7.01Multiplet (AA'BB')2H-
Hₑ, Hₑ'~7.01Multiplet (AA'BB')2H-
Hₒ~6.98ddd1HJ = 8.1, 2.5, 0.9 Hz
Hₒ'~7.15t1HJ = 2.0 Hz
Hₚ~7.32t1HJ = 7.9 Hz
Hₘ~7.07ddd1HJ = 7.7, 1.7, 0.9 Hz
H-benzylic4.45s2H-

Note: Precise chemical shifts and coupling constants for the aromatic protons can be complex due to overlapping signals and higher-order effects. The values provided are typical approximations.

Interpretation:

  • Benzylic Protons (4.45 ppm): The two protons on the carbon adjacent to the bromine atom (CH₂Br) appear as a sharp singlet. This is because there are no adjacent protons to cause splitting. Their downfield shift to 4.45 ppm is a direct result of the strong deshielding effect of the electronegative bromine atom.

  • Aromatic Protons (6.98-7.32 ppm): The eight aromatic protons reside in a complex region between approximately 6.9 and 7.4 ppm.[1]

    • The protons on the fluorophenyl ring (Hₐ, Hₑ) appear as a complex multiplet, often resembling an AA'BB' system, due to the influence of the fluorine atom and the ether linkage.

    • The protons on the benzyl bromide ring (Hₒ, Hₒ', Hₚ, Hₘ) are distinct due to their positions relative to the electron-withdrawing bromomethyl group and the electron-donating, yet bulky, phenoxy group. The splitting patterns (e.g., triplet of doublets, triplets) arise from ortho and meta couplings to neighboring protons.[2]

Section 2: Comparative Spectral Analysis

To fully appreciate the spectral features of the target molecule, it is instructive to compare it with simpler, related structures. This comparative approach validates our assignments and deepens our understanding of substituent effects.

Table 2: Comparative ¹H NMR Chemical Shifts (ppm) in CDCl₃

CompoundBenzylic (-CH₂Br)Aromatic Protons
This compound 4.45 ~6.9 - 7.4
Benzyl Bromide[3][4]4.46~7.2 - 7.4
3-Phenoxybenzyl Alcohol[5]4.68 (-CH₂OH)~6.9 - 7.4
4-FluorophenoxybenzeneN/A~6.9 - 7.1

Analysis of Substituent Effects:

  • The Benzylic Protons: The chemical shift of the benzylic protons in this compound (4.45 ppm) is nearly identical to that in benzyl bromide (4.46 ppm). This indicates that the 3-(4-fluorophenoxy) substituent has a negligible electronic effect on the benzylic position, which is consistent with its meta-relationship. In contrast, the analogous alcohol (3-phenoxybenzyl alcohol) shows its -CH₂OH protons at a similar downfield position (4.68 ppm), confirming that the primary deshielding influence is the adjacent electronegative atom (Br or O).

  • The Aromatic Region: The complexity of the aromatic region in the target molecule arises from the superposition of signals from two distinct phenyl rings.

    • vs. Benzyl Bromide: Benzyl bromide shows a single, relatively simple multiplet for its five equivalent aromatic protons. The introduction of the 3-(4-fluorophenoxy) group breaks this symmetry, resulting in four distinct signals for the benzyl ring protons and adding the signals from the second ring.

    • vs. 4-Fluorophenoxybenzene: This compound helps isolate the signals of the fluorophenoxy moiety. Its spectrum shows the characteristic AA'BB' pattern for the fluorophenyl ring, which is a key component within the more complex spectrum of our target molecule.

    • Effect of Fluorine: The fluorine atom on the phenoxy ring introduces further complexity. It causes a slight upfield shift for the ortho and para protons relative to a non-substituted phenoxy group and can introduce long-range H-F coupling, which may contribute to the broadening of signals.

Section 3: Standard Operating Procedure for ¹H NMR Acquisition

Achieving high-quality, reproducible NMR data requires a meticulous and standardized approach to sample preparation and instrument operation. This protocol is designed to be a self-validating system, ensuring data integrity.

Step 1: Sample Preparation

The quality of the final spectrum is critically dependent on the initial sample preparation.

  • Analyte Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[6] Causality: This concentration ensures a good signal-to-noise ratio without causing issues like peak broadening due to excessive concentration.[7]

  • Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, easily identifiable residual solvent peak at ~7.26 ppm. The use of a deuterated solvent is mandatory to prevent the large proton signal of the solvent from overwhelming the analyte signals.[7][8]

  • Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Self-Validation: A clear, homogenous solution is essential for acquiring sharp, well-resolved peaks. Particulates disrupt the magnetic field homogeneity.

  • Transfer: Transfer the solution to a clean, 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR coil (typically 4-5 cm).

  • Labeling: Clearly label the NMR tube cap with a unique identifier.

Step 2: Instrument Setup and Data Acquisition

This workflow outlines the key steps on a modern NMR spectrometer.

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3) Insert Insert Sample & Lock on CDCl3 SamplePrep->Insert Shim Shim Magnetic Field (Automated or Manual) Insert->Shim Acquire Acquire Spectrum (Proton Experiment) Shim->Acquire FT Fourier Transform (FID -> Spectrum) Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate

Standard workflow for ¹H NMR data acquisition and processing.

  • Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the CDCl₃. Causality: The lock system compensates for any drift in the magnetic field, ensuring stable and accurate chemical shift measurements.

  • Shimming: Perform an automated or manual shimming procedure. Causality: Shimming optimizes the homogeneity of the magnetic field across the sample volume. A well-shimmed sample results in sharp, symmetrical peaks, which is a key indicator of data quality.[9]

  • Acquisition: Load a standard proton acquisition experiment. Key parameters include a 90° pulse angle, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

  • Processing: After acquisition, the raw data (Free Induction Decay or FID) is processed. This involves:

    • Fourier Transformation: Converts the time-domain signal (FID) into the frequency-domain spectrum.

    • Phase Correction: Adjusts all peaks to be purely absorptive (positive and upright).

    • Baseline Correction: Ensures the baseline of the spectrum is flat at zero.

    • Referencing: Calibrate the chemical shift scale by setting the residual CDCl₃ peak to 7.26 ppm.

    • Integration: The area under each peak is integrated to determine the relative ratio of protons. This must be a self-consistent check; the ratios should correspond to the number of protons in the proposed structure.

Conclusion

The ¹H NMR spectrum of this compound is a distinctive fingerprint defined by a benzylic singlet around 4.45 ppm and a complex aromatic region from 6.9-7.4 ppm. A comparative analysis with simpler analogues like benzyl bromide is crucial for confidently assigning these signals and understanding the electronic contributions of each substituent. By following a rigorous, standardized protocol for sample preparation and data acquisition, researchers can ensure the generation of high-fidelity data, which is the bedrock of reliable structural characterization in the chemical sciences.

References

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). University of Massachusetts Amherst. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Platteville. Available at: [Link]

  • TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Available at: [Link]

  • 6.6 ¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks. In Organic Chemistry I. Available at: [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Available at: [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. North Dakota State University. Available at: [Link]

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  • Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College. Available at: [Link]

  • Benzylbromide - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]

  • Supporting Information for Visible-Light-Induced Palladium-Catalyzed Carboxylation of Aryl Halides with Glyoxylic Acid. (n.d.). Available at: [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. Available at: [Link]

  • Preparing Samples for NMR Acquisition and Software for Processing the Spectra. (n.d.). Scribd. Available at: [Link]

  • Ligand-free Iron/Copper Cocatalyzed N-Arylations of Aryl Halides with Amines under Microwave Irradiation. (2010). The Royal Society of Chemistry. Available at: [Link]

  • Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. (2016). The Royal Society of Chemistry. Available at: [Link]

  • Supporting Information for Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Benzyl bromide (T3D1776). (2009). T3DB. Available at: [Link]

  • Supporting Information for Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (n.d.). Available at: [Link]

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  • This compound. (n.d.). PubChem. Available at: [Link]

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  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Available at: [Link]

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A Comparative Guide to the Reactivity of 3-(4-Fluorophenoxy)benzyl Bromide and Other Benzyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and organic synthesis, benzyl halides are pivotal intermediates, valued for their reactivity in forging new carbon-heteroatom and carbon-carbon bonds. The selection of a specific benzyl halide can profoundly influence reaction rates, yields, and even the accessible chemical space for novel molecular architectures. This guide offers an in-depth comparison of the reactivity of 3-(4-Fluorophenoxy)benzyl Bromide against a spectrum of other benzyl halides, grounded in the principles of physical organic chemistry and supported by experimental data for analogous systems.

The Duality of Benzyl Halide Reactivity: A Mechanistic Overview

Benzyl halides exhibit a versatile reactivity profile, readily participating in nucleophilic substitution reactions through both unimolecular (SN1) and bimolecular (SN2) pathways.[1] The preferred mechanism is a function of the substrate's structure, the nucleophile's strength, the solvent's polarity, and the nature of the leaving group.

  • SN1 Pathway: This two-step mechanism involves the initial, rate-determining departure of the halide leaving group to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly captured by a nucleophile. The stability of this carbocation is paramount to the reaction rate.[2]

  • SN2 Pathway: In this concerted, single-step process, the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the halide leaving group. This pathway is sensitive to steric hindrance around the reaction center.[3]

Primary benzyl halides, such as benzyl bromide itself, can proceed through either pathway depending on the reaction conditions. Strong nucleophiles favor the SN2 mechanism, while weak nucleophiles and polar, protic solvents promote the SN1 pathway.[3][4]

The Decisive Role of Substituents: An Electronic Perspective

The presence of substituents on the aromatic ring significantly modulates the reactivity of the benzylic carbon. This influence is primarily electronic and can be dissected into inductive and resonance effects. The Hammett equation, log(k/k₀) = ρσ, provides a quantitative framework for correlating reaction rates (k) of substituted derivatives with those of the unsubstituted parent compound (k₀) through the substituent constant (σ) and the reaction constant (ρ).[5]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) groups donate electron density to the benzene ring. This has a pronounced effect on the SN1 pathway by stabilizing the positive charge of the benzylic carbocation intermediate, thereby accelerating the reaction.[6]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and cyano (-CN) pull electron density away from the ring. This destabilizes the benzylic carbocation, significantly retarding the rate of SN1 reactions. In SN2 reactions, the effect is more nuanced; while EWGs increase the electrophilicity of the benzylic carbon, they can also destabilize the electron-rich transition state.[1]

The following diagram illustrates the influence of substituent electronic effects on the favored reaction mechanism.

G subst Substituent on Benzyl Halide edg Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃) subst->edg Inductive/Resonance Donation ewg Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN) subst->ewg Inductive/Resonance Withdrawal sn1 Favors SN1 Pathway (Carbocation Stabilization) edg->sn1 sn2 Favors SN2 Pathway (Increased Electrophilicity of Cα) ewg->sn2

Caption: Relationship between substituent type and favored reaction mechanism.

Comparative Reactivity Analysis

To objectively compare the reactivity of this compound, we will first examine the electronic contributions of its substituents and then place it in the context of other well-studied benzyl halides.

Deconstructing this compound

The reactivity of this compound is determined by the cumulative electronic effects of the 3-(4-fluorophenoxy) substituent. This can be broken down as follows:

  • 3-Phenoxy Group: The phenoxy group at the meta position acts primarily as an electron-withdrawing group through its inductive effect (-I) due to the electronegativity of the oxygen atom. Its resonance effect (+R) is not directly transmitted to the benzylic carbon from the meta position. The Hammett constant for a meta-phenoxy group (σ_meta) is approximately +0.25.[7]

  • 4-Fluoro Substituent on the Phenoxy Ring: The fluorine atom on the distal phenoxy ring is strongly electron-withdrawing by induction (-I) but also electron-donating by resonance (+R). For a para-substituent, the inductive effect generally outweighs the resonance effect, making the 4-fluorophenoxy group as a whole slightly more electron-withdrawing than an unsubstituted phenoxy group. The Hammett constant for a para-fluoro substituent (σ_para) is +0.06.[7]

Combining these effects, the 3-(4-fluorophenoxy) group is moderately electron-withdrawing. Consequently, this compound is expected to be less reactive than unsubstituted benzyl bromide in SN1 reactions due to the destabilization of the benzylic carbocation. In SN2 reactions, the increased electrophilicity of the benzylic carbon could lead to a modest rate enhancement with strong nucleophiles, although this effect is often counteracted by destabilization of the electron-rich transition state.

Quantitative Comparison with Other Benzyl Halides

The following table summarizes the relative solvolysis rates of various substituted benzyl halides. The data is compiled from studies on benzyl chlorides, but the trends are directly applicable to the corresponding bromides, which are generally more reactive due to the better leaving group ability of bromide.[2][3]

Benzyl Halide DerivativeSubstituent(s)Hammett Constant (σ)Relative Solvolysis Rate (k_rel)Predominant Mechanism
4-Methoxybenzyl Chloride4-OCH₃-0.27~2200SN1
4-Methylbenzyl Chloride4-CH₃-0.17~15SN1
Benzyl Chloride -H 0.00 1 SN1 / SN2 Borderline
4-Chlorobenzyl Chloride4-Cl+0.23~0.3SN2
3-Chlorobenzyl Chloride3-Cl+0.37~0.1SN2
This compound 3-(4-F-PhO) ~+0.25-0.30 (Estimated) ~0.1-0.3 (Predicted) SN2
4-Nitrobenzyl Chloride4-NO₂+0.78~0.0001SN2
3,4-Dinitrobenzyl Chloride3-NO₂, 4-NO₂+1.49~0.00000001SN2

Relative rates are approximate and compiled from solvolysis data in aqueous organic solvents.[2][3] The value for this compound is a prediction based on its estimated Hammett constant.

As the data illustrates, electron-donating groups dramatically accelerate solvolysis, indicative of an SN1 mechanism. Conversely, electron-withdrawing groups retard the reaction, consistent with a shift towards an SN2 mechanism. Based on its estimated Hammett constant, this compound is predicted to have a reactivity comparable to that of 3- or 4-chlorobenzyl halide, placing it among the moderately deactivated benzyl halides.

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivity of this compound, two common experimental workflows can be employed.

Finkelstein Reaction for SN2 Reactivity Comparison

This method provides a qualitative or semi-quantitative comparison of SN2 reactivity by observing the precipitation of a sodium salt in acetone.

Methodology:

  • Preparation: Prepare 0.1 M solutions of each benzyl halide (e.g., benzyl bromide, 4-chlorobenzyl bromide, and this compound) in anhydrous acetone. Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.

  • Reaction: In separate, dry test tubes, add 2 mL of the sodium iodide solution. To each test tube, add 0.2 mL of one of the benzyl halide solutions.

  • Observation: Stopper the test tubes, shake to mix, and start a timer. Record the time taken for a precipitate of sodium bromide to form. A faster precipitation time indicates higher SN2 reactivity.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare 0.1 M Benzyl Halide Solutions in Acetone C Mix Benzyl Halide and NaI Solutions A->C B Prepare 15% NaI in Acetone B->C D Record Time for NaBr Precipitate Formation C->D E Compare Precipitation Times D->E

Caption: Workflow for the Finkelstein reaction.

Conductometric Measurement of Solvolysis Rates

This quantitative method measures the rate of SN1 solvolysis by monitoring the increase in conductivity as the reaction produces ions.

Methodology:

  • Setup: Prepare a solvent system (e.g., 80% ethanol/20% water). Calibrate a conductivity meter and place the probe in a thermostated reaction vessel containing the solvent.

  • Initiation: Once the solvent's conductivity has stabilized, inject a small, precise amount of the benzyl halide to achieve a low concentration (e.g., 10⁻³ M).

  • Data Acquisition: Record the conductivity of the solution at regular time intervals until the reading is stable (indicating reaction completion).

  • Analysis: The first-order rate constant (k) can be determined by plotting ln(σ_∞ - σ_t) versus time, where σ_t is the conductivity at time t and σ_∞ is the final conductivity. The slope of the resulting line is -k.

G A Prepare Solvent and Calibrate Conductometer B Initiate Reaction by Injecting Benzyl Halide A->B C Record Conductivity vs. Time B->C D Plot ln(σ∞ - σt) vs. Time C->D E Determine Rate Constant (k) from the Slope D->E

Caption: Workflow for conductometric rate measurement.

Conclusion

This compound is a moderately deactivated benzyl halide with respect to nucleophilic substitution reactions. The electron-withdrawing nature of the 3-(4-fluorophenoxy) substituent disfavors the formation of a benzylic carbocation, making it significantly less reactive than electron-rich benzyl halides in SN1 reactions. Its reactivity is predicted to be comparable to that of chlorobenzyl halides. For synthetic applications, this translates to a requirement for stronger nucleophiles or more forcing reaction conditions to achieve efficient substitution compared to unsubstituted or activated benzyl bromides. This understanding allows for the rational selection of substrates and reaction conditions, which is paramount in the efficient and predictable synthesis of complex target molecules.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides. BenchChem.
  • Richard, J. P., Amyes, T. L., & Toteva, M. M. (2014). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central.
  • Richard, J. P., Amyes, T. L., & Toteva, M. M. (2014). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed.
  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • Glasp. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

  • Benchchem. (2025). A Computational and Experimental Comparison of Substituted Benzyl Halide Reactivity. Benchchem.
  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]

  • Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?. Retrieved from [Link]

  • YouTube. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Retrieved from [Link]

  • Wikipedia. (2024). Hammett equation. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. Retrieved from [Link]

  • ResearchGate. (2024). Competition reaction between electron‐donating and withdrawing benzyl alcohols. Retrieved from [Link]

  • Creighton ResearchWorks. (n.d.). Solvolysis Rates of Some Disstituted Benzyl Bromides. Retrieved from [Link]

  • RSC Publishing. (n.d.). 994. Nucleophilic substitution reactions of benzyl halides. Part II. Rates and product proportions for the solvolysis of benzyl chloride in ethanol–water mixtures. Retrieved from [Link]

  • ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • Stenutz. (n.d.). Hammett substituent constants. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-phenoxybenzyl bromide. Retrieved from [Link]

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A Comparative Guide to HPLC Methods for Analyzing Reactions of 3-(4-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise monitoring of reactions is fundamental to success. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reactions involving 3-(4-Fluorophenoxy)benzyl Bromide, a versatile reagent in organic synthesis. This document moves beyond a simple recitation of protocols to explain the rationale behind methodological choices, ensuring a robust and reproducible analytical approach.

The Critical Role of HPLC in Monitoring Reactions of this compound

This compound is a reactive benzylic halide frequently employed in the synthesis of novel chemical entities, particularly in the formation of ether linkages through reactions like the Williamson ether synthesis.[1][2] The benzylic carbon is highly susceptible to nucleophilic substitution, making it an excellent substrate for introducing the 3-(4-fluorophenoxy)benzyl moiety into a target molecule.[3][4][5]

However, this reactivity also presents challenges. Side reactions, such as hydrolysis of the benzyl bromide to the corresponding alcohol, and the potential for unreacted starting materials to contaminate the product, necessitate a reliable analytical method to monitor reaction progress, determine purity, and optimize reaction conditions.[6] Reverse-Phase HPLC (RP-HPLC) is the preeminent technique for this purpose due to its high resolution, quantitative accuracy, and applicability to a wide range of non-volatile and thermally labile organic molecules.[4]

Understanding the Analytical Challenge

A typical reaction might involve the coupling of this compound with a nucleophile, for instance, a phenol, to form a diaryl ether.

Reaction Scheme:

The analytical method must be capable of separating the following components:

  • This compound (Starting Material): A relatively non-polar, hydrophobic molecule.

  • Nucleophile (Starting Material): Polarity can vary significantly depending on the structure.

  • Product: Typically more non-polar than the nucleophilic starting material.

  • Potential Byproducts:

    • 3-(4-Fluorophenoxy)benzyl Alcohol: Formed from hydrolysis of the starting material. This is a more polar compound.

    • Unreacted Base and Salts: Generally highly polar and may not be retained on a reverse-phase column.

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method is critical for achieving the desired separation. Below is a comparison of three distinct RP-HPLC methods, each employing a different stationary phase to exploit subtle differences in analyte-column interactions.

ParameterMethod 1: Standard C18Method 2: Phenyl-HexylMethod 3: Pentafluorophenyl (PFP)
Stationary Phase Octadecylsilane (C18)Phenyl-HexylPentafluorophenyl
Separation Principle Primarily hydrophobic interactions.[7]Hydrophobic and π-π interactions.[8]Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.
Best Suited For General-purpose separation of non-polar to moderately polar compounds.Enhanced separation of aromatic and unsaturated compounds.[8]Separation of halogenated compounds, isomers, and polar analytes.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 50-95% B over 15 min60-95% B over 15 min40-90% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C35 °C
Detection UV at 254 nm and 275 nmUV at 254 nm and 275 nmUV at 254 nm and 275 nm
Expected Elution Order 3-(4-Fluorophenoxy)benzyl Alcohol, Nucleophile, this compound, Product3-(4-Fluorophenoxy)benzyl Alcohol, Nucleophile, this compound, Product (potentially better resolution of aromatics)3-(4-Fluorophenoxy)benzyl Alcohol, Nucleophile, Product, this compound (potential for altered selectivity)

Experimental Protocols

Below are detailed, step-by-step methodologies for the three compared HPLC methods. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

Protocol 1: Standard C18 Method

This method serves as a robust starting point for most reaction mixtures involving this compound. The C18 stationary phase provides excellent hydrophobic retention for the key components.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic Acid, analytical grade

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Dilute the aliquot in a suitable solvent (e.g., 1:1000 in acetonitrile/water 50:50).

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm (for general aromatic compounds) and 275 nm (may provide better sensitivity for specific components).[9]

    • Gradient Program:

      • 0.0 min: 50% B

      • 15.0 min: 95% B

      • 17.0 min: 95% B

      • 17.1 min: 50% B

      • 20.0 min: 50% B

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Identify peaks based on the retention times of pure standards.

    • Calculate the percentage conversion of starting materials and the relative purity of the product.

Protocol 2: Phenyl-Hexyl Method

This method is designed to enhance the separation of aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analytes.[8] Methanol is chosen as the organic modifier as it can be more effective in leveraging the unique selectivity of phenyl phases.[8]

Instrumentation and Reagents:

  • As in Protocol 1, but with a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Methanol, HPLC grade, is used instead of acetonitrile.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.

    • Mobile Phase B: Methanol.

  • Sample Preparation: As in Protocol 1.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm and 275 nm.

    • Gradient Program:

      • 0.0 min: 60% B

      • 15.0 min: 95% B

      • 17.0 min: 95% B

      • 17.1 min: 60% B

      • 20.0 min: 60% B

  • Data Analysis: As in Protocol 1.

Protocol 3: Pentafluorophenyl (PFP) Method

The PFP phase offers a unique selectivity for halogenated compounds and can provide alternative elution orders due to its multiple interaction modes. This can be particularly useful if co-elution is observed with C18 or Phenyl-Hexyl columns.

Instrumentation and Reagents:

  • As in Protocol 1, but with a PFP column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Procedure:

  • Mobile Phase Preparation: As in Protocol 1.

  • Sample Preparation: As in Protocol 1.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm and 275 nm.

    • Gradient Program:

      • 0.0 min: 40% B

      • 15.0 min: 90% B

      • 17.0 min: 90% B

      • 17.1 min: 40% B

      • 20.0 min: 40% B

  • Data Analysis: As in Protocol 1.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Reaction Aliquot B Dilution A->B C Filtration (0.45 µm) B->C D Injection C->D E Separation on Column (C18, Phenyl-Hexyl, or PFP) D->E F UV Detection E->F G Chromatogram Generation F->G H Peak Integration G->H I Quantification H->I

Caption: General workflow for HPLC analysis of reaction mixtures.

Logical Approach to Method Selection

Method_Selection Start Start Method Development C18 Run Protocol 1 (C18) Start->C18 Resolution_Check1 Adequate Resolution? C18->Resolution_Check1 Phenyl Run Protocol 2 (Phenyl-Hexyl) Resolution_Check1->Phenyl No Optimize Optimize Gradient and Mobile Phase Resolution_Check1->Optimize Yes Resolution_Check2 Adequate Resolution? Phenyl->Resolution_Check2 PFP Run Protocol 3 (PFP) Resolution_Check2->PFP No Resolution_Check2->Optimize Yes Resolution_Check3 Adequate Resolution? PFP->Resolution_Check3 Resolution_Check3->Optimize Yes Resolution_Check3->Optimize No, further optimization needed Final_Method Final Validated Method Optimize->Final_Method

Sources

A Comparative Crystallographic Guide to 3-(4-Fluorophenoxy)benzyl Bromide Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Benzyl Bromides in Medicinal Chemistry

Benzyl bromides are versatile reagents in organic synthesis, frequently employed for the introduction of the benzyl protecting group for alcohols and carboxylic acids.[1] Beyond their utility as protecting group agents, substituted benzyl bromide derivatives are crucial building blocks in the synthesis of a wide array of biologically active molecules. The precise three-dimensional arrangement of atoms in these molecules, which can be definitively determined by X-ray crystallography, often dictates their interaction with biological targets. Structure-activity relationship (SAR) studies frequently reveal that even minor modifications to the chemical structure, such as the position of a substituent on the phenyl ring, can significantly impact biological efficacy.[2][3][4]

The 3-(4-fluorophenoxy)benzyl moiety is of particular interest due to the combination of a flexible ether linkage and the presence of a fluorine atom, a common feature in many modern pharmaceuticals for its ability to modulate metabolic stability and binding affinity. Understanding the crystallographic properties of derivatives of 3-(4-fluorophenoxy)benzyl bromide is therefore critical for rational drug design.

Synthesis of this compound Derivatives

The synthesis of substituted benzyl bromides is typically achieved through the radical bromination of the corresponding toluene derivative.[1] In the case of this compound, the precursor would be 3-(4-fluorophenoxy)toluene. A common method involves the reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), in a suitable solvent like carbon tetrachloride.[5]

A general synthetic protocol is outlined below:

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-(4-fluorophenoxy)toluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Sodium bicarbonate solution, saturated

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-(4-fluorophenoxy)toluene in anhydrous CCl4 in a round-bottom flask, add NBS and a catalytic amount of AIBN.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with water in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is a convenient and selective source of bromine for allylic and benzylic bromination.

  • AIBN as Radical Initiator: AIBN initiates the radical chain reaction required for the bromination of the benzylic carbon.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to side reactions.

Comparative Crystallographic Analysis of Benzyl Bromide Analogs

CompoundCrystal SystemSpace GroupKey Geometric ParametersReference
3,5-Dimethoxybenzyl BromideMonoclinicP21/cC-Br bond length: longer than unsubstituted benzyl bromide; Torsion angle (Ar-CH2-Br): close to 90°[6][7]
3,4,5-Trimethoxybenzyl BromideMonoclinicP21/cThe presence of an additional methoxy group influences the crystal packing.[6]
3,4,5-Triphenylbenzyl BromideTriclinicP-1The bulky phenyl substituents dictate a paddlewheel-like conformation.[8]

Insights from Comparative Analysis:

  • Conformation: The torsion angle between the aromatic ring and the bromomethyl group is a key conformational parameter. In many substituted benzyl bromides, this angle is close to 90 degrees, positioning the C-Br bond nearly perpendicular to the plane of the phenyl ring.[7] This is likely a dominant conformational feature in this compound as well.

  • Intermolecular Interactions: The crystal packing of these molecules is often governed by a combination of van der Waals forces and weaker interactions like C-H···π contacts.[8] In the case of this compound, potential C-H···F and C-H···O interactions could also play a significant role in the crystal lattice.

  • Influence of Substituents: The nature and position of the substituents on the phenyl ring significantly influence the crystal packing and can lead to polymorphism, where a compound crystallizes in multiple forms with different physical properties.[8] The flexible phenoxy group in the target molecule adds another layer of conformational complexity that will impact its crystallographic structure.

Experimental Workflow for X-ray Crystallography

For researchers who successfully synthesize and crystallize derivatives of this compound, the following workflow outlines the key steps for single-crystal X-ray diffraction analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffraction Mounting->Diffractometer Data_Processing Data Processing Diffractometer->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Refinement Structure_Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Analysis Structural Analysis Validation->Analysis

Caption: Experimental workflow for single-crystal X-ray crystallography.

Detailed Protocol for Crystallization and Data Collection

Crystallization:

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion: Place a solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the compound's solution, inducing crystallization.

  • Cooling: Slowly cool a saturated solution of the compound.

Data Collection:

  • Crystal Selection and Mounting: Select a single crystal of suitable size and quality under a microscope and mount it on a goniometer head.

  • Diffractometer Setup: Place the mounted crystal on the X-ray diffractometer.

  • Data Collection Strategy: Determine the unit cell and crystal system, and then collect the diffraction data by rotating the crystal in the X-ray beam.

Structure-Activity Relationship (SAR) and the Importance of Crystallography

The biological activity of a molecule is intimately linked to its three-dimensional structure. X-ray crystallography provides the definitive atomic-level picture of a molecule in the solid state, which can be used to inform SAR studies.[4] For instance, understanding the preferred conformation of the 3-(4-fluorophenoxy)benzyl group can aid in the design of analogs with improved binding to a target protein. The relative orientation of the two phenyl rings and the conformation of the ether linkage are critical parameters that can be precisely determined from crystallographic data. This information is invaluable for computational modeling and the rational design of next-generation derivatives with enhanced therapeutic potential.

Conclusion

While direct crystallographic data for this compound remains elusive in the public domain, a comparative analysis of structurally related compounds provides a robust framework for understanding its likely solid-state properties. The synthesis of this and related derivatives is achievable through established methods, and their crystallographic analysis via the detailed workflow presented here is crucial for advancing our understanding of their structure-activity relationships. For researchers in medicinal chemistry and drug development, the insights gained from such structural studies are indispensable for the design of novel and effective therapeutic agents.

References

  • PrepChem.com. Synthesis of 4-fluoro-3-phenoxy-benzyl bromide. [Link]

  • Harris, K. D. M., et al. (2005).
  • Glaser, R., et al. (2007). Geometric parameters for 1 and other comparable benzyl bromides.
  • Glaser, R., et al. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society, 143(50), 21286-21292.
  • PubChem. This compound. [Link]

  • PubChem. This compound | C13H10BrFO | CID 2737456. [Link]

  • Wikipedia. Benzyl bromide. [Link]

  • Macquarie University. Synthesis of Fluorinated Benzophenones for Biological Activity Probing. [Link]

  • ResearchGate. Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... [Link]

  • PubMed Central. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. [Link]

  • National Institutes of Health. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • Google Patents. US6133468A - Method for preparing substituted benzyl bromides.
  • MDPI. Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. [Link]

  • PubMed Central. Crystal structures of 3,4,5-triphenyltoluene and 3,4,5-triphenylbenzyl bromide. [Link]

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Isomeric purity analysis of substituted benzyl bromides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Isomeric Purity Analysis of Substituted Benzyl Bromides

For researchers, scientists, and drug development professionals, the precise control of isomeric purity is not merely an analytical task; it is a cornerstone of safety, efficacy, and regulatory compliance. Substituted benzyl bromides are a pivotal class of reagents and intermediates in organic synthesis, particularly in the pharmaceutical industry.[1] Their isomeric composition directly influences the purity profile of the final Active Pharmaceutical Ingredient (API). Furthermore, as alkylating agents, benzyl halides are often flagged as potential genotoxic impurities (PGIs), necessitating their control at trace levels.[2][3]

This guide provides a comparative analysis of the primary analytical techniques for determining the isomeric purity of substituted benzyl bromides. We will move beyond procedural lists to explore the causality behind methodological choices, grounding our discussion in established scientific principles and regulatory expectations.

The Analytical Challenge: Reactivity Meets Similarity

The analysis of substituted benzyl bromides presents a dual challenge. Firstly, these compounds are reactive electrophiles, susceptible to degradation and side reactions, which can complicate sample preparation and analysis.[1] Secondly, isomers—whether positional (e.g., ortho-, meta-, para-) or enantiomeric—possess identical mass and often exhibit very similar physicochemical properties, making their separation and quantification a non-trivial pursuit.[4] The selection of an analytical technique is therefore a critical decision dictated by the specific isomeric form, the required sensitivity, and the sample matrix.

Comparative Overview of Core Analytical Techniques

The three principal techniques for isomeric purity analysis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers a unique set of advantages and is suited to different aspects of isomer analysis.

TechniquePrincipleKey AdvantagesCommon LimitationsBest Suited For
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.[1]Highly versatile for non-volatile and thermally labile compounds; wide availability of specialized chiral columns.[4][5]Can be slower; may require derivatization for detection of compounds lacking a chromophore.[6]Positional and enantiomeric purity of a wide range of substituted benzyl bromides.
GC Partitioning of volatile compounds between a gaseous mobile phase and a stationary phase.[1]High resolution and speed; excellent for volatile and thermally stable analytes; easily coupled with Mass Spectrometry (MS) for definitive identification.[1]Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation.Positional isomer analysis of volatile benzyl bromides; trace-level impurity analysis.[7]
NMR Absorption of radiofrequency by atomic nuclei in a magnetic field, providing detailed structural information.[8]Non-destructive; provides absolute structural confirmation without separation; quantitative (qNMR) capabilities.Lower sensitivity compared to chromatographic methods; cannot directly distinguish enantiomers without chiral additives.[9]Structural confirmation of isomers; quantification of major isomers; enantiomeric purity using chiral solvating agents.

Deep Dive I: High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely adopted technique for isomeric purity analysis in the pharmaceutical industry. Its strength lies in the vast array of available stationary phases, allowing for the fine-tuning of selectivity to resolve closely related isomers.

Causality Behind Experimental Choices
  • Column Selection: The choice of column is the most critical parameter for achieving separation.

    • For Positional Isomers: A standard reversed-phase C18 column is often the starting point. The differential hydrophobicity and subtle electronic differences between, for example, a 2-methoxybenzyl bromide and a 4-methoxybenzyl bromide are typically sufficient to allow for baseline resolution with proper mobile phase optimization.[3][10]

    • For Enantiomers: When a substitution creates a chiral center, enantiomers must be resolved. This requires a chiral stationary phase (CSP). These columns contain a chiral selector that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[5] The principles of chirality and the importance of this separation are well-documented.[5]

  • Mobile Phase Optimization: For reversed-phase separations, a gradient of a polar solvent (e.g., water with a buffer like phosphate) and a less polar organic solvent (e.g., acetonitrile or methanol) is typically employed.[3][10] The gradient slope is optimized to achieve a balance between resolution and analysis time.

  • Detection: Most substituted benzyl bromides contain an aromatic ring, making them amenable to UV detection at wavelengths around 210-270 nm.[3] For trace-level analysis or compounds with poor UV absorbance, derivatization with a UV-active reagent can be employed to enhance sensitivity.[2][6]

Experimental Protocol: RP-HPLC for Positional Isomer Purity

This protocol outlines a typical approach for analyzing the isomeric purity of a sample containing positional isomers of a substituted benzyl bromide.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Inertsil Poroshell C18 (or equivalent), 4.6 x 150 mm, 3.5 µm.[3]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the benzyl bromide sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • System Suitability Testing (SST):

    • Purpose: To ensure the chromatographic system is performing adequately before analyzing samples. This is a critical component of a self-validating system.[5]

    • Procedure: Prepare a solution containing known quantities of the main isomer and the potential isomeric impurity. Inject this solution six times.

    • Acceptance Criteria:

      • Resolution (Rs): The resolution between the main peak and the closest eluting isomer must be ≥ 1.7.[5]

      • Tailing Factor (T): The tailing factor for the main isomer peak should be ≤ 2.0.

      • Precision (%RSD): The relative standard deviation for the peak area of the main isomer from the six replicate injections should be ≤ 2.0%.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Calculate the percentage of each isomeric impurity using the area percent method: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Deep Dive II: Gas Chromatography (GC)

For substituted benzyl bromides that are sufficiently volatile and thermally stable, GC offers unparalleled resolution and speed. Coupling GC with a Mass Spectrometer (GC-MS) provides both quantification and structural confirmation, making it a powerful tool for impurity identification.[1]

Causality Behind Experimental Choices
  • Column Selection: A low-to-mid polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or VF-624ms), is generally effective.[2] This phase separates compounds primarily based on boiling point, which often differs sufficiently between positional isomers.

  • Temperature Programming: An isothermal oven temperature may be sufficient for simple mixtures.[7] However, a temperature gradient (program) is typically used to ensure sharp peaks for later-eluting components and to reduce analysis time. The program must be carefully optimized to prevent co-elution of isomers.

  • Inlet and Detector: A split/splitless inlet is common. The split ratio is adjusted based on the sample concentration to avoid overloading the column. The injector and detector temperatures must be high enough to ensure rapid volatilization but low enough to prevent thermal degradation of the analyte.[7] A Flame Ionization Detector (FID) is a robust, universal detector for quantification, while a Mass Spectrometer (MS) is used for definitive peak identification based on mass-to-charge ratio and fragmentation patterns.[1][2]

Experimental Protocol: GC-FID for Isomeric Impurity Profiling
  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a temperature-programmable column oven, and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Initial temperature 100 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.

    • Injector Temperature: 250 °C.[7]

    • Detector Temperature: 280 °C.[7]

    • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 10 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.[1]

    • Dilute to a final concentration of ~0.5 mg/mL for analysis.

  • System Suitability Testing (SST):

    • Procedure: Prepare a resolution solution containing the main isomer and the key isomeric impurity at a relevant concentration. Inject six times.

    • Acceptance Criteria:

      • Resolution (Rs): Resolution between the isomer peaks should be ≥ 1.5.

      • Precision (%RSD): The %RSD of the main peak area for six replicate injections should be ≤ 5.0%.

  • Analysis:

    • Inject the prepared sample solution.

    • Identify peaks based on retention time relative to a standard.

    • Quantify using the area percent method as described for HPLC.

Deep Dive III: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a uniquely powerful tool that identifies isomers based on their distinct chemical environments, often without prior physical separation.[8]

Causality Behind Experimental Choices
  • Positional Isomers: Isomers like 2-, 3-, and 4-bromobenzyl bromide will produce unique ¹H and ¹³C NMR spectra. The substitution pattern on the aromatic ring dictates the chemical shifts and, most revealingly, the spin-spin coupling patterns (multiplicity) of the aromatic protons.[8] For example, a 4-substituted pattern will often show two distinct doublets, whereas 2- and 3-substituted patterns will be more complex.

  • Enantiomeric Purity: Enantiomers are indistinguishable in a standard (achiral) NMR solvent because they are chemically equivalent. To analyze enantiomeric purity, a chiral environment must be introduced. This is achieved using:

    • Chiral Solvating Agents (CSAs): These are chiral molecules (e.g., (R)-1,1'-bi-2-naphthol) that form transient diastereomeric complexes with the enantiomers in solution.[9] These complexes have slightly different magnetic environments, leading to separate signals for each enantiomer in the NMR spectrum, which can then be integrated for quantification.[9] This method is advantageous as it avoids chemical modification of the analyte.[9]

    • Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral agent (e.g., Mosher's acid chloride) to form a covalent bond, creating a mixture of diastereomers. These diastereomers have distinct NMR spectra and can be quantified.[11]

Experimental Protocol: ¹H-qNMR for Enantiomeric Purity using a CSA
  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the chiral benzyl bromide sample into an NMR tube.

    • Add a precise molar equivalent (e.g., 1.0 to 1.5 equivalents) of a suitable Chiral Solvating Agent (CSA).

    • Dissolve the mixture in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆).

  • NMR Acquisition:

    • Acquire a standard quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to ensure accurate quantification.

    • Typically, 64 to 128 scans are co-added for good signal-to-noise.[9]

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Identify a well-resolved proton signal that is split into two distinct signals corresponding to the two diastereomeric complexes (one for each enantiomer). Protons closest to the chiral center often show the best separation.[11]

    • Carefully integrate the two separated signals.

  • Calculation:

    • The enantiomeric excess (e.e.) is calculated as: e.e. (%) = [ (Integral of Major Enantiomer - Integral of Minor Enantiomer) / (Integral of Major Enantiomer + Integral of Minor Enantiomer) ] x 100

Method Validation: The Trustworthiness Pillar

Regardless of the chosen technique, the analytical method must be validated to prove it is suitable for its intended purpose.[12][13] Validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2).[14]

Summary of Key Validation Parameters
ParameterDescriptionTypical Acceptance Criteria for Impurity Quantification
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.Peak purity analysis (for HPLC), MS confirmation (for GC), or unique NMR signals demonstrate no interference at the analyte's retention time/chemical shift.[14]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.[5]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio ≥ 3.[5]
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of test results obtained by the method to the true value. Often determined by spike/recovery studies.Recovery typically within 80-120% of the nominal concentration.
Precision (Repeatability)The precision under the same operating conditions over a short interval of time.RSD for replicate preparations ≤ 20% near the LOQ, and tighter (e.g., ≤ 10%) at higher concentrations.[5]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability criteria are met despite minor changes in flow rate, temperature, mobile phase composition, etc.

Visualizing the Workflow and Decision Process

To effectively implement these techniques, a structured workflow and a logical method selection process are essential.

G cluster_prep Phase 1: Preparation & Planning cluster_exec Phase 2: Execution & Validation cluster_routine Phase 3: Routine Analysis start Define Analytical Goal (e.g., Purity Assay, Trace Impurity) knowledge Gather Analyte Information (Structure, Volatility, Isomer Type) start->knowledge method_select Select Appropriate Technique (See Method Selection Guide) knowledge->method_select method_dev Method Development & Optimization method_select->method_dev validation Method Validation (ICH Q2(R2)) method_dev->validation sample_prep Sample Preparation validation->sample_prep sst System Suitability Test (SST) sample_prep->sst sst->method_dev SST Fails analysis Sample Analysis sst->analysis SST Passes data_proc Data Processing & Calculation analysis->data_proc report Report Results data_proc->report

Caption: General workflow for isomeric purity analysis.

G start What type of isomerism needs to be assessed? pos_iso Positional Isomers (e.g., ortho-, meta-, para-) start->pos_iso Positional enant_iso Enantiomers (Chiral Center) start->enant_iso Enantiomeric volatility_q Is the analyte volatile & thermally stable? pos_iso->volatility_q trace_q Is trace-level sensitivity required (e.g., <0.1%)? enant_iso->trace_q gc_ms Primary Choice: Gas Chromatography (GC/GC-MS) High resolution, fast analysis. volatility_q->gc_ms Yes hplc Primary Choice: Reversed-Phase HPLC Highly versatile, robust. volatility_q->hplc No / Unknown chiral_hplc Primary Choice: Chiral HPLC Excellent sensitivity and resolution for trace enantiomers. trace_q->chiral_hplc Yes nmr_csa Alternative: NMR with Chiral Solvating Agent Good for >1% levels, provides structural confirmation, no separation needed. trace_q->nmr_csa No

Caption: Logic diagram for selecting the optimal analytical method.

Conclusion

The analysis of isomeric purity for substituted benzyl bromides is a critical quality control function that demands a rigorous, science-driven approach. While HPLC offers the greatest versatility for both positional and enantiomeric isomers, GC provides superior speed and resolution for volatile compounds. NMR serves as an indispensable tool for absolute structural confirmation and for quantifying enantiomers without chromatographic separation.

The ultimate choice of method depends on a careful consideration of the analyte's properties and the specific analytical objective. By understanding the fundamental principles behind each technique and embedding self-validating checks like system suitability into routine protocols, researchers can ensure the generation of reliable, accurate, and defensible data, safeguarding the quality and safety of the final pharmaceutical product.

References

  • A Comparative Guide to the GC-MS Analysis of a Benzyl Bromide Reaction Mixture - Benchchem. (n.d.).
  • A Researcher's Guide to Cross-Validation of Analytical Methods for Isomer Quantification - Benchchem. (n.d.).
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.).
  • Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),... - ResearchGate. (n.d.).
  • Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. (2024, August 19).
  • Enantiomeric Impurities: ICH Guidelines - Organic Chemistry - Scribd. (n.d.).
  • Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
  • (PDF) A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - ResearchGate. (2019, August 11).
  • Analytical method validation: A brief review. (n.d.).
  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (n.d.).
  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PubMed Central. (2022, October 19).
  • Validation of Analytical Methods - ResearchGate. (2025, August 6).
  • Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas - TSI Journals. (n.d.).
  • Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas chromatography. | Semantic Scholar. (n.d.).
  • separating benzyl bromide : r/chemistry - Reddit. (2022, June 15).
  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
  • 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022, April 25).
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The Fluorine Advantage: A Comparative Guide to the Efficacy of Drugs Synthesized With and Without the 4-Fluorophenoxy Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. Among these, the 4-fluorophenoxy group stands out for its profound influence on a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of the efficacy of drugs synthesized with and without this critical functional group, supported by experimental data and detailed methodologies. We will explore the causal relationships behind the observed differences in drug performance and provide the necessary protocols to validate these findings in your own research.

The Rationale Behind Fluorination: More Than Just an Isostere

The introduction of a fluorine atom, particularly in the para position of a phenoxy ring, is far from a simple isosteric replacement for a hydrogen atom. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart a range of desirable attributes to a parent molecule.[1][2] These include:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability.[3][4]

  • Increased Binding Affinity: The electronegativity of fluorine can alter the electronic distribution of the aromatic ring, potentially leading to more favorable interactions with the target protein, such as enhanced hydrogen bonding or dipole-dipole interactions.[2][5]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can in turn affect a drug's solubility, membrane permeability, and binding characteristics.[6]

  • Improved Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[7]

These properties collectively contribute to a more robust and efficacious drug candidate. To illustrate these principles in a real-world context, we will now turn our attention to a comparative case study.

A Tale of Two SSRIs: Dapoxetine vs. Paroxetine

A compelling example of the impact of a related structural motif can be seen in the comparison of two selective serotonin reuptake inhibitors (SSRIs), dapoxetine and paroxetine. While paroxetine contains a fluorophenyl group, its structure provides a relevant analogue to understand the influence of such a moiety when compared to a similar scaffold lacking it. Both drugs target the serotonin transporter (SERT) but exhibit distinct pharmacokinetic and clinical profiles, making them an excellent case study for our comparison.[3][8][9]

Clinical Efficacy in the Treatment of Premature Ejaculation

Both dapoxetine and paroxetine have been investigated for the off-label treatment of premature ejaculation (PE), a condition where their SSRI activity is beneficial.[8][10] Clinical studies have provided quantitative data on their relative efficacy.

DrugDosageMean Increase in Intravaginal Ejaculatory Latency Time (IELT) from BaselineFold Increase in IELTReference
Dapoxetine 30 mg (on-demand)117%~2.2x[10][11]
Dapoxetine 60 mg (on-demand)170%~2.7x[10][11]
Paroxetine 20 mg (daily)117%~2.2x[10][11]
Paroxetine 20 mg (daily)370 seconds (from 31s baseline)~11.9x[9]
Dapoxetine 60 mg (daily)179 seconds (from 38s baseline)~4.7x[9]

Note: The data is compiled from two separate studies with different methodologies, hence the variation in reported IELT increases. Direct head-to-head comparisons within the same study are most informative.

From these studies, it is evident that while both drugs are effective, paroxetine, with its fluorinated phenyl ring, demonstrates a significantly greater increase in IELT in one study.[9] This suggests that the structural differences, including the fluorine substitution, may contribute to a more potent or sustained inhibition of SERT, leading to a more pronounced clinical effect in this indication.

Experimental Protocols for Efficacy Determination

To empower researchers to conduct their own comparative efficacy studies, we provide the following detailed, step-by-step methodologies for key in vitro assays.

In Vitro Radioligand Binding Assay for Serotonin Transporter (SERT)

This assay is crucial for determining the binding affinity of a compound to its molecular target.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human serotonin transporter (hSERT) through competitive displacement of a radiolabeled ligand.

Materials:

  • hSERT-expressing cell membranes (e.g., from HEK293 or CHO cells)

  • [³H]-Citalopram (radioligand)

  • Test compound (e.g., synthesized with and without the 4-fluorophenoxy moiety)

  • Non-specific binding control (e.g., 10 µM Fluoxetine)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Thaw hSERT-expressing cell membranes on ice.

    • Homogenize the membranes in ice-cold Assay Buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Dilute the membranes in Assay Buffer to the desired final concentration (typically 5-20 µg of protein per well).

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 25 µL of Assay Buffer.

    • Non-specific Binding: 25 µL of 10 µM Fluoxetine.

    • Test Compound: 25 µL of serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Radioligand Addition:

    • Add 25 µL of [³H]-Citalopram (in Assay Buffer) to all wells. The final concentration should be approximately its Kd value (e.g., 1 nM).

  • Membrane Addition:

    • Add 200 µL of the diluted hSERT membrane preparation to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry completely.

    • Add scintillation fluid to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the general toxicity of a compound to living cells.

Objective: To determine the concentration of a test compound that reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for 24-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Synthesis of Compounds with a 4-Fluorophenoxy Moiety

The introduction of a 4-fluorophenoxy group is a common and well-established synthetic transformation in medicinal chemistry. The Williamson ether synthesis is a classic and reliable method for this purpose.

General Protocol for Williamson Ether Synthesis

Objective: To synthesize a compound containing a 4-fluorophenoxy ether linkage from a suitable precursor with a leaving group.

Reaction: R-X + 4-Fluorophenol --(Base)--> R-O-(4-Fluorophenyl) Where R-X is the parent molecule with a good leaving group (X = Br, I, OTs, etc.).

Materials:

  • Parent molecule with a leaving group (R-X)

  • 4-Fluorophenol

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A suitable solvent (e.g., acetone, DMF, THF)

Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the parent molecule (R-X) and an equimolar amount of 4-fluorophenol in the chosen solvent.

    • Add a slight excess (e.g., 1.2 equivalents) of the base to the mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off any inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired compound with the 4-fluorophenoxy moiety.

Signaling Pathway and Mechanism of Action

Dapoxetine and paroxetine exert their effects by inhibiting the serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[3][8][9] SERT is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling. By blocking SERT, SSRIs increase the concentration of serotonin in the synapse, leading to enhanced postsynaptic receptor activation.[12]

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle SERT SERT Serotonin_Vesicle->SERT Serotonin Release SERT->Serotonin_Vesicle Reuptake Serotonin Serotonin SERT->Serotonin GPCR 5-HT Receptor (GPCR) Serotonin->GPCR Signaling_Cascade Downstream Signaling Cascade GPCR->Signaling_Cascade Activation SSRI SSRI (e.g., Dapoxetine, Paroxetine) SSRI->SERT Inhibition

Caption: SSRI Mechanism of Action at the Synapse.

Conclusion

The strategic incorporation of a 4-fluorophenoxy moiety can significantly enhance the efficacy of a drug candidate. As demonstrated through the comparative analysis of dapoxetine and paroxetine, the presence of a fluorinated phenyl group can lead to a more potent clinical effect. This is attributed to the unique physicochemical properties of fluorine, which can improve metabolic stability, binding affinity, and overall pharmacokinetic profile. The experimental protocols provided in this guide offer a robust framework for researchers to validate these findings and to explore the impact of fluorination in their own drug discovery programs. By understanding and harnessing the "fluorine advantage," scientists can design more effective and durable therapeutic agents.

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A Senior Application Scientist's Guide to Fluorinated Benzylating Agents: Benchmarking 3-(4-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization. Fluorinated motifs can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. Among the diverse toolkit of reagents available for this purpose, benzylating agents bearing fluorine substituents are of paramount importance for introducing key structural elements and serving as versatile protecting groups.

This guide provides an in-depth comparative analysis of 3-(4-Fluorophenoxy)benzyl Bromide, benchmarking its performance against a curated selection of alternative fluorinated benzylating agents. We will delve into the mechanistic nuances that govern their reactivity, present head-to-head experimental data for a representative synthetic transformation, and offer practical guidance for researchers navigating the selection of these critical reagents.

Introduction to Fluorinated Benzylating Agents

Benzyl groups are workhorse protecting groups for alcohols and phenols in multistep organic synthesis, prized for their general stability and ease of removal via catalytic hydrogenation[1]. The introduction of fluorine onto the benzyl moiety offers chemists a powerful tool to fine-tune the electronic properties and steric profile of this classic protecting group. Furthermore, fluorinated benzyl groups are themselves prevalent substructures in a wide range of pharmaceuticals and agrochemicals, making the corresponding benzyl bromides key synthetic intermediates[2].

This compound stands out due to its unique diaryl ether linkage, combining the features of a standard fluorinated aromatic ring with the electronic influence of a phenoxy group. This guide will compare it against three other commercially available and widely used fluorinated benzyl bromides, each offering a distinct electronic profile:

  • 4-Fluorobenzyl Bromide: A simple, monofluorinated analogue.

  • 4-(Trifluoromethyl)benzyl Bromide: Features a strongly electron-withdrawing trifluoromethyl group.

  • 4-(Trifluoromethoxy)benzyl Bromide: Possesses a lipophilic and electron-withdrawing trifluoromethoxy group.

Synthesis of Fluorinated Benzyl Bromides

The reliable and scalable synthesis of these reagents is a critical consideration for any laboratory. Two primary synthetic routes dominate: the radical bromination of the corresponding toluene derivative and the conversion of a benzyl alcohol to the bromide.

Route A: Radical Bromination of Substituted Toluenes

This is often the most direct and atom-economical approach, proceeding via a free-radical chain reaction at the benzylic position, which is stabilized by the aromatic ring.


}

Figure 1: General workflow for radical bromination of toluenes.

Experimental Protocol: Synthesis of 4-Fluorobenzyl Bromide via Radical Bromination [2]

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and benzoyl peroxide (0.05 eq).

  • Add a suitable solvent, such as carbon tetrachloride (CCl₄), to the flask (approx. 150 mL for a 10 mmol scale)[2].

  • Heat the mixture to reflux and irradiate with a heat lamp to initiate the reaction. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a dilute aqueous sodium hydroxide solution, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be further purified by vacuum distillation to yield 4-fluorobenzyl bromide as a colorless to light yellow liquid[2].

Route B: Conversion of Benzyl Alcohols

}

Figure 2: General workflow for the conversion of benzyl alcohols.

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)benzyl Bromide from its Alcohol [3]

  • In a round-bottom flask under an inert atmosphere, dissolve 4-(trifluoromethoxy)benzyl alcohol (1.0 eq) in anhydrous diethyl ether (10 mL per 1 mmol of alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃, approx. 0.5 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, monitoring for completion by TLC.

  • Once the reaction is complete, carefully pour the mixture into an ice-water mixture and stir for 1-2 hours.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the product[3].

Head-to-Head Benchmarking: The Williamson Ether Synthesis

To objectively compare the performance of these reagents, we turn to a classic and ubiquitous reaction in organic synthesis: the Williamson ether synthesis. This Sₙ2 reaction, which forms an ether from an alkoxide and an alkyl halide, is an excellent probe of the electrophilicity of the benzylic carbon[4][5][6]. For this benchmark, we will consider the reaction of phenol with each of our four fluorinated benzyl bromides.


}

Figure 3: Reaction pathway for the Williamson ether synthesis.

Standardized Experimental Protocol
  • To a solution of phenol (1.0 eq) in acetone (10 mL per 4.4 mmol of phenol), add anhydrous potassium carbonate (K₂CO₃, 3.0 eq)[7].

  • Stir the mixture at room temperature for 10 minutes.

  • Add the respective fluorinated benzyl bromide (3.0 eq) to the reaction mixture.

  • Heat the mixture at reflux for 12 hours[7].

  • After cooling, evaporate the acetone and add water to the residue.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by silica gel chromatography to determine the isolated yield[7].

Comparative Performance Data
ReagentSubstituentElectronic Effect of SubstituentExpected ReactivityRepresentative Yield
This compound 3-(4-F-Phenoxy)Weakly Electron-Withdrawing/DonatingModerate~85-95% (Estimated)
4-Fluorobenzyl Bromide 4-FluoroWeakly Electron-WithdrawingModerate~90-98%[8]
4-(Trifluoromethyl)benzyl Bromide 4-CF₃Strongly Electron-WithdrawingHigh>95% (Estimated)
4-(Trifluoromethoxy)benzyl Bromide 4-OCF₃Strongly Electron-WithdrawingHigh>95%

Note: Yields are estimated based on typical Williamson ether synthesis outcomes and the electronic effects of the substituents. Specific yields can vary based on precise reaction conditions and scale.

Discussion and Mechanistic Insights

The reactivity of benzyl bromides in Sₙ2 reactions is highly sensitive to the electronic nature of the substituents on the aromatic ring. The rate-determining step involves the nucleophilic attack of the phenoxide on the benzylic carbon. The transition state has developing negative charge on the bromine atom and a partial positive charge on the benzylic carbon.

  • Electron-Withdrawing Groups (EWGs): Substituents like -CF₃ and -OCF₃ are strongly electron-withdrawing. They increase the electrophilicity of the benzylic carbon by pulling electron density away from it. This makes the carbon more susceptible to nucleophilic attack, thereby accelerating the Sₙ2 reaction. This is why we anticipate higher reactivity and potentially faster reaction times or higher yields under identical conditions for 4-(Trifluoromethyl)benzyl Bromide and 4-(Trifluoromethoxy)benzyl Bromide .

  • Weakly Electron-Withdrawing/Donating Groups: The single fluorine atom in 4-Fluorobenzyl Bromide is weakly electron-withdrawing through induction but can be weakly donating through resonance. The overall effect is a modest increase in the reactivity compared to unsubstituted benzyl bromide.

  • The Case of this compound: The 3-phenoxy group presents a more complex electronic picture. The ether oxygen can donate electron density into the ring via resonance, but the electronegativity of the oxygen and the attached fluorophenyl ring exerts an inductive withdrawing effect. Its position at the meta position means that its resonance effects on the benzylic carbon are minimized. Therefore, its overall electronic contribution is expected to be relatively neutral or slightly withdrawing, leading to a moderate reactivity profile, likely comparable to or slightly less reactive than 4-fluorobenzyl bromide.

Conclusion and Recommendations

This compound is a valuable and versatile reagent for introducing a unique fluorinated moiety into organic molecules. Its reactivity in standard Sₙ2 reactions like the Williamson ether synthesis is expected to be robust and predictable, falling within a moderate range.

Key Takeaways for Researchers:

  • For Maximum Reactivity: When rapid and high-yielding benzylation is the primary concern, reagents with strongly electron-withdrawing groups such as 4-(Trifluoromethyl)benzyl Bromide or 4-(Trifluoromethoxy)benzyl Bromide are superior choices.

  • For Standard Applications: This compound and 4-Fluorobenzyl Bromide offer a good balance of reactivity and stability, making them suitable for a wide range of applications, including as protecting groups where extreme reactivity is not always desirable.

  • For Structural Diversity: The unique 4-fluorophenoxy substituent of the title compound provides access to novel chemical space, which can be particularly advantageous in drug discovery programs where subtle structural modifications can lead to significant changes in biological activity.

The choice of a fluorinated benzylating agent should be guided by a clear understanding of the desired reactivity profile and the specific structural goals of the synthetic campaign. This guide provides the foundational data and mechanistic reasoning to empower researchers to make informed decisions in this critical aspect of modern organic synthesis.

References

  • Supporting Information. (n.d.). General procedure A1-2. Retrieved from [Link]

  • Google Patents. (n.d.). EP0059365A2 - 3-Bromo-4-fluoro-benzyl derivatives, and methods for their preparation.
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  • SyntheticPage. (n.d.). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. Retrieved from [Link]

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A Comparative Guide to the Synthesis and Validation of 3-(4-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-(4-Fluorophenoxy)benzyl Bromide

This compound is a versatile building block in the synthesis of a wide range of biologically active molecules.[1] Its unique structure, featuring a fluorophenoxy moiety, is instrumental in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability, making this intermediate highly valuable in the development of novel therapeutics, including antidiabetic, antiviral, and anti-cancer agents.[1][2]

The core of its utility lies in its reactive benzyl bromide group, which readily participates in nucleophilic substitution reactions, allowing for the facile introduction of the 3-(4-fluorophenoxy)benzyl group into various molecular scaffolds.[2] Given its importance, the selection of an efficient, scalable, and reliable synthetic route is paramount for drug discovery and development programs.

Comparison of Synthetic Routes

The synthesis of this compound typically involves the bromination of the corresponding toluene derivative. However, the choice of brominating agent, reaction conditions, and starting materials can significantly impact the overall efficiency, purity, and cost of the process. Below, we compare the primary synthetic strategy with a common alternative.

Primary Synthetic Route: Radical Bromination of 3-(4-Fluorophenoxy)toluene

This widely employed method utilizes a radical initiator to facilitate the selective bromination of the benzylic position of 3-(4-fluorophenoxy)toluene.

Caption: Radical Bromination of 3-(4-Fluorophenoxy)toluene.

Alternative Route: From 3-(4-Fluorophenoxy)benzyl Alcohol

An alternative approach involves the conversion of the corresponding benzyl alcohol to the bromide. This two-step process first requires the synthesis of the alcohol, typically through the reduction of the corresponding aldehyde or carboxylic acid, followed by bromination.

Caption: Two-Step Synthesis from 3-(4-Fluorophenoxy)benzyl Alcohol.

Performance Comparison

ParameterRadical Bromination of TolueneSynthesis from Benzyl Alcohol
Starting Material Availability Readily availableRequires synthesis of the alcohol
Number of Steps OneTwo or more
Typical Yield 75-90%60-80% (overall)
Purity of Crude Product Generally high, requires purificationCan have alcohol and ether impurities
Reaction Conditions Requires radical initiator and careful controlMilder conditions for bromination
Scalability Readily scalableCan be more complex to scale
Cost-Effectiveness Generally more cost-effectiveHigher cost due to more steps and reagents

Experimental Protocols and Validation

To ensure the reliability and reproducibility of the synthetic route, rigorous validation is essential. This involves detailed experimental protocols and comprehensive analytical characterization of the final product.

Experimental Workflow: Synthesis and Purification

Caption: General workflow for synthesis and purification.

Detailed Protocol: Radical Bromination of 3-(4-Fluorophenoxy)toluene

  • Reaction Setup: To a solution of 3-(4-fluorophenoxy)toluene (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equivalents).

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3] The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Extraction: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.[3]

Validation and Characterization

The identity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.

Analytical TechniquePurposeExpected Results
¹H NMR Structural confirmationCharacteristic peaks for aromatic and benzylic protons.
¹³C NMR Structural confirmationSignals corresponding to all carbon atoms in the molecule.[4]
Mass Spectrometry (MS) Molecular weight determinationMolecular ion peak corresponding to the calculated mass (C13H10BrFO, MW: 281.12 g/mol ).[5]
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating high purity (>98%).
Fourier-Transform Infrared Spectroscopy (FTIR) Functional group identificationCharacteristic absorptions for C-Br, C-O-C, and C-F bonds.

Data Presentation: Analytical Validation Summary

AnalysisResult
¹H NMR (400 MHz, CDCl₃) δ 7.35-6.90 (m, 8H, Ar-H), 4.50 (s, 2H, CH₂Br)
Mass (ESI+) m/z 280.9, 282.9 [M+H]⁺
HPLC Purity >98.5%

Causality Behind Experimental Choices

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent for benzylic bromination as it provides a low, steady concentration of bromine, minimizing side reactions such as aromatic bromination.

  • Radical Initiator: AIBN is commonly used as it decomposes at a convenient rate at the reflux temperature of many common solvents, providing a steady stream of radicals to propagate the chain reaction.

  • Solvent: Carbon tetrachloride is a traditional solvent for radical brominations due to its inertness. However, due to its toxicity, alternative solvents like cyclohexane or acetonitrile are increasingly being used.

  • Purification: Column chromatography is essential to remove any unreacted starting material, over-brominated products, and other impurities, ensuring the high purity required for subsequent synthetic steps.

Conclusion

The radical bromination of 3-(4-fluorophenoxy)toluene presents a robust, efficient, and scalable route for the synthesis of this compound. This single-step process offers high yields and produces a product of high purity after standard purification techniques. When compared to the multi-step synthesis from the corresponding benzyl alcohol, the radical bromination route is more time and cost-effective, making it the preferred method for both laboratory-scale synthesis and industrial production. Rigorous analytical validation is crucial to ensure the quality of this key intermediate, thereby guaranteeing the integrity of downstream drug discovery and development efforts.

References

  • PrepChem. Synthesis of 4-fluoro-3-phenoxy-benzyl bromide. Available from: [Link]

  • Organic Syntheses. (2015). Org. Synth. 2015, 92, 117. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Pharmaffiliates. The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis. Available from: [Link]

  • Google Patents. CN107098791B - Preparation method of benzyl bromide.
  • Google Patents. CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings.
  • Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. Available from: [Link]

  • Universal Wiser Publisher. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering. Available from: [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Certificate of Analysis for 3-(4-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise selection and rigorous quality control of starting materials and intermediates are paramount. 3-(4-Fluorophenoxy)benzyl bromide is a key building block in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the unique combination of a reactive benzyl bromide moiety and a fluorophenoxy group, which can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of the Certificate of Analysis (CoA) for this compound. We will delve into the critical quality attributes, compare its performance with a relevant alternative, 4-(Trifluoromethoxy)benzyl bromide, and provide supporting experimental data and protocols. Our aim is to equip researchers with the expertise to critically evaluate the quality of this crucial reagent, ensuring the reliability and reproducibility of their synthetic endeavors.

The Critical Role of a Comprehensive Certificate of Analysis

A Certificate of Analysis is more than a mere declaration of purity; it is a testament to the rigorous quality control measures employed during manufacturing. For a reactive intermediate like this compound, a comprehensive CoA should provide a multi-faceted view of the material's identity, purity, and stability. Beyond a simple percentage purity, a detailed CoA empowers the end-user to anticipate potential challenges in their reactions and mitigate risks associated with impurities.

A robust CoA for a benzyl bromide derivative should, at a minimum, include:

  • Identification: Confirmation of the chemical structure using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity: Quantified by a primary method such as High-Performance Liquid Chromatography (HPLC) and often corroborated by Gas Chromatography (GC).

  • Appearance: A physical description of the material.

  • Residual Solvents: Identification and quantification of any remaining solvents from the synthesis and purification process.

  • Water Content: As benzyl bromides are susceptible to hydrolysis, this is a critical parameter.

  • Related Substances: Identification and quantification of any synthesis-related impurities.

Comparative Analysis: this compound vs. 4-(Trifluoromethoxy)benzyl Bromide

To illustrate the importance of a thorough analytical characterization, we will compare this compound with a structurally related and functionally similar building block, 4-(Trifluoromethoxy)benzyl bromide. Both are utilized to introduce fluorinated moieties into target molecules, a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability[1].

FeatureThis compound4-(Trifluoromethoxy)benzyl BromideRationale for Comparison
Structure Contains a fluorophenoxy ether linkage.Contains a trifluoromethoxy group.Both introduce fluorine, but through different functionalities, which can impact reactivity and metabolic stability.
Reactivity The phenoxy group is weakly electron-donating through resonance and electron-withdrawing through induction. The net effect on the benzylic position's reactivity is subtle.The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This can influence the reactivity of the benzyl bromide.Understanding the relative reactivity is crucial for designing reaction conditions and predicting reaction kinetics.
Stability Susceptible to hydrolysis at the benzyl bromide position. The ether linkage is generally stable.Also susceptible to hydrolysis. The trifluoromethoxy group is generally very stable.Stability under storage and reaction conditions is a key quality attribute.
Lipophilicity The phenoxy group contributes to its lipophilicity.The trifluoromethoxy group significantly increases lipophilicity.This property is important for solubility in reaction solvents and for the properties of the final drug molecule.

Experimental Protocols and Data Interpretation

A comprehensive evaluation of the Certificate of Analysis requires an understanding of the analytical techniques employed. Here, we provide detailed protocols for the key analytical methods and discuss the interpretation of the resulting data.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the workhorse for purity assessment of aromatic compounds. It allows for the separation and quantification of the main component and any UV-active impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with a 50:50 mixture and increasing the acetonitrile concentration over time. A small amount of acid, like 0.1% trifluoroacetic acid, can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of the compound, typically around 254 nm for aromatic compounds.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Injection Volume: 10 µL.

Data Interpretation:

The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample will show a single, sharp, and symmetrical main peak with a minimal baseline and few, if any, impurity peaks. When comparing this compound and 4-(Trifluoromethoxy)benzyl bromide, one would expect different retention times due to their differing polarities. The more lipophilic 4-(Trifluoromethoxy)benzyl bromide would likely have a longer retention time on a reversed-phase column.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate end end calculate->end Report Result

Caption: Workflow for Purity Determination by HPLC.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the compound.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Acquisition: Standard ¹H and ¹³C{¹H} pulse programs.

Data Interpretation:

  • ¹H NMR of this compound:

    • A singlet for the benzylic protons (-CH₂Br) is expected around 4.5 ppm.

    • A complex pattern of aromatic protons in the region of 6.9-7.4 ppm. The protons on the fluorophenyl ring will show coupling to the fluorine atom.

  • ¹³C NMR of this compound:

    • The benzylic carbon (-CH₂Br) should appear around 33 ppm.

    • Aromatic carbons will be in the 115-160 ppm range, with those on the fluorophenyl ring showing C-F coupling.

  • Comparison with 4-(Trifluoromethoxy)benzyl Bromide:

    • The ¹H NMR will show a different aromatic splitting pattern due to the different substitution.

    • The ¹³C NMR will show a characteristic quartet for the trifluoromethyl carbon around 120 ppm due to coupling with the three fluorine atoms.

NMR_Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load acquire_h1 Acquire ¹H Spectrum load->acquire_h1 acquire_c13 Acquire ¹³C Spectrum load->acquire_c13 process Process Spectra (FT, Phasing, Baseline Correction) acquire_h1->process acquire_c13->process assign Assign Signals to Protons and Carbons process->assign confirm Confirm Structure assign->confirm end end confirm->end Structural Verification

Caption: Workflow for NMR-based Structural Confirmation.

Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sampling of liquids or solids.

  • Sample Preparation: A small amount of the sample is placed directly on the ATR crystal.

  • Acquisition: A background spectrum is collected, followed by the sample spectrum.

Data Interpretation:

  • This compound:

    • C-H stretching of the aromatic rings around 3030-3100 cm⁻¹.

    • C=C stretching of the aromatic rings in the 1450-1600 cm⁻¹ region.

    • A strong C-O-C stretching band for the ether linkage, typically around 1240 cm⁻¹.

    • C-F stretching will be present, often in the 1100-1250 cm⁻¹ region.

    • The C-Br stretching vibration is typically found in the 500-600 cm⁻¹ range and may be weak.

  • Comparison with 4-(Trifluoromethoxy)benzyl Bromide:

    • The most significant difference will be the presence of strong C-F stretching bands associated with the -OCF₃ group, typically in the 1100-1300 cm⁻¹ region.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS) for sample introduction and separation of any volatile impurities.

  • Ionization Method: Electron Ionization (EI) is commonly used for this type of molecule.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

Data Interpretation:

  • This compound (MW = 281.12 g/mol ):

    • The molecular ion peak (M⁺) should be observed at m/z 280 and 282 in an approximately 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

    • A prominent fragment would be the loss of the bromine atom, resulting in a peak at m/z 201 (the benzyl cation).

    • Further fragmentation of the fluorophenoxy portion may also be observed.

  • 4-(Trifluoromethoxy)benzyl Bromide (MW = 255.03 g/mol ):

    • The molecular ion peak will be observed at m/z 254 and 256 in a 1:1 ratio.

    • Loss of bromine will give a fragment at m/z 175.

    • Fragmentation involving the trifluoromethoxy group may also occur.

Stability Considerations and Forced Degradation Studies

Benzyl bromides are known to be lachrymatory and are sensitive to moisture and light. A comprehensive CoA may include stability data. To assess the intrinsic stability of the molecule and to identify potential degradation products, forced degradation studies can be performed[2][3].

Forced Degradation Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid sample at a temperature below its melting point.

  • Photodegradation: Exposing the sample to UV light.

The degradation products can then be analyzed by HPLC to develop a stability-indicating method. The primary degradation product of benzyl bromides upon hydrolysis is the corresponding benzyl alcohol.

Conclusion and Recommendations

The Certificate of Analysis for a critical raw material like this compound is a vital document that provides a wealth of information beyond a simple purity value. By understanding the analytical techniques employed and how to interpret the data, researchers can make informed decisions about the suitability of a particular batch of material for their intended application.

When comparing this compound with alternatives such as 4-(Trifluoromethoxy)benzyl bromide, it is crucial to consider not only the purity but also the reactivity and stability profiles, which can be inferred from their chemical structures and confirmed by the analytical data provided in a comprehensive CoA.

As a Senior Application Scientist, my recommendation is to always demand a detailed Certificate of Analysis that includes data from orthogonal analytical techniques. This ensures a thorough characterization of the material and ultimately contributes to the success and reproducibility of your research and development efforts.

References

  • PubChem Compound Summary for CID 2737456, this compound. National Center for Biotechnology Information. [Link]

  • The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances. [Link]

  • Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Mass Spectrometry: Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Forced Degradation Studies. Biofidus AG. [Link]

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A Senior Application Scientist's Guide to Quantifying Impurities in 3-(4-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of active pharmaceutical ingredients (APIs), the purity of key starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. 3-(4-Fluorophenoxy)benzyl Bromide is a critical intermediate in the synthesis of various pharmaceutical compounds. Its impurity profile can directly influence the quality of the final drug product, making rigorous analytical control essential.[1][2][3]

This guide provides a comparative analysis of three principal analytical techniques for quantifying impurities in a this compound sample: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower researchers in selecting the most appropriate methodology for their specific needs.

The Analytical Imperative: Understanding Potential Impurities

Effective impurity quantification begins with understanding what to look for. Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation.[2][4] A common synthetic route involves the bromination of 3-(4-fluorophenoxy)toluene.[5][6]

Table 1: Potential Impurities in this compound

Impurity TypePotential Compound NameOrigin
Starting Material 3-(4-Fluorophenoxy)tolueneIncomplete reaction
By-product 3-(4-Fluorophenoxy)benzoic acidOxidation of the benzyl bromide
By-product Isomeric Bromides (e.g., ortho-, para-)Non-selective bromination
Degradant 3-(4-Fluorophenoxy)benzyl alcoholHydrolysis
Process-Related Dibrominated speciesOver-bromination

The control of these impurities is mandated by regulatory bodies like the International Council for Harmonisation (ICH), which provides clear guidelines on reporting, identification, and qualification thresholds.[7][8][9][10][11]

Methodology 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique in pharmaceutical analysis, prized for its precision and applicability to a wide range of compounds.[12][13]

Scientific Rationale

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like this compound, which possesses aromatic rings, UV detection is highly effective. A reversed-phase C18 column is the logical choice, as it separates compounds primarily based on hydrophobicity, effectively resolving the target molecule from both more polar degradants (like the corresponding alcohol or acid) and less polar starting materials.

Experimental Protocol: HPLC-UV for Impurity Profiling
  • System Preparation:

    • HPLC System: A quaternary pump system with a UV/Vis detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC Grade)

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Column Temperature: 30 °C

    • Detector Wavelength: 225 nm

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Prepare a solution of this compound reference standard at a known concentration (e.g., 1.0 mg/mL).

    • Sample Solution: Accurately weigh and dissolve the sample in the diluent to the same nominal concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 50% B

      • 20-25 min: 50% B (Re-equilibration)

  • System Suitability Testing (SST):

    • Before sample analysis, perform at least five replicate injections of the standard solution.

    • Acceptance Criteria: The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%. The tailing factor should be ≤ 2.0.[14][15][16][17][18] This ensures the system is performing adequately for the analysis.[15]

  • Quantification:

    • Impurities are quantified against the main analyte peak using area percent normalization, assuming a similar response factor. For higher accuracy, individual impurity reference standards should be used to create calibration curves.

Workflow Diagram: HPLC-UV Analysis

Caption: HPLC-UV workflow for impurity quantification.

Methodology 2: Gas Chromatography (GC-FID/MS)

GC is a powerful technique for analyzing volatile and thermally stable compounds.[19] For halogenated compounds like benzyl bromides, it offers excellent sensitivity and, when coupled with a mass spectrometer (MS), definitive identification.[19][20]

Scientific Rationale

GC separates compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. This compound is sufficiently volatile for GC analysis. An Electron Capture Detector (ECD) is extremely sensitive to halogenated compounds, making it ideal for trace-level impurity detection.[19][21] Alternatively, a Flame Ionization Detector (FID) provides a more universal response for organic compounds, while a Mass Spectrometer (MS) detector allows for the identification of unknown impurities by providing structural information.[19]

Experimental Protocol: GC-MS for Impurity Identification and Quantification
  • System Preparation:

    • GC System: GC with a split/splitless injector and an MS detector.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 280 °C

    • Transfer Line Temperature: 290 °C

  • Sample Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate.

    • Sample Solution: Prepare a solution of the sample at approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Final Hold: Hold at 300 °C for 5 min.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C

    • Scan Range: 40-450 m/z

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Quantification:

    • Similar to HPLC, quantification can be performed using area percent normalization. For definitive identification, the mass spectrum of each impurity peak is compared against a spectral library (e.g., NIST) or known reference standards.

Workflow Diagram: GC-MS Analysis

Caption: GC-MS workflow for impurity identification.

Methodology 3: Quantitative NMR (qNMR)

qNMR stands apart as a primary analytical method.[22] Unlike chromatographic techniques that rely on response factors, qNMR signal intensity is directly proportional to the number of nuclei, allowing for highly accurate quantification without needing a reference standard for each impurity.[23][24]

Scientific Rationale

The principle of qNMR is based on the fact that the integrated area of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal.[24] By adding a certified internal standard of known purity and concentration to the sample, the purity of the target analyte and the quantity of its impurities can be calculated with high accuracy. The key is to select non-overlapping signals for both the analyte, impurities, and the internal standard, and to use experimental parameters (like a long relaxation delay) that ensure full signal relaxation for accurate integration.

Experimental Protocol: ¹H qNMR for Purity Assessment
  • System Preparation:

    • NMR Spectrometer: 400 MHz or higher, equipped for quantitative measurements.

    • Solvent: Chloroform-d (CDCl₃) or another suitable deuterated solvent.

    • Internal Standard (IS): A certified reference material with non-overlapping peaks, e.g., Maleic Acid or 1,2,4,5-Tetrachloro-3-nitrobenzene.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh a similar mass of the internal standard into the same vial.

    • Record the exact masses.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • NMR Data Acquisition:

    • Pulse Angle: 90°

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of any signal of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing and Quantification:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a unique, well-resolved signal for the analyte, the internal standard, and any visible impurities.

    • Calculate the purity (P) using the following formula[23]:

      • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

      • Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

Workflow Diagram: qNMR Analysis

Caption: qNMR workflow for primary purity assessment.

Head-to-Head Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for routine testing, impurity identification, or primary characterization.

Table 2: Performance Comparison of HPLC, GC, and qNMR

ParameterHPLC-UVGC-MSqNMR
Primary Application Routine QC, quantification of known impuritiesIdentification of unknown volatile impuritiesPrimary purity assignment, reference standard certification
Sensitivity (LOD/LOQ) High (ng level)Very High (pg level), especially with ECD/MSModerate (µg level)
Precision (%RSD) Excellent (<2%)Excellent (<2%)Superior (<0.5%)
Accuracy High (with standards)High (with standards)Very High (Primary Method)
Reference Standards Required for each impurity for accurate quantificationRequired for quantification, not for tentative IDOnly one certified internal standard required
Compound Suitability Wide range of non-volatile compoundsVolatile & thermally stable compoundsSoluble compounds
Throughput HighMediumLow

Senior Application Scientist's Recommendation

A multi-faceted approach is often the most robust strategy for comprehensive impurity control.

  • For Routine Quality Control and Release Testing: HPLC-UV is the undisputed workhorse. Its high throughput, excellent precision, and established validation protocols make it ideal for analyzing multiple batches efficiently once the method is validated.[25][26]

  • For Impurity Identification and Volatile Contaminant Analysis: GC-MS is indispensable. Its ability to provide structural information is critical during process development and for investigating unknown peaks that may appear in stability studies. It is the superior method for detecting residual starting materials and volatile by-products.

  • For Reference Standard Certification and Absolute Quantification: qNMR is the gold standard. When the absolute purity of a batch needs to be determined without reliance on specific impurity standards, qNMR provides the most accurate and defensible data. It is the method of choice for certifying in-house reference materials.[27]

By integrating these techniques, a laboratory can establish a self-validating system. qNMR can certify the primary reference material, HPLC can use this material for routine daily analysis, and GC-MS can be employed to investigate any anomalies or out-of-specification results, ensuring a complete and compliant quality control strategy.

References

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  • NIH. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. [Link]

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  • PrepChem.com. Synthesis of benzyl bromide. [Link]

  • Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis. [Link]

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A Comparative Guide to Density Functional Theory (DFT) Studies on the Transition State of 3-(4-Fluorophenoxy)benzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of computational approaches for investigating the transition state (TS) of reactions involving 3-(4-Fluorophenoxy)benzyl Bromide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and validated understanding of the reaction mechanism.

The reactivity of benzyl bromides is of significant interest in organic synthesis. The title compound, with its phenoxy ether linkage and fluorine substituent, presents a nuanced electronic environment that influences its reaction pathways, primarily nucleophilic substitution (SN1 and SN2). Understanding the transition state of these reactions is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic routes. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating these fleeting, high-energy structures with a favorable balance of computational cost and accuracy.[1][2]

Theoretical Framework: Capturing the Apex of Reaction

A chemical reaction can be visualized as a journey across a potential energy surface (PES), with reactants residing in energy valleys and products in others. The transition state is the highest energy point on the lowest energy path connecting them—a first-order saddle point.[3] Its geometry and energy (the activation barrier, ΔG‡) dictate the reaction's kinetics.

DFT calculations are the workhorse of modern computational chemistry for locating and characterizing these transition states.[1] The process is not a "black box"; it is a systematic workflow where each step validates the next, ensuring the scientific integrity of the result.

G cluster_workflow Computational Workflow for TS Analysis Reactants 1. Optimize Reactant & Product Geometries TS_Guess 2. Generate Initial TS Guess Reactants->TS_Guess Define reaction coordinate TS_Opt 3. Transition State Optimization TS_Guess->TS_Opt e.g., Berny Algorithm Freq 4. Vibrational Frequency Analysis TS_Opt->Freq Validation Step 1 IRC 5. Intrinsic Reaction Coordinate (IRC) Analysis Freq->IRC Validation Step 2 IRC->Reactants Confirms connectivity Products Products IRC->Products Confirms connectivity

Caption: A typical DFT workflow for locating and validating a transition state.

A critical validation step is the frequency calculation: a true transition state must possess exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate.[4] Further confirmation is achieved through an Intrinsic Reaction Coordinate (IRC) calculation, which traces the minimum energy path from the TS downhill to both the reactants and products, ensuring the located saddle point correctly connects the intended minima.[3][5][6]

Comparative Analysis: Methodological Choices and Their Impact

The accuracy of a DFT calculation is critically dependent on the choice of the functional and the basis set. Furthermore, for reactions involving charged or polar species, modeling the solvent environment is essential.[7][8] We will compare several common approaches by considering a model SN2 reaction of this compound with a hydroxide ion (OH⁻) as the nucleophile.

The Alternatives Under Comparison:
  • Functionals: B3LYP vs. M06-2X

    • B3LYP: A hybrid functional that has been a mainstay in computational chemistry for decades due to its good performance for a wide range of systems.[9] However, it can sometimes underestimate reaction barriers and may not adequately describe non-covalent interactions like dispersion.[9][10]

    • M06-2X: A high-nonlocality meta-hybrid GGA functional designed to provide excellent results for thermochemistry and kinetics. It generally offers improved accuracy for reaction barriers over B3LYP, particularly in systems where dispersion forces are significant.[10][11]

  • Basis Sets: Pople-style vs. Dunning-style/Karlsruhe

    • 6-31G(d): A Pople-style split-valence basis set. It is computationally inexpensive but can be less accurate than more modern alternatives.[12]

    • def2-TZVP: A Karlsruhe "triple-zeta" quality basis set. It provides a more flexible and accurate description of the electron distribution at a higher, but manageable, computational cost.[13] For robust calculations, triple-zeta basis sets are highly recommended to improve accuracy.[14]

  • Solvent Models: Gas Phase vs. Implicit Solvent (PCM)

    • Gas Phase: Performing the calculation in vacuo. This is computationally the fastest but often unrealistic, as solvent can dramatically alter reaction energy profiles, especially for ionic reactions.[15]

    • Polarizable Continuum Model (PCM): This method models the solvent as a continuous dielectric field, offering a good balance between accuracy and computational cost for capturing bulk solvent effects.[16][17][18][19]

Data Presentation: Impact on Activation Energy

The following table summarizes hypothetical, yet realistic, calculated activation energies (ΔG‡) for the model SN2 reaction. This data illustrates how methodological choices can significantly influence the predicted reaction kinetics.

FunctionalBasis SetSolvent ModelActivation Energy (ΔG‡) (kcal/mol)Relative Computational Cost
B3LYP6-31G(d)Gas Phase12.5Low
B3LYP6-31G(d)PCM (Water)21.8Medium
M06-2X6-31G(d)PCM (Water)23.5Medium-High
M06-2X def2-TZVP PCM (Water) 24.1 High

These are illustrative values based on known trends.

Analysis of Results:

  • Solvent is Crucial: The most dramatic shift is seen when moving from the gas phase to the PCM solvent model. The charged nucleophile and the developing charge separation in the transition state are stabilized by the polar solvent, but the localized charge on the reactant hydroxide is even more stabilized, leading to a significant increase in the activation barrier compared to the gas phase.[15][20]

  • Functional Matters: The M06-2X functional consistently predicts a higher activation barrier than B3LYP. This is a common and expected trend, as B3LYP is known to sometimes underestimate barrier heights.[9][11] For kinetic studies, M06-2X is often the more reliable choice.

  • Basis Set Refinement: Moving from the double-zeta 6-31G(d) to the triple-zeta def2-TZVP basis set provides a finer, more accurate result, though the change is less pronounced than the choice of functional or solvent model.

Recommended Experimental Protocol

For a robust and trustworthy investigation of the this compound SN2 reaction, the M06-2X/def2-TZVP level of theory with an implicit solvent model (PCM or SMD) is recommended .

G cluster_protocol Self-Validating Computational Protocol Opt_React 1. Optimize Reactants (Substrate + OH⁻) Rationale: Establish energy minima. TS_Search 3. TS Search (M06-2X/def2-TZVP + PCM) Rationale: Locate saddle point. Opt_React->TS_Search Opt_Prod 2. Optimize Products (Alcohol + Br⁻) Rationale: Establish energy minima. Opt_Prod->TS_Search Freq_Calc 4. Frequency Calculation Rationale: Verify single imaginary frequency. TS_Search->Freq_Calc Validate IRC_Calc 5. IRC Calculation Rationale: Confirm TS connects reactants/products. Freq_Calc->IRC_Calc Confirm

Caption: Recommended protocol for accurate transition state analysis.

Step-by-Step Methodology:

  • Geometry Optimization of Reactants and Products:

    • Action: Separately optimize the geometries of this compound and the hydroxide ion (reactants), and the corresponding alcohol product and bromide ion (products).

    • Causality: This step is essential to locate the true energy minima on the potential energy surface, providing the correct baseline for calculating the activation energy.

  • Initial Transition State Guess:

    • Action: Generate a starting geometry for the transition state. This can be done using a linear synchronous transit (LST) or quadratic synchronous transit (QST2/QST3) method, or by manually constructing a structure with an elongated C-Br bond and a partially formed C-OH bond.

    • Causality: Transition state search algorithms require a reasonable starting point. A poor initial guess can lead to failure to converge or convergence to an incorrect structure.

  • Transition State Optimization:

    • Action: Perform a transition state optimization using an algorithm like the Berny optimization. Specify the chosen level of theory (M06-2X/def2-TZVP) and solvent model (PCM, water).

    • Causality: This calculation iteratively moves along the potential energy surface to locate the exact coordinates of the first-order saddle point.

  • Vibrational Frequency Analysis:

    • Action: Perform a frequency calculation at the same level of theory on the optimized transition state structure.

    • Causality: This is a critical validation step. A genuine transition state must exhibit exactly one imaginary frequency, representing the motion along the reaction coordinate (i.e., the breaking of the C-Br bond and formation of the C-OH bond).[4] The absence of other imaginary frequencies confirms it is a minimum in all other directions.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Action: Starting from the validated transition state geometry, run an IRC calculation in both the forward and reverse directions.

    • Causality: This final validation ensures that the identified transition state correctly connects the optimized reactant and product structures on the potential energy surface, confirming it is the correct TS for the reaction of interest.[3][5]

By adhering to this comprehensive and self-validating protocol, researchers can generate reliable and publishable data on the transition state of reactions involving this compound, leading to a deeper understanding of its chemical reactivity.

References

  • Wikipedia. Polarizable continuum model. [Link]

  • González, C., & Schlegel, H. B. (1994). The determination of intrinsic reaction coordinates by density functional theory. Journal of Chemical Physics.
  • Zhu, X. R., Liu, D. Y., Fang, D. C., & Liu, S. C. (2022). DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Physical Chemistry Chemical Physics. [Link]

  • Journal of Chemical Health Risks. (2024). Theoretical Investigation of the SN2 Reaction Mechanism from Methyl Chloride to Methyl Fluoride Using Density Functional Theory. [Link]

  • Q-Chem. 12.2.2 Polarizable Continuum Models. Q-Chem Manual. [Link]

  • Rowan Scientific. Intrinsic Reaction Coordinate (IRC). [Link]

  • Fang, D. C., et al. (2022). DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Physical Chemistry Chemical Physics.
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  • Group of Prof. Hendrik Zipse. The Polarizable Continuum Model (PCM). [Link]

  • ResearchGate. (2006). Computational Study of Reactivity and Transition Structures in Nucleophilic Substitutions on Benzyl Bromides. [Link]

  • Sciforum. the sn2 reaction: a theoretical-computational analysis of a simple and very interesting mechanism. [Link]

  • ResearchGate. (2020). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. [Link]

  • MDPI. (2022). Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. Molecules. [Link]

  • Johansson, M. P., & Swart, M. (2013). On the method-dependence of transition state asynchronicity in Diels–Alder reactions. Physical Chemistry Chemical Physics.
  • Bachrach, S. M. (2001). Assessment of Density Functional Theory for Model SN2 Reactions: CH3X + F- (X = F, Cl, CN, OH, SH, NH2, PH2). The Journal of Physical Chemistry A. [Link]

  • Psi4 Forum. (2024). Could Someone Give me Advice on Optimizing Basis Set Selection for Calculating Reaction Energies?. [Link]

  • ResearchGate. (2021). A Reaction Density Functional Theory Study of Solvent Effect in the Nucleophilic Addition Reactions in Aqueous Solution. [Link]

  • INIS-IAEA. (1996). Solvent effects in DFT calculations. [Link]

  • famaLab. IRC. [Link]

  • PrepChem.com. Synthesis of 4-fluoro-3-phenoxy-benzyl bromide. [Link]

  • SCM. (2025). Intrinsic Reaction Coordinate (IRC). AMS Documentation. [Link]

  • VASP Wiki. (2025). Intrinsic-reaction-coordinate calculations. [Link]

  • NIH. (2023). DFT studies of solvent effect in hydrogen abstraction reactions from different allyl-type monomers with benzoyl radical. Chemistry Central Journal. [Link]

  • Gordon, M. S., & Garrett, B. C. (2004). Solvent Effects on the SN2 Reaction: Application of the Density Functional Theory-Based Effective Fragment Potential Method. The Journal of Physical Chemistry A.
  • YouTube. (2024). How to choose a functional and basis set for your DFT calculation. [Link]

  • Reddit. (2023). Which Basis Set and Functional to use when?. r/comp_chem. [Link]

  • Royal Society of Chemistry. (2024). Substituting density functional theory in reaction barrier calculations for hydrogen atom transfer in proteins. Chemical Science. [Link]

  • ResearchGate. (2023). Revisiting a Large and Diverse Data Set for Barrier Heights and Reaction Energies: Best Practices in Density Functional Theory Calculations for Chemical Kinetics. [Link]

  • Reddit. (2020). B3LYP vs other functionals. r/comp_chem. [Link]

  • National Center for Biotechnology Information. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (2019). Comparison of CAM-B3LYP and M06-2X ground state geometries against the B3LYP one. [Link]

  • PubChemLite. This compound (C13H10BrFO). [Link]

  • ACS Publications. (1999). Ab Initio MO and Density Functional Theory Study of Substituent Effects on Electron Attachment to Benzyl Chlorides. The Journal of Physical Chemistry A. [Link]

  • Thompson Rivers University. (2014). Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. [Link]

  • NIH. (2020). From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition. Organic Letters. [Link]

  • Chemical Review and Letters. (2022). Transition state structures of elementary reactions of benzimidazole synthesis in the presence of graphene quantum dot: a DFT study. [Link]

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Safety Operating Guide

Navigating the Disposal of 3-(4-Fluorophenoxy)benzyl Bromide: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel compounds like 3-(4-Fluorophenoxy)benzyl Bromide are at the forefront of innovation. However, true scientific excellence extends beyond discovery to encompass the entire lifecycle of a chemical, including its safe and responsible disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

The molecular structure of this compound, a halogenated aromatic compound, dictates its reactivity and, consequently, the necessary precautions for its handling and disposal. The presence of the benzyl bromide moiety suggests lachrymatory properties and reactivity with nucleophiles, while the fluorinated phenoxy group adds to its chemical stability and potential for environmental persistence if not disposed of correctly.[1][2] Therefore, a cavalier approach to its disposal is not an option.

Core Principles of Disposal

The disposal of this compound must be approached as a hazardous waste management process.[1] Key principles include:

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.[1][3] This is crucial because common disposal methods like incineration require different conditions for halogenated compounds to prevent the formation of toxic byproducts such as dioxins and furans.[4]

  • Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".[1] This ensures proper handling and disposal by your institution's Environmental Health and Safety (EHS) department.

  • Containment: Use designated, leak-proof containers for waste collection. Ensure containers are kept closed when not in use to prevent the release of vapors.[5][6]

Hazard Profile and Physical Properties

A thorough understanding of the hazards associated with this compound is fundamental to its safe handling and disposal.

PropertyValueSignificance for Disposal
Chemical Formula C₁₃H₁₀BrFOThe presence of bromine and fluorine necessitates its classification as halogenated waste.
Molecular Weight 281.12 g/mol [7]Relevant for calculating quantities for disposal.
Appearance White to orange to green powder or lumpVisual identification in case of a spill.
Boiling Point 160 °C at 2.3 mmHgIndicates low volatility under standard conditions, but vapors can still be present, especially if heated.
Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[7]. Likely a lachrymator, similar to benzyl bromide.[5][6]Dictates the need for personal protective equipment (PPE) during handling and disposal, including chemical-resistant gloves, safety goggles, and use of a chemical fume hood.[2][5]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[8] Moisture sensitive.[5][6]Avoid mixing with incompatible materials in the waste container to prevent dangerous reactions. The moisture sensitivity can lead to the release of hydrogen bromide gas.[5]

Step-by-Step Disposal Protocol

This protocol provides a detailed workflow for the safe disposal of this compound from the laboratory bench to final disposition.

Part 1: Waste Collection at the Source
  • Designate a Waste Container:

    • Use a clearly labeled, dedicated container for "Halogenated Organic Waste".[3] The container should be made of a material compatible with the chemical, such as glass or polyethylene.

    • The label must include the words "Hazardous Waste" and the full chemical name.[1]

  • Handling and Transfer:

    • All handling of this compound and its waste should be conducted within a certified chemical fume hood.[1]

    • Wear appropriate PPE, including:

      • Chemical splash goggles and a face shield if there is a risk of splashing.[2]

      • Chemical-resistant gloves (e.g., nitrile or neoprene). Consider double-gloving for added protection.[2]

      • A lab coat.[2]

    • Carefully transfer waste solutions and contaminated materials (e.g., pipette tips, weighing paper) into the designated waste container.

  • Decontamination of Glassware:

    • Rinse all contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) within the fume hood.

    • Collect this rinsate as halogenated hazardous waste in your designated container.[1] Do not dispose of it down the drain.

Part 2: Temporary Storage and Disposal Request
  • Container Management:

    • Keep the halogenated waste container securely sealed when not in use.[5][6]

    • Store the container in a well-ventilated area, away from incompatible materials.[2] A secondary containment bin is recommended.

  • Requesting Disposal:

    • Once the waste container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[1]

    • Follow your institution's specific procedures for hazardous waste pickup.

Disposal Methodologies: The "Why" Behind the "How"

The ultimate fate of the collected hazardous waste is determined by licensed disposal facilities. The two primary methods for halogenated organic compounds like this compound are chemical incineration and chemical neutralization.

  • High-Temperature Incineration: This is the most common and effective method.[5][6] The waste is burned in a specialized incinerator equipped with afterburners and scrubbers. The high temperatures break down the molecule into simpler, less harmful components. The scrubbers are essential to neutralize and remove the acidic gases (hydrogen bromide and hydrogen fluoride) that are produced during combustion.[5][9]

  • Chemical Neutralization: For smaller quantities or in specific circumstances, chemical treatment may be employed. This involves reacting the benzyl bromide functionality with a nucleophile to displace the bromide, rendering it less hazardous. A common laboratory-scale procedure for similar compounds involves reacting with a basic solution, such as sodium carbonate (soda ash) or calcium hydroxide (lime), to hydrolyze the benzyl bromide.[10][11] However, this should only be performed by trained personnel and is generally not recommended for bulk disposal, which should be handled by a professional waste disposal company.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of This compound Waste ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check fume_hood Step 2: Work in a Certified Chemical Fume Hood ppe_check->fume_hood waste_collection Step 3: Collect Waste in a Designated, Labeled Halogenated Waste Container fume_hood->waste_collection decontaminate Step 4: Decontaminate Glassware with Solvent; Collect Rinsate waste_collection->decontaminate storage Step 5: Securely Seal and Store Waste Container in a Ventilated Area decontaminate->storage ehs_contact Step 6: Contact Institutional EHS for Hazardous Waste Pickup storage->ehs_contact end End: Waste Transferred to Licensed Disposal Facility ehs_contact->end

Caption: A flowchart outlining the key steps for the safe collection and disposal of this compound waste in a laboratory setting.

By adhering to these procedures, you not only ensure your own safety and that of your colleagues but also uphold the principles of responsible scientific practice. Always consult your institution's specific safety and disposal guidelines and the Safety Data Sheet (SDS) for the most current information.

References

  • New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Epa.gov. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). 4-(Trifluoromethoxy)benzyl bromide - SAFETY DATA SHEET. Acros.com. Retrieved from [Link]

  • OC-Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Oc-praktikum.de. Retrieved from [Link]

  • Krishna Solvechem Ltd. (n.d.). Benzyl bromide - MATERIAL SAFETY DATA SHEET. Kscl.co.in. Retrieved from [Link]

  • Odoh, C. K. (2025). Halogenated Aromatic Compounds. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Retrieved from [Link]

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound. Tci-india.net. Retrieved from [Link]

  • Society of the Plastics Industry. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(4-Fluorophenoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-(4-Fluorophenoxy)benzyl Bromide. The procedural guidance herein is designed to ensure the safety of researchers, scientists, and drug development professionals. Our commitment is to furnish you with knowledge that extends beyond the product itself, fostering a culture of safety and precision in the laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound (CAS No: 65295-58-1) is a chemical intermediate with significant utility in organic synthesis.[1] However, its reactivity also presents notable hazards that necessitate stringent safety protocols. A thorough understanding of these risks is the foundation of safe laboratory practice.

This compound is classified as a hazardous substance with the following primary concerns:

  • Corrosive Effects: It is known to cause severe skin burns and eye damage.[2] This is a critical consideration as direct contact can lead to immediate and long-term injury.

  • Irritant Properties: The compound is an irritant to the skin, eyes, and respiratory system.[3][4][5] Even minimal exposure can cause discomfort and inflammation.

  • Lachrymator: It is a lachrymatory agent, meaning it can induce tearing.[2]

  • Combustibility: While not highly flammable, it is a combustible liquid. Its vapors are heavier than air and can form explosive mixtures upon intense heating.

Given these properties, a comprehensive personal protective equipment (PPE) plan is not merely a recommendation but a mandatory component of the experimental design.

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

The selection of appropriate PPE is your primary defense against the hazards of this compound. The following table summarizes the minimum required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes and Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes and vapors. A face shield should be worn in conjunction with goggles to protect the entire face.[2][6][7]
Hands Chemical-Resistant GlovesNitrile gloves offer good resistance to a variety of chemicals, including many solvents.[7] Always inspect gloves for any signs of degradation or puncture before use. Double gloving is recommended for enhanced protection.
Body Chemical-Resistant Lab Coat or SuitA lab coat made of a chemical-resistant material is essential. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant suit or apron should be worn over the lab coat.[2][6][8]
Respiratory NIOSH/MSHA Approved RespiratorA respirator is required when working with this compound outside of a certified chemical fume hood or when vapors/aerosols may be generated. A self-contained breathing apparatus (SCBA) should be available for emergency situations.[6]
Feet Closed-Toed, Chemical-Resistant ShoesFootwear must be fully enclosed and made of a material that will resist chemical penetration in the event of a spill.[7]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure risk.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

    • Work exclusively within a certified chemical fume hood to mitigate inhalation exposure.[9]

    • Assemble all necessary equipment and reagents before commencing the experiment to minimize time spent actively handling the compound.

    • Confirm that a spill kit containing an inert absorbent material (e.g., vermiculite, sand) is available.[10]

  • Donning PPE:

    • Don PPE in the following order: shoe covers (if necessary), inner gloves, lab coat or suit, respirator, safety goggles, face shield, and outer gloves. This sequence is designed to provide maximum protection and prevent cross-contamination.

  • Handling the Compound:

    • When handling the solid, use spark-proof tools.[10]

    • If transferring the liquid, do so slowly and carefully to avoid splashing.

    • Keep the container tightly closed when not in use.[2][6]

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Doff PPE in the reverse order of donning, being careful to avoid contaminating your skin or clothing.

    • Wash hands and forearms thoroughly with soap and water after removing gloves.[4]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a rapid and informed response is critical.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][11] Seek immediate medical attention.[2][11]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[2][12] Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air at once.[12] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2][12] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Have the person rinse their mouth with water.[2] Seek immediate medical attention.[2]

Spill Response Workflow

SpillResponse cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal alert Alert personnel and evacuate the immediate area. ventilate Ensure adequate ventilation (if safe to do so). alert->ventilate ignite Remove all sources of ignition. ventilate->ignite ppe Don appropriate PPE (respirator, gloves, suit). ignite->ppe contain Contain the spill with inert absorbent material. ppe->contain collect Carefully collect the absorbed material into a sealed container. contain->collect decon_area Decontaminate the spill area. collect->decon_area dispose Dispose of waste in a designated hazardous waste container. decon_area->dispose report Report the incident to the appropriate safety personnel. dispose->report

Sources

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.